9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Description
BenchChem offers high-quality 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-anthracen-9-yl-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-19(10-11-20-23-12-5-13-24-20)21-17-8-3-1-6-15(17)14-16-7-2-4-9-18(16)21/h1-4,6-9,14,20H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNVQRYUYDQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646079 | |
| Record name | 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-47-6 | |
| Record name | 1-(Anthracen-9-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This guide provides a comprehensive, technically detailed protocol for the synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, a specialized anthracene derivative. The intended audience for this document includes researchers, medicinal chemists, and professionals in the field of drug development who require a robust and well-rationalized synthetic methodology. This document eschews a rigid template in favor of a logical, scientifically-driven narrative that elucidates the "why" behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Strategic Considerations in the Synthesis of Acylated Anthracenes
Anthracene and its derivatives are a cornerstone in the development of advanced materials and pharmaceutical agents, owing to their unique photophysical properties and biological activities. The introduction of an acyl group at the 9-position of the anthracene core, as in the target molecule, can significantly modulate these properties. This particular derivative incorporates a 1,3-dioxane moiety, which acts as a protected form of an aldehyde, offering a latent functional group for further synthetic transformations.
The synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is most strategically approached via a two-step sequence:
-
Activation of the Acylating Agent: Conversion of the precursor carboxylic acid, 3-(1,3-dioxan-2-yl)propanoic acid, into a highly reactive acyl chloride.
-
Friedel-Crafts Acylation: The electrophilic substitution of the acyl chloride onto the anthracene ring, catalyzed by a potent Lewis acid.[1]
This approach is predicated on the principles of electrophilic aromatic substitution, a fundamental reaction class in organic synthesis.[2] The choice of reagents and conditions at each stage is critical for maximizing yield and minimizing the formation of side products, a common challenge in the chemistry of polycyclic aromatic hydrocarbons.[3]
Part 1: Synthesis of the Acylating Agent: 3-(1,3-Dioxan-2-YL)propionyl Chloride
The initial step involves the activation of 3-(1,3-dioxan-2-yl)propanoic acid to its corresponding acyl chloride. This transformation is essential to generate a sufficiently electrophilic species for the subsequent Friedel-Crafts reaction. Oxalyl chloride is the reagent of choice for this conversion due to its high reactivity and the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies purification.[4]
Reaction Mechanism: Acyl Chloride Formation
The reaction proceeds through the formation of a highly reactive Vilsmeier-type intermediate upon the addition of a catalytic amount of N,N-dimethylformamide (DMF). This intermediate is then readily attacked by the carboxylate, leading to the formation of the acyl chloride and the regeneration of the catalyst.
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Detailed Experimental Protocol: 3-(1,3-Dioxan-2-YL)propionyl Chloride
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid).
-
Reaction Initiation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution at room temperature. The addition is exothermic and results in vigorous gas evolution.
-
Reaction Monitoring and Completion: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is considered complete when gas evolution ceases.
-
Work-up and Isolation: Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude acyl chloride is a pale yellow oil and is typically used in the next step without further purification.[5]
Part 2: Friedel-Crafts Acylation of Anthracene
The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic C-C bond-forming reaction. This step involves the reaction of the previously synthesized 3-(1,3-dioxan-2-yl)propionyl chloride with anthracene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]
Causality in Experimental Design:
-
Choice of Catalyst: Aluminum chloride is a highly effective Lewis acid for activating the acyl chloride, generating the electrophilic acylium ion. A stoichiometric amount is required as the product ketone complexes with AlCl₃, rendering the catalyst inactive.[2]
-
Solvent Selection: Anhydrous dichloromethane is an appropriate solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and to minimize potential side reactions.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the attack on the electron-rich anthracene ring. The 9-position of anthracene is particularly susceptible to electrophilic attack. Subsequent deprotonation restores the aromaticity of the system.
Caption: Mechanism of the Friedel-Crafts acylation of anthracene.
Detailed Experimental Protocol: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anthracene (1.0 eq) and anhydrous dichloromethane (10 mL per mmol of anthracene).
-
Addition of Lewis Acid: Cool the suspension to 0 °C in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Addition of Acyl Chloride: Dissolve the crude 3-(1,3-dioxan-2-yl)propionyl chloride (1.1 eq) in anhydrous dichloromethane (2 mL per mmol) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred anthracene suspension over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by 1 M HCl.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product is typically a yellow to brown solid. Purification is best achieved by column chromatography on silica gel, followed by recrystallization.
Purification Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
-
Recrystallization:
-
Solvent System: A mixture of ethanol and water or toluene can be effective.[7]
-
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1. Acyl Chloride Formation | 3-(1,3-Dioxan-2-yl)propanoic acid | Oxalyl Chloride, DMF | DCM | >95% (crude) |
| 2. Friedel-Crafts Acylation | Anthracene, 3-(1,3-Dioxan-2-yl)propionyl chloride | AlCl₃ | DCM | 60-75% |
Expected Characterization Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the anthracene protons, typically in the aromatic region (δ 7.5-8.5 ppm). Signals for the propionyl chain and the dioxane ring will appear in the aliphatic region. The methylene protons adjacent to the carbonyl group are expected to be a triplet around δ 3.0-3.5 ppm.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbon around δ 190-200 ppm, along with signals for the aromatic carbons of the anthracene core and the aliphatic carbons of the side chain.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.
Conclusion
This guide outlines a reliable and well-rationalized two-step synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can confidently reproduce and adapt this protocol for their specific needs. The synthesis leverages fundamental organic reactions and provides a clear pathway to a valuable anthracene derivative for further investigation in materials science and medicinal chemistry.
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An In-Depth Technical Guide to the Spectroscopic Properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This guide provides a comprehensive overview of the spectroscopic properties of the novel anthracene derivative, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic characteristics of this compound as elucidated by various spectroscopic techniques. We will explore its ultraviolet-visible absorption, fluorescence, nuclear magnetic resonance, and mass spectrometry data, offering insights into its potential applications.
Introduction
Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons (PAHs) renowned for their unique photophysical properties.[1][2][3] These compounds are characterized by a core of three fused benzene rings, which gives rise to their strong ultraviolet absorption and fluorescence emission.[1][2] The spectroscopic behavior of anthracene derivatives can be finely tuned by the introduction of various substituents, making them valuable building blocks in materials science, organic electronics, and medicinal chemistry.[1][4]
The subject of this guide, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, is a unique derivative featuring a propionyl linker attached to the 9-position of the anthracene core, which is further functionalized with a 1,3-dioxane group. This specific substitution pattern is anticipated to influence the electronic and steric properties of the anthracene moiety, thereby modulating its spectroscopic signature. Understanding these properties is crucial for harnessing the full potential of this molecule in various applications.
Molecular Structure
The molecular structure of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is presented below. The key features include the planar anthracene core, the flexible propionyl chain, and the cyclic acetal (dioxane) group.
Figure 1: Chemical structure of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of anthracene derivatives is characterized by distinct bands arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene ring.
Expected Absorption Profile:
Based on data from analogous 9-substituted anthracenes, such as 9-acetylanthracene, we can predict the UV-Vis absorption spectrum of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. The spectrum is expected to exhibit a series of well-resolved vibronic bands in the range of 300-400 nm. The presence of the propionyl group at the 9-position is likely to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted anthracene. This is due to the extension of the conjugated system by the carbonyl group.
| Compound | λmax (nm) | Solvent |
| Anthracene | ~355, 375, 395 | Various |
| 9-Acetylanthracene | ~365, 385, 405 | Various |
| Predicted for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | ~370, 390, 410 | Non-polar solvents |
Table 1: Predicted UV-Vis Absorption Maxima.
The 1,3-dioxan-2-yl group is not expected to significantly influence the position of the absorption maxima as it is electronically isolated from the anthracene chromophore by the propyl chain. However, it may have a minor effect on the molar absorptivity due to its steric bulk.
Fluorescence Spectroscopy
Anthracene derivatives are known for their strong fluorescence emission. The emission spectrum is typically a mirror image of the absorption spectrum and is also characterized by vibronic fine structure.
Predicted Emission Characteristics:
The fluorescence emission of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is expected to be in the blue region of the visible spectrum. Following excitation at one of its absorption maxima (e.g., ~390 nm), the compound is predicted to exhibit a structured emission spectrum with peaks around 410, 430, and 455 nm.
| Property | Predicted Value | Comments |
| Excitation Maxima (λex) | ~370, 390, 410 nm | Mirror image of absorption |
| Emission Maxima (λem) | ~410, 430, 455 nm | Structured emission |
| Quantum Yield (ΦF) | 0.2 - 0.4 | Dependent on solvent and temperature |
| Fluorescence Lifetime (τF) | 5 - 15 ns | Typical for anthracene derivatives |
Table 2: Predicted Fluorescence Properties.
The fluorescence quantum yield and lifetime are sensitive to the molecular environment. Non-polar solvents are expected to favor higher quantum yields, while polar solvents may lead to quenching of the fluorescence. The bulky 1,3-dioxane group might hinder intermolecular interactions that can lead to non-radiative decay, potentially enhancing the fluorescence quantum yield compared to less sterically hindered analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule. For 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy:
The predicted ¹H NMR spectrum will show characteristic signals for the aromatic protons of the anthracene core, the methylene protons of the propionyl chain, and the protons of the dioxane ring.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The protons on the anthracene ring will appear as a complex multiplet pattern. The proton at the 10-position is expected to be the most downfield shifted due to the anisotropic effect of the adjacent aromatic rings.
-
Propionyl Chain (δ 2.5 - 3.5 ppm): The methylene protons adjacent to the carbonyl group and the dioxane ring will likely appear as triplets.
-
Dioxane Ring (δ 3.7 - 4.5 ppm and ~1.5-2.0 ppm): The protons on the dioxane ring will show distinct signals. The methine proton at the 2-position will be a triplet, while the methylene protons at the 4- and 6-positions will be multiplets. The methylene protons at the 5-position will appear as a multiplet at a more upfield region.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 120 - 140 ppm): A series of signals corresponding to the 14 carbons of the anthracene ring.
-
Carbonyl Carbon (δ ~200 ppm): The carbonyl carbon of the propionyl group is expected to have a characteristic downfield shift.
-
Propionyl and Dioxane Carbons (δ 25 - 70 ppm): Signals for the methylene carbons of the propionyl chain and the carbons of the dioxane ring will appear in this region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (C₂₁H₂₀O₃), the expected molecular weight is 320.38 g/mol .[5]
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 320 is expected to be observed. Key fragmentation pathways would likely involve:
-
α-cleavage: Cleavage of the bond between the carbonyl group and the anthracene ring, leading to a fragment at m/z 205 (anthracenoyl cation) and a neutral radical.
-
McLafferty Rearrangement: If sterically feasible, this could lead to a characteristic neutral loss.
-
Loss of the dioxane group: Fragmentation of the side chain could result in the loss of the 1,3-dioxane moiety.
Experimental Protocols
To experimentally determine the spectroscopic properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, the following protocols are recommended.
UV-Vis and Fluorescence Spectroscopy
Figure 2: Workflow for UV-Vis and Fluorescence Spectroscopy.
NMR Spectroscopy
Figure 3: Workflow for NMR Spectroscopy.
Mass Spectrometry
Figure 4: Workflow for Mass Spectrometry.
Conclusion
This technical guide has provided a detailed prediction and framework for understanding the spectroscopic properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. Based on the well-established behavior of anthracene and its derivatives, this compound is expected to exhibit characteristic UV-Vis absorption and fluorescence spectra, along with predictable NMR and mass spectral features. The experimental protocols outlined provide a clear path for the empirical validation of these properties. A thorough spectroscopic characterization is the cornerstone for unlocking the potential of this novel molecule in advanced applications.
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An In-depth Technical Guide to the Photophysical Characterization of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This guide provides a comprehensive framework for the synthesis and detailed photophysical characterization of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the photophysical properties of novel fluorophores. This document emphasizes not just the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Allure of the Anthracene Core
Anthracene and its derivatives are a cornerstone of fluorescence spectroscopy and materials science, prized for their rigid, planar structure and high fluorescence quantum yields.[1][2][3][4] The delocalized π-electron system of the three linearly fused benzene rings gives rise to strong absorption in the near-UV region and intense blue fluorescence. The photophysical properties of the anthracene core are highly sensitive to substitution, particularly at the 9- and 10-positions.[3]
The target molecule of this guide, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, introduces a flexible acyl side chain with a terminal 1,3-dioxane group. This substitution is expected to modulate the electronic properties of the anthracene chromophore and introduce new potential interactions with its environment, making a thorough photophysical characterization essential to understanding its behavior and potential applications. This guide will walk through the necessary steps to fully characterize this molecule, from its synthesis to the intricate details of its excited-state dynamics.
Synthesis and Structural Verification
A plausible synthetic route to 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene can be envisioned starting from commercially available 9-anthraldehyde. A Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester, respectively, bearing the dioxolane moiety would yield an α,β-unsaturated ketone, which could then be reduced to the desired product.[5][6] Alternatively, a Friedel-Crafts acylation of anthracene could be employed.
Prior to any photophysical investigation, the chemical identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
A Methodological Approach to Photophysical Characterization
A comprehensive understanding of a fluorophore's behavior requires a multi-faceted approach. The following sections detail the key experimental protocols and the rationale behind them.
Fundamental Principles
The interaction of a molecule with light is governed by the principles of quantum mechanics. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). From the lowest excited singlet state (S₁), the molecule can return to the ground state via several pathways, including fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), and the duration of the excited state is described by the fluorescence lifetime (τf).
Experimental Protocols
The photophysical properties of many fluorophores are sensitive to their local environment.[7][8][9][10][11] Therefore, it is crucial to investigate the behavior of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in a range of solvents with varying polarity.
Protocol:
-
Prepare a stock solution of the compound in a high-purity solvent in which it is readily soluble (e.g., dichloromethane or tetrahydrofuran) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilute solutions in a range of solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, and ethanol) for absorption and fluorescence measurements. The final concentration should be such that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
For quantum yield and lifetime measurements, it is often necessary to deoxygenate the solutions by bubbling with nitrogen or argon, as dissolved oxygen can quench fluorescence.
Expertise & Experience: The choice of solvents is critical. A nonpolar solvent like cyclohexane provides a baseline, while polar aprotic (acetonitrile) and polar protic (ethanol) solvents will reveal the sensitivity of the fluorophore to dielectric constant and hydrogen bonding, respectively.
This is the first spectroscopic measurement to be performed. It provides information about the electronic transitions in the molecule and is essential for determining the optimal excitation wavelength for fluorescence studies.
Protocol:
-
Using a dual-beam UV-Vis spectrophotometer, record the absorption spectra of the prepared solutions from approximately 250 nm to 500 nm.
-
Use the corresponding pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λ_abs) for the lowest energy transition.
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λ_abs.
This technique provides information about the fluorescence emission properties of the molecule.
Protocol:
-
Using a spectrofluorometer, record the emission spectra of the solutions. Excite the samples at their respective λ_abs values determined from the absorption spectra.
-
Record the excitation spectra by setting the emission monochromator to the wavelength of maximum emission (λ_em) and scanning the excitation wavelengths. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
The difference between the λ_abs and λ_em is the Stokes shift, an important parameter for applications in imaging and sensing.
Trustworthiness: A key self-validating step is to ensure that the corrected excitation spectrum overlays with the absorption spectrum. A mismatch can indicate the presence of fluorescent impurities or complex ground-state phenomena.
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is the most common approach.[1][12][13][14]
Protocol:
-
Select a suitable fluorescence standard with an emission range that overlaps with the sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene in cyclohexane (Φf = 0.90) or quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) are common choices.
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorption spectra and the integrated fluorescence emission spectra for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, and n_s and n_r are the refractive indices of the respective solvents.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the kinetics of the excited-state processes.[15][16] Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.
Protocol:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a Ti:Sapphire laser) at a wavelength where the sample absorbs.
-
Measure the time difference between the excitation pulse and the detection of the first emitted photon.
-
Repeat this process millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Fit the decay curve to an exponential function to extract the fluorescence lifetime(s). A mono-exponential decay indicates a single fluorescent species, while multi-exponential decays can suggest the presence of different conformers, excited-state reactions, or quenching processes.
Advanced Characterization
For a more in-depth understanding, especially if complex photophysics is suspected, transient absorption spectroscopy can be employed. This technique allows for the detection and characterization of short-lived excited states, including the triplet state, which is not directly observable by fluorescence.[17][18]
Data Analysis and Interpretation
Summarizing Photophysical Data
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) | k_r (10⁸ s⁻¹) | k_nr (10⁸ s⁻¹) |
| Cyclohexane | ||||||||
| Toluene | ||||||||
| CH₂Cl₂ | ||||||||
| Acetonitrile | ||||||||
| Ethanol |
k_r (radiative decay rate) = Φ_f / τ_f k_nr (non-radiative decay rate) = (1 - Φ_f) / τ_f
Interpreting the Data
-
Spectral Features: The absorption and emission spectra are expected to show the characteristic vibronic structure of the anthracene core.[19] Broadening of these bands in more polar solvents can indicate increased interaction with the solvent.
-
Solvatochromism: The position of the absorption and emission maxima may shift with solvent polarity. A significant red shift in the emission spectrum with increasing solvent polarity is indicative of a more polar excited state compared to the ground state, which can be further analyzed using a Lippert-Mataga plot.[10]
-
Structure-Property Relationships: The photophysical data should be compared to that of other 9-substituted anthracene derivatives.[1][3][20][21] The presence of the carbonyl group in the propionyl chain may lead to a lower quantum yield compared to non-acyl derivatives due to enhanced intersystem crossing. The flexible side chain may also allow for conformational changes that could influence the non-radiative decay pathways.
Visualizations
Experimental Workflow
Caption: Relationship between key photophysical parameters and excited state decay pathways.
Conclusion
A thorough photophysical characterization as outlined in this guide will provide a deep and robust understanding of the properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. The resulting data on its absorption, emission, quantum yield, and lifetime in various environments will be invaluable for assessing its potential in applications ranging from fluorescent probes in biological imaging to emitters in organic light-emitting diodes. [22][23]By following these self-validating protocols, researchers can ensure the generation of high-quality, reliable data that will stand up to scientific scrutiny.
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- Transient absorption spectra of the four anthracene derivatives in...
- Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.
- Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Physical Chemistry Chemical Physics (RSC Publishing).
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- Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals.
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- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing.
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- Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A.
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- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.
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An In-Depth Technical Guide to 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This molecule, at the intersection of polycyclic aromatic hydrocarbons and heterocyclic chemistry, presents unique characteristics that are of significant interest to the scientific community, particularly in the fields of materials science and drug development.
Introduction: Unveiling a Unique Molecular Architecture
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a derivative of anthracene, a well-studied polycyclic aromatic hydrocarbon known for its distinct photophysical properties.[1] The introduction of a propionyl chain at the 9-position, which is further functionalized with a 1,3-dioxane ring, creates a molecule with a unique combination of a planar aromatic core and a flexible, oxygen-rich side chain. This structure suggests a range of potential applications, from a fluorescent probe to a building block in more complex molecular assemblies. The 1,3-dioxane moiety, a cyclic acetal, is often employed as a protecting group for carbonyls and 1,3-diols in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[2][3]
Physicochemical and Spectroscopic Profile
While specific experimental data for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is not widely available in public literature, its properties can be reliably predicted based on the well-established characteristics of its constituent functional groups.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C21H20O3 | Calculation |
| Molecular Weight | 320.38 g/mol | Calculation |
| Boiling Point | ~519.8 °C | Prediction based on similar structures |
| Density | ~1.185 g/cm³ | Prediction based on similar structures |
| Appearance | Likely a crystalline solid | Based on anthracene and its derivatives |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Limited solubility in polar solvents like water. | General solubility of anthracene derivatives |
Predicted Spectroscopic Characteristics
A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core, typically in the range of 7.5-8.5 ppm. The protons of the propionyl chain and the 1,3-dioxane ring will appear in the upfield region. Specifically, the methylene protons of the dioxane ring are expected around 3.7-4.2 ppm, and the methine proton at the 2-position of the dioxane ring should appear as a triplet around 4.5-5.0 ppm.[4][5] The methylene protons of the propionyl chain will likely resonate as triplets in the 2.5-3.5 ppm range.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 120-135 ppm) corresponding to the anthracene carbons. The carbonyl carbon of the propionyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the 1,3-dioxane ring will appear in the range of 60-100 ppm, with the acetal carbon (C-2) being the most downfield.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ketone group around 1670-1690 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the dioxane ether linkages will likely appear as strong bands in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 320. Key fragmentation patterns would likely involve the cleavage of the propionyl chain, leading to the formation of an acylium ion ([M-C4H7O2]⁺) and fragments corresponding to the loss of the dioxane moiety.[7][8]
Synthesis and Chemical Reactivity
A plausible and efficient route for the synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the introduction of acyl groups onto aromatic rings.[8][9]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of 3-(1,3-Dioxan-2-yl)propanoyl chloride: To a solution of 3-(1,3-dioxan-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
-
Friedel-Crafts Acylation: Anthracene (1.0 eq) is dissolved in anhydrous DCM, and the solution is cooled to 0 °C. Aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, and the mixture is stirred for 15 minutes. A solution of the crude 3-(1,3-dioxan-2-yl)propanoyl chloride (1.1 eq) in anhydrous DCM is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Chemical Reactivity
The reactivity of this molecule is dictated by its three main components: the anthracene core, the ketone linker, and the 1,3-dioxane ring.
-
Anthracene Core: The anthracene moiety can undergo photochemical reactions, such as [4+4] cycloaddition, a characteristic feature of many anthracene derivatives.[10] It is also susceptible to electrophilic substitution reactions, although the acylated 9-position deactivates the ring towards further substitution.
-
Ketone Group: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group using standard reducing agents. It can also serve as a handle for further chemical modifications, such as the formation of imines, oximes, or hydrazones.
-
1,3-Dioxane Ring: The dioxane ring is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the corresponding aldehyde (in this case, an aldehyde at the end of the propionyl chain) and 1,3-propanediol.[11] This property makes it a useful protecting group that can be removed to unmask a reactive functional group.
Potential Applications in Research and Drug Development
The unique structural features of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene open up several avenues for its application.
Fluorescent Probes and Bioimaging
Anthracene and its derivatives are well-known for their fluorescent properties and have been extensively used as fluorescent probes for the detection of various analytes and for bioimaging applications.[12][13][14] The anthracene core of the title compound is expected to exhibit strong blue fluorescence. The propionyl linker and the dioxane ring could be modified to introduce specific recognition elements for ions or biomolecules. The fluorescence of the anthracene moiety could be modulated upon binding of a target analyte, leading to a "turn-on" or "turn-off" fluorescent response.[15]
Caption: Potential application of the title compound as a fluorescent probe.
Building Block for Supramolecular Chemistry and Materials Science
The rigid anthracene core combined with the flexible side chain makes this molecule an interesting building block for the construction of supramolecular assemblies. The potential for hydrogen bonding through the dioxane oxygens and π-π stacking interactions of the anthracene units could lead to the formation of gels, liquid crystals, or other ordered structures.
Precursor for Drug-like Molecules
The anthracene scaffold is found in a number of biologically active compounds.[16] The title compound can serve as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality can be used to link to other pharmacophores, and the dioxane ring can be deprotected to reveal a reactive aldehyde for further derivatization.
Safety and Handling
While a specific safety data sheet for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is not available, general precautions for handling aromatic ketones and anthracene derivatives should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a molecule with a unique combination of a fluorescent aromatic core and a functionalized side chain. While detailed experimental data is currently limited, its synthesis is feasible through established chemical routes, and its properties can be reliably predicted. Its potential applications as a fluorescent probe, a building block in materials science, and a precursor for drug discovery make it a compound of significant interest for further investigation by the scientific community.
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Frontiers in Chemistry. (2018). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Link][12][13]
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MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link][17]
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Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. [Link][6]
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RSC Publishing. (2023). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. [Link]
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ACS Publications. (2023). Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. [Link]
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ResearchGate. (2021). Carbohydrate‐Functionalized Anthracene Carboximides as Multivalent Ligands and Bio‐Imaging Agents. [Link][10]
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ResearchGate. (2012). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. [Link]
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Scite.ai. (1956). Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link][8]
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Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]
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An In-Depth Technical Guide to CAS 898757-47-6: A Synthetic Intermediate with Potential in Photophysical and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the inferred potential applications of the compound identified by CAS number 898757-47-6, chemically known as 9-[3-(1,3-dioxan-2-yl)propionyl]anthracene. While direct research on this specific molecule is not extensively published, its structural features strongly indicate its role as a key synthetic intermediate. This guide will, therefore, focus on its identity as a protected precursor to biologically and photophysically active 9-acylanthracene derivatives. We will explore the rationale behind its synthesis, its potential deprotection, and the promising applications of its derivatives, grounded in the broader context of anthracene chemistry.
Core Chemical Identity and Properties
The compound with CAS number 898757-47-6 is an organic molecule with the systematic name 9-[3-(1,3-dioxan-2-yl)propionyl]anthracene. Its structure features a central anthracene core, a three-ring aromatic system known for its unique electronic and photophysical properties.[1] Attached to the 9-position of the anthracene is a propionyl group, which is further modified with a 1,3-dioxane ring.
Table 1: Physicochemical Properties of CAS 898757-47-6
| Property | Value | Source |
| CAS Number | 898757-47-6 | |
| Molecular Formula | C₂₁H₂₀O₃ | [2] |
| Molecular Weight | 320.38 g/mol | [2] |
| Chemical Name | 9-[3-(1,3-dioxan-2-yl)propionyl]anthracene | |
| Canonical SMILES | C1(OCCCO1)CCC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C24 | |
| InChI Key | InChI=1S/C21H20O3/c22-20(18-14-7-2-1-6-13-18)12-16-21-23-15-11-17-24-21/h1-2,6-7,13-14H,11-12,15-17H2 |
The most telling feature of this molecule is the 1,3-dioxane group. In organic synthesis, 1,3-dioxanes and the closely related 1,3-dioxolanes are widely used as protecting groups for carbonyl functionalities, specifically aldehydes and ketones.[3][4][5] This cyclic acetal is stable under a variety of conditions, including basic, nucleophilic, and reductive environments, yet can be readily removed under acidic conditions.[3][4] This stability profile makes it an invaluable tool in multi-step syntheses where other parts of a molecule need to be modified without affecting a carbonyl group.
The presence of the 1,3-dioxane in 9-[3-(1,3-dioxan-2-yl)propionyl]anthracene strongly suggests that this compound is not an end-product but rather a stable intermediate. The protected carbonyl group can be strategically unveiled at a later synthetic stage to yield a reactive 1,3-dicarbonyl-substituted anthracene.
Synthetic Rationale and Potential Pathways
The synthesis of 9-[3-(1,3-dioxan-2-yl)propionyl]anthracene would likely involve a Friedel-Crafts acylation of anthracene or a derivative, followed by protection of the resulting ketone. The propionyl chain with the terminal protected aldehyde suggests a multi-step approach.
A plausible synthetic route would begin with the Friedel-Crafts acylation of anthracene with a suitable acylating agent, such as a protected β-keto acid chloride. Standard procedures for the acylation of anthracene, like the use of acetyl chloride and aluminum chloride, are well-documented.[6]
Figure 1: Plausible synthetic route to CAS 898757-47-6.
Deprotection and Formation of the Active Moiety
The primary utility of CAS 898757-47-6 lies in its ability to be deprotected to reveal a reactive functional group. The acid-catalyzed hydrolysis of the 1,3-dioxane will regenerate the carbonyl group.[3][7]
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The Art of Anthracene: A Technical Guide to Derivatization for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracene, a simple polycyclic aromatic hydrocarbon, has emerged as a powerhouse in the development of fluorescent probes due to its intrinsic luminescence, structural rigidity, and versatile chemistry.[1][2][3][4][5][6] Its unique photophysical properties, including high quantum yields and the ability to form excimers, make it an exceptional scaffold for the design of sensors for a myriad of analytes, from metal ions and anions to biologically relevant small molecules.[1][7][8] This in-depth technical guide provides a comprehensive overview of the derivatization of anthracene for the creation of sophisticated fluorescent probes. We will explore the core principles of anthracene's fluorescence, delve into the key synthetic strategies for its functionalization, and illuminate the design principles behind various sensing mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry, biology, and drug development, offering both foundational knowledge and practical insights into the exciting world of anthracene-based fluorescent probes.
The Luminescent Core: Understanding Anthracene's Photophysical Properties
The utility of anthracene as a fluorophore is rooted in its electronic structure. The extended π-conjugated system of its three fused benzene rings allows for efficient absorption of ultraviolet light and subsequent emission in the visible spectrum.[3][5] Unsubstituted anthracene in solution typically exhibits a structured emission spectrum with characteristic vibronic bands.[9]
Key photophysical phenomena that are harnessed in the design of anthracene-based probes include:
-
Photoinduced Electron Transfer (PET): This is a powerful mechanism for creating "turn-on" or "turn-off" fluorescent sensors.[4] In a typical PET sensor, the anthracene fluorophore is linked to a receptor unit. In the "off" state, photoexcitation of the anthracene is followed by electron transfer from the receptor, quenching the fluorescence.[4][8] Upon analyte binding, this electron transfer is inhibited, leading to a significant increase in fluorescence intensity.[4][8]
-
Excimer and Exciplex Formation: Anthracene derivatives can form excited-state dimers (excimers) or complexes with other molecules (exciplexes).[1][8] These species exhibit a characteristic red-shifted and broad emission compared to the monomer.[1][8] The formation or disruption of excimers/exciplexes upon interaction with an analyte provides a ratiometric sensing mechanism.[7][8]
-
Intramolecular Charge Transfer (ICT): The introduction of electron-donating and electron-accepting groups onto the anthracene core can lead to ICT upon photoexcitation.[10] This often results in a large Stokes shift and emission wavelengths that are sensitive to the polarity of the environment.
Architectural Design: Synthetic Strategies for Anthracene Derivatization
The strategic functionalization of the anthracene core is paramount to creating selective and sensitive fluorescent probes. The meso-positions (9 and 10) are the most electron-rich and sterically accessible, making them prime targets for electrophilic substitution and other modifications.[6][11][12][13]
Foundational Strategy: Halogenation of the Anthracene Core
A common and efficient entry point for further functionalization is the bromination of anthracene to produce 9-bromoanthracene.[11] This versatile intermediate serves as a linchpin for a variety of cross-coupling reactions.
Reagents and Solvents:
-
Anthracene
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃)
Procedure:
-
Dissolve anthracene in CCl₄ or CHCl₃ in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) to the solution. The use of NBS is often preferred over elemental bromine as it offers milder conditions and better control, minimizing the formation of the 9,10-dibromoanthracene byproduct.[11]
-
Stir the reaction mixture at room temperature or under reflux, protected from light.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 9-bromoanthracene.
| Reagent | Solvent | Conditions | Typical Yield |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux, 1h | High[11] |
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | Stirring, protected from light | Good[11] |
Table 1: Comparison of Common Bromination Methods for Anthracene.[11]
Building Complexity: Cross-Coupling Reactions
9-Haloanthracenes are excellent substrates for a range of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. These reactions form the cornerstone of modern synthetic strategies for complex anthracene derivatives.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[14]
-
Heck Reaction: Reaction with alkenes to form vinylanthracenes.[12]
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing groups.
Direct Functionalization and Other Methods
While halogenation followed by cross-coupling is a dominant strategy, other methods are also employed:
-
Friedel-Crafts Reactions: Lewis acid-catalyzed alkylation or acylation of the anthracene ring.[3][15]
-
Reduction of Anthraquinones: A valuable method to obtain substituted anthracenes where the 9 and 10 positions are initially protected, allowing for substitution on the outer rings.[3]
Engineering for Specificity: Design of Anthracene-Based Fluorescent Probes
The design of a successful fluorescent probe hinges on the rational integration of a fluorophore (anthracene) with a receptor that selectively binds the target analyte. The interaction between the receptor and the analyte must induce a measurable change in the photophysical properties of the anthracene core.
Probes for Metal Cations
The detection of metal ions is crucial in environmental monitoring and biological systems.[16][17] Anthracene-based probes for cations often incorporate ionophores like crown ethers or aza-macrocycles.[8]
-
Example: Copper (Cu²⁺) Sensing: Anthracene derivatives coupled with adenine have been shown to selectively detect Cu²⁺ ions.[16] The adenine moiety acts as the binding site, and the interaction with Cu²⁺ leads to fluorescence quenching.[16]
-
Example: Mercury (Hg²⁺) Sensing: Probes featuring dithioacetal groups linked to anthracene have been developed for the sensitive detection of Hg²⁺.[18] The interaction with mercury ions leads to the hydrolysis of the dithioacetal, releasing the highly fluorescent anthracene aldehyde and resulting in a "turn-on" response.[14][18]
Probes for Anions
The recognition of anions is a significant challenge in supramolecular chemistry. Anthracene-based anion sensors typically feature hydrogen bond donors such as ureas, thioureas, or amides.[8][19]
-
Mechanism of Action: The binding of an anion to the receptor through hydrogen bonding can disrupt a PET process or alter the electronic properties of the anthracene fluorophore, leading to a change in fluorescence.[2][4][19][20] For instance, an anthracene-bis-N-acetylglyoxylic amide derivative has been shown to selectively recognize CN⁻, F⁻, and H₂PO₄⁻ through hydrogen bonding and electrostatic interactions, resulting in an enhancement of fluorescence intensity.[19][20]
Probes for Biological Applications
The low cytotoxicity of some anthracene derivatives makes them suitable for bioimaging applications.[10][21]
-
Cellular Imaging: Novel anthracene derivatives have demonstrated potential for cellular imaging, staining the entire cellular compartment and offering higher magnification imaging capacity compared to some common nuclear stains.[10]
-
Sensing in Biological Milieus: Anthracene-based probes have been developed for the detection of biologically relevant species such as hydrogen sulfide (H₂S) and hypochlorite (ClO⁻) within living cells.[21][22][23] For example, an anthracene carboxamide-based probe has been successfully used for the rapid and sensitive detection of mitochondrial hypochlorite.[22]
Future Perspectives and Conclusion
The derivatization of anthracene continues to be a vibrant and fruitful area of research. Future efforts will likely focus on the development of probes with enhanced photostability, two-photon absorption capabilities for deep-tissue imaging, and applications in theranostics. The versatility of anthracene chemistry, coupled with a growing understanding of photophysical principles, ensures that this humble aromatic hydrocarbon will remain at the forefront of fluorescent probe design for years to come.
This guide has provided a comprehensive overview of the key aspects of anthracene derivatization for fluorescent probes, from fundamental principles to synthetic strategies and applications. By understanding the interplay between structure, synthesis, and photophysics, researchers can continue to push the boundaries of what is possible with these remarkable molecules.
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An In-depth Technical Guide on the Excitation and Emission Spectra of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Introduction to the Photophysics of the Anthracene Core
Anthracene, a polycyclic aromatic hydrocarbon, is a foundational fluorophore known for its characteristic blue fluorescence.[2] Its rigid, planar structure and extended π-electron system facilitate strong absorption of ultraviolet (UV) light and subsequent emission of fluorescent light.[3][4] The photophysical properties of anthracene can be significantly tuned by chemical modifications, particularly at the 9 and 10 positions of the anthracene ring.[5] These modifications can alter the electronic structure of the molecule, leading to changes in the excitation and emission wavelengths, quantum yield, and fluorescence lifetime.[6]
The fundamental process of fluorescence is depicted in the Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. Due to the energy loss during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, resulting in a characteristic Stokes shift.
Predicted Spectroscopic Properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
The substituent at the 9-position of the anthracene core, a 3-(1,3-dioxan-2-yl)propionyl group, is expected to influence the spectroscopic properties of the parent anthracene molecule. The propionyl linker introduces a carbonyl group, which is an electron-withdrawing group. The dioxan moiety is a bulky, non-aromatic group.
Expected Excitation and Emission Wavelengths:
-
Excitation: Unsubstituted anthracene typically exhibits an excitation maximum around 356 nm.[7] The presence of the propionyl group, with its carbonyl functionality, may lead to a slight bathochromic (red) shift in the excitation spectrum due to the extension of the conjugated system.
-
Emission: The emission spectrum of anthracene shows characteristic vibronic bands, with major peaks around 380 nm, 400 nm, and 425 nm.[8] The substituent at the 9-position is anticipated to cause a similar red shift in the emission spectrum. The bulky nature of the dioxan group may also influence the vibrational fine structure of the emission spectrum.
Factors Influencing the Spectra:
-
Solvent Polarity: The photophysical properties of anthracene derivatives are often sensitive to the solvent environment.[9][10][11] In polar solvents, a red shift in the emission spectrum is commonly observed due to the stabilization of the excited state.[12]
-
Concentration: At high concentrations, anthracene derivatives can form excimers, which are excited-state dimers. Excimer formation leads to a broad, structureless, and red-shifted emission band, accompanied by a quenching of the monomer fluorescence.
Experimental Protocol for Spectroscopic Characterization
This section provides a detailed methodology for the experimental determination of the excitation and emission spectra of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
3.1. Materials and Instrumentation:
-
Compound: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Instrumentation: A fluorescence spectrophotometer equipped with a high-intensity xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
Cuvettes: 1 cm path length quartz cuvettes.
3.2. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations ranging from 1 µM to 10 µM.
-
Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.[13]
3.3. Measurement of Excitation and Emission Spectra:
Emission Spectrum:
-
Set the excitation monochromator to the presumed excitation maximum (e.g., 360 nm).
-
Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 370 nm to 600 nm).
-
Record the fluorescence intensity as a function of the emission wavelength.
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of the highest emission intensity observed in the emission spectrum.
-
Scan the excitation monochromator over a wavelength range that includes the expected absorption bands (e.g., 300 nm to 400 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength.
The following diagram illustrates the general workflow for acquiring fluorescence spectra:
Caption: Experimental workflow for fluorescence spectroscopy.
Data Analysis and Interpretation
The acquired spectra will provide key information about the photophysical properties of the molecule.
| Parameter | Description |
| Excitation Maximum (λex,max) | The wavelength at which the molecule absorbs light most efficiently to produce fluorescence. |
| Emission Maximum (λem,max) | The wavelength at which the molecule emits the most intense fluorescence. |
| Stokes Shift | The difference in wavelength (or energy) between the excitation and emission maxima. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. |
The relationship between absorption, excitation, and emission is visualized in the following diagram:
Caption: Simplified Jablonski diagram illustrating fluorescence.
Conclusion
This technical guide provides a predictive framework and a detailed experimental approach for characterizing the excitation and emission spectra of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. By understanding the fundamental photophysical principles of the anthracene core and the influence of its substituent, researchers can effectively design experiments to elucidate the unique fluorescent properties of this novel compound. The methodologies outlined herein will enable the acquisition of high-quality spectroscopic data, which is crucial for applications in areas such as chemical sensing, bioimaging, and materials science.[2][3][14]
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Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Effect of Solvent on Fluorescence Spectrum of Anthracene. (2025, December 21). IRAQI JOURNAL OF APPLIED PHYSICS LETTERS. Retrieved from [Link]
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Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. (n.d.). ACS Publications. Retrieved from [Link]
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Photophysical Properties of Anthracene Derivatives. (2023, May 4). ResearchGate. Retrieved from [Link]
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Photophysical Properties of Anthracene Derivatives. (2023, May 4). Semantic Scholar. Retrieved from [Link]
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Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. (2024, August 26). SpringerLink. Retrieved from [Link]
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Anthracene. (n.d.). OMLC. Retrieved from [Link]
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Fluorescence emission spectra of anthracene (top left, excited at 379...). (n.d.). ResearchGate. Retrieved from [Link]
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Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Solvent Influence on the Electronic Fluorescence Spectra of Anthracene. (2025, August 6). ResearchGate. Retrieved from [Link]
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Solvent effects. a Absorption and fluorescence spectra of the... (n.d.). ResearchGate. Retrieved from [Link]
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The Fluorescence of Anthracene. (n.d.). JSTOR. Retrieved from [Link]
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Synthesis of High-Fluorescent Diphenyl-anthracene Derivatives and Application in Detection of Nitroaromatic Explosives and Fingerprint Identification. (2024, January 15). PubMed. Retrieved from [Link]
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Anthracene Derivative Covalently Immobilized on Sensing Membrane as a Fluorescent Carrier for Water Assay. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]
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Anthracene-based fluorescent probe: Synthesis,... (n.d.). Ovid. Retrieved from [Link]
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Synthesis and Structural Studies of Two New Anthracene Derivatives. (n.d.). MDPI. Retrieved from [Link]
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9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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9,10-Bis(phenylethynyl)anthracene. (n.d.). OMLC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Understanding and Measuring the Quantum Yield of Anthracene-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Number – The Deeper Significance of Quantum Yield
In the realm of fluorescence spectroscopy and its applications in drug discovery and molecular biology, the fluorescence quantum yield (Φf) is a paramount parameter. It is the very measure of a fluorophore's efficiency in converting absorbed light into emitted light.[1][2] For anthracene and its derivatives, a class of fluorophores widely utilized for their bright blue emission and sensitivity to their environment, a comprehensive understanding of their quantum yield is not merely an academic exercise. It is a critical determinant of their practical utility, influencing everything from the sensitivity of a diagnostic assay to the efficacy of a photodynamic therapy agent. This guide moves beyond a superficial definition, delving into the core principles that govern the quantum yield of anthracene-based fluorophores, the practical methodologies for its accurate determination, and the critical factors that can dramatically influence this key photophysical property.
The Essence of Quantum Yield: A Probabilistic View of Excited State Deactivation
When a fluorophore absorbs a photon, it transitions to an energetically excited state. The fluorescence quantum yield represents the probability that this excited molecule will return to its ground state by emitting a photon, as opposed to deactivating through non-radiative pathways.[3] These competing deactivation processes are the primary determinants of a fluorophore's brightness and are crucial to understanding its behavior in different experimental contexts.
The relationship can be expressed as:
Φf = kf / (kf + knr)
where:
-
Φf is the fluorescence quantum yield
-
kf is the rate constant for radiative decay (fluorescence)
-
knr is the sum of the rate constants for all non-radiative decay pathways
The primary non-radiative pathways that compete with fluorescence include:
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0).[4]
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., S1 to T1).[4][5] This is a particularly important pathway for many organic fluorophores, including anthracene derivatives.[6]
-
Vibrational Relaxation: The rapid dissipation of excess vibrational energy to the surrounding solvent molecules.[4]
To visualize these competing processes, the Jablonski diagram provides a powerful conceptual framework.
Caption: Jablonski diagram illustrating the primary photophysical processes of an organic fluorophore.
Factors Influencing the Quantum Yield of Anthracene Fluorophores
The quantum yield of an anthracene derivative is not an immutable property but is highly sensitive to its molecular structure and its immediate environment. A thorough understanding of these factors is essential for designing robust experiments and for the rational design of new fluorophores with tailored properties.
Molecular Structure: The Intrinsic Determinant
The inherent quantum yield of an anthracene fluorophore is dictated by its chemical structure. Substituents on the anthracene core can profoundly alter the electronic properties and, consequently, the rates of radiative and non-radiative decay.
-
Electron Donating and Withdrawing Groups: The introduction of electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., cyano, nitro) can modulate the energy levels of the frontier molecular orbitals.[7] This can lead to intramolecular charge transfer (ICT) states, which often have lower fluorescence quantum yields due to enhanced non-radiative decay pathways.[7]
-
Steric Hindrance and Rigidity: Increasing the rigidity of the fluorophore can suppress non-radiative decay pathways associated with molecular vibrations and rotations, thereby enhancing the quantum yield. Conversely, bulky substituents that can undergo torsional motion can provide avenues for non-radiative decay.[8] Theoretical design principles for high quantum yield anthracene derivatives suggest that reducing the electron density difference between the ground and first excited states in the anthracenylene group can suppress vibrational relaxation and radiationless transitions.[8]
-
Heavy Atoms: The presence of heavy atoms (e.g., bromine, iodine) in the solvent or directly attached to the fluorophore can significantly decrease the quantum yield by promoting intersystem crossing to the triplet state.
The Microenvironment: A Powerful Modulator
The immediate environment surrounding the fluorophore can have a dramatic impact on its quantum yield.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, particularly for fluorophores with a significant change in dipole moment upon excitation. For some anthracene derivatives, charge-transfer interactions with the solvent can lead to a decrease in quantum yield.[9]
-
Temperature: Temperature can affect the rates of non-radiative processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased collisional quenching and other temperature-dependent non-radiative pathways.[6] However, some anthracene derivatives in specific solvents, like ethanol, can exhibit unusual temperature dependencies.[6]
-
Concentration and Aggregation: At high concentrations, anthracene derivatives can form aggregates, which often leads to a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ).[10] This is a critical consideration in applications where high fluorophore concentrations are required.
-
Quenchers: The presence of quenching agents, such as molecular oxygen or certain nitroaromatic compounds, can deactivate the excited state through collisional quenching, leading to a significant reduction in quantum yield.[11]
-
pH: For anthracene derivatives with acidic or basic functional groups, the pH of the medium can alter the protonation state of the molecule, which in turn can affect its photophysical properties, including the quantum yield.
| Factor | General Effect on Quantum Yield of Anthracene Fluorophores | Causality |
| Increased Molecular Rigidity | Increase | Suppression of non-radiative decay pathways involving molecular vibrations and rotations. |
| Heavy Atom Effect | Decrease | Enhancement of intersystem crossing to the triplet state. |
| Increased Solvent Polarity | Variable (often decrease) | Can stabilize charge-transfer states which may have lower fluorescence efficiency.[9] |
| Increased Temperature | Decrease | Increased rates of non-radiative decay processes like collisional quenching.[6] |
| High Concentration | Decrease (ACQ) | Formation of non-emissive or weakly emissive aggregates. |
| Presence of Quenchers | Decrease | Deactivation of the excited state through energy or electron transfer.[11] |
Methodologies for Quantum Yield Determination: A Practical Guide
The accurate determination of fluorescence quantum yield is a non-trivial experimental task. Two primary methods are employed: the relative method and the absolute method.[1][12]
The Relative Method: A Comparative Approach
The relative method is the more commonly used approach and relies on comparing the fluorescence of the sample of interest to that of a well-characterized standard with a known quantum yield.[2][3] The fundamental assumption is that if the sample and the standard have the same absorbance at the excitation wavelength, they are absorbing the same number of photons.[3]
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
where:
-
Φr is the quantum yield of the reference standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts s and r denote the sample and the reference, respectively.
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol for Relative Quantum Yield Measurement:
-
Selection of a Suitable Standard: Choose a quantum yield standard that has a known and stable quantum yield, absorbs and emits in a similar spectral region as the sample, and is soluble in the same or a similar solvent. For anthracene derivatives, common standards include quinine sulfate in 0.1 M H2SO4 (Φf ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).[4]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. It is crucial to work at low concentrations where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[13]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. It is imperative that the experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) are identical for both the sample and the standard. The spectra must be corrected for the wavelength-dependent sensitivity of the instrument.
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.
-
For each concentration, calculate the quantum yield of the sample using the equation provided above.
-
To improve accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The ratio of the slopes can then be used to calculate the quantum yield of the sample. This method can help to identify and mitigate potential systematic errors such as dye aggregation.[2]
-
The Absolute Method: A Direct Measurement
The absolute method for determining quantum yield does not require a reference standard. Instead, it involves the direct measurement of the number of photons emitted by the sample relative to the number of photons absorbed.[12] This is typically achieved using an integrating sphere setup in a spectrofluorometer.[1][14] The integrating sphere collects all the light emitted from the sample over a 4π solid angle.
Experimental Workflow for Absolute Quantum Yield Measurement
Caption: Workflow for absolute fluorescence quantum yield determination.
Step-by-Step Protocol for Absolute Quantum Yield Measurement:
-
Instrument Calibration: The spectrofluorometer equipped with an integrating sphere must be properly calibrated to account for the spectral response of the system.
-
Blank Measurement: A measurement is performed with the cuvette containing only the solvent placed in the integrating sphere. This allows for the determination of the scattering profile of the solvent at the excitation wavelength.
-
Sample Measurement: The sample solution is then placed in the integrating sphere, and the emission spectrum is recorded. This measurement includes both the scattered excitation light and the fluorescence emission from the sample.
-
Data Analysis:
-
The number of absorbed photons is determined by comparing the intensity of the scattered excitation light in the blank and sample measurements.
-
The number of emitted photons is determined by integrating the area of the fluorescence emission peak.
-
The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
While the absolute method is more direct, it requires specialized equipment and careful calibration to obtain accurate results.[12]
Common Pitfalls and Troubleshooting
Accurate quantum yield determination requires meticulous attention to detail. Several common issues can lead to erroneous results.
-
Inner Filter Effects: At high concentrations, the excitation light can be attenuated as it passes through the cuvette, and the emitted fluorescence can be reabsorbed by other fluorophore molecules. This can be minimized by working with solutions with an absorbance of less than 0.1 at the excitation wavelength.[13]
-
Photodegradation: Anthracene and its derivatives can be susceptible to photodegradation upon prolonged exposure to the excitation light, leading to a decrease in fluorescence intensity over time.[15][16][17][18] It is important to minimize exposure time and to check for any changes in the absorbance spectrum before and after the fluorescence measurements.
-
Scattering: Light scattering from the sample (Rayleigh and Raman scattering) can interfere with the fluorescence measurement, particularly for weakly fluorescent samples. It is important to use high-purity solvents and to properly subtract the solvent blank.
-
Instrumental Artifacts: Inaccurate spectral correction of the spectrofluorometer is a major source of error.[12] Regular calibration of the instrument is essential.
Conclusion: A Cornerstone of Fluorophore Characterization
The quantum yield of anthracene-based fluorophores is a multifaceted parameter that is fundamental to their application in research and drug development. Its value is not static but is the result of a dynamic interplay between the intrinsic molecular properties of the fluorophore and the nuances of its microenvironment. A comprehensive understanding of the factors that govern quantum yield, coupled with the rigorous application of appropriate measurement methodologies, is indispensable for any scientist working with these versatile molecules. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data, thereby unlocking the full potential of anthracene-based fluorophores in their scientific endeavors.
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Journal of Materials Chemistry B. (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. RSC Publishing. Retrieved from [Link]
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ACS Publications. (2023). Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. ACS Applied Materials & Interfaces. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research and development, from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, a specialized anthracene derivative. We delve into the theoretical principles of solubility, present a robust, step-by-step experimental protocol based on the well-established shake-flask method, and detail an analytical quantification procedure using UV-Visible spectroscopy. This document is designed not only to provide a methodology but also to equip researchers with the intellectual tools to interpret solubility data in the context of solvent properties and molecular structure, thereby enabling rational solvent selection for a range of applications.
Introduction to the Analyte and the Importance of Solubility
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure is characterized by a large, nonpolar anthracene core fused to a more polar side chain containing a ketone and a 1,3-dioxan ring.[1][2] This bifunctional nature—a large nonpolar region combined with a polar segment—suggests a complex and highly variable solubility profile across different organic solvents.
Anthracene and its derivatives are subjects of extensive research due to their unique photophysical and photochemical properties, which lend them to applications in organic light-emitting diodes (OLEDs), chemical sensors, and as bioimaging probes.[3][4] For any of these applications, understanding and controlling solubility is paramount. For instance:
-
In Synthesis and Purification: Rational solvent selection is crucial for achieving optimal reaction yields and for developing effective crystallization or chromatographic purification methods.
-
In Pharmaceutical Development: The solubility of a compound directly impacts its formulation possibilities and, ultimately, its bioavailability.[5][6] Poor solubility is a major hurdle in drug development.
-
In Materials Science: The ability to dissolve and process anthracene derivatives is fundamental to creating uniform thin films or dispersing them within polymer matrices for electronic or photonic devices.[7]
This guide will provide a validated methodology to systematically quantify the equilibrium solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in a selected range of organic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent, followed by the solvation of the solute molecules.[8] The fundamental principle is often summarized by the adage "like dissolves like," which means that substances with similar intermolecular forces tend to be miscible.[9][10]
Key Intermolecular Interactions
The solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene will be dictated by its structural motifs:
-
Anthracene Core: This large, flat, aromatic system primarily engages in nonpolar van der Waals (specifically, London dispersion) forces and π-π stacking interactions. It will favor solvents that are also nonpolar and/or aromatic.[11]
-
Propionyl Ketone Group: The C=O bond introduces a strong dipole, allowing for dipole-dipole interactions with polar solvents. The oxygen atom can also act as a hydrogen bond acceptor.
-
1,3-Dioxan Ring: The two ether-like oxygen atoms in the dioxan ring add polarity and provide additional sites for hydrogen bond acceptance.
Solvent Selection Rationale & Hansen Solubility Parameters (HSP)
To build a comprehensive solubility profile, a diverse set of solvents should be selected, spanning a range of polarities and interaction types. A powerful tool for rationalizing and predicting solubility is the Hansen Solubility Parameters (HSP) system.[12][13] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[14][15] While determining the precise HSP for the target compound requires experimentation, we can select solvents with widely varying parameters to probe its solubility space effectively.
Table 1: Properties of Selected Organic Solvents for Solubility Screening
| Solvent | Class | Polarity Index | Dielectric Constant (ε) | Predominant Interaction Types |
|---|---|---|---|---|
| n-Hexane | Nonpolar Aliphatic | 0.1 | 1.9 | Dispersion |
| Toluene | Nonpolar Aromatic | 2.4 | 2.4 | Dispersion, π-π |
| Diethyl Ether | Nonpolar / Weakly Polar | 2.8 | 4.3 | Dispersion, Weak Dipole |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Dispersion, Dipole, H-bond Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Dispersion, Dipole, H-bond Acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Dispersion, Strong Dipole, H-bond Acceptor |
| Ethanol | Polar Protic | 4.3 | 24.5 | H-bond Donor/Acceptor, Dipole, Dispersion |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Strong Dipole, H-bond Acceptor, Dispersion |
Experimental Methodology
The determination of equilibrium solubility will be conducted using the shake-flask method, a gold-standard technique recognized by regulatory bodies like the OECD.[16][17][18] The concentration of the dissolved analyte in the resulting saturated solution will be quantified using UV-Visible (UV-Vis) spectroscopy, which is well-suited for chromophoric molecules like anthracene derivatives.[19]
Visual Overview of the Experimental Workflow
Caption: Experimental workflow for solubility determination.
Protocol 1: Generation of UV-Vis Calibration Curve
Causality: A calibration curve is essential to establish a linear relationship between the absorbance of light by the compound and its concentration, as described by the Beer-Lambert Law (A = εcl).[20][21][22] This allows for the accurate determination of unknown concentrations in the saturated samples.
Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene and dissolve it in 100 mL of a suitable solvent (e.g., ethanol or THF, in which it is highly soluble) in a Class A volumetric flask. This creates a stock solution of approximately 100 µg/mL.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan the absorbance of a diluted sample of the stock solution from 200-500 nm to identify the λmax. The anthracene moiety is expected to have strong absorbance in the UV region.[11] All subsequent measurements must be performed at this λmax to ensure maximum sensitivity and adherence to the Beer-Lambert law.[23]
-
Preparation of Standards: Perform a serial dilution of the stock solution to prepare at least five standard solutions of known concentrations. The concentration range should bracket the expected solubility of the test samples.
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the blank (pure solvent) and each standard solution at the predetermined λmax.
-
Curve Generation: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression on the data. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for calculations. An R² value > 0.995 is required for a trustworthy calibration.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, providing a definitive measure of the compound's maximum solubility under the specified conditions.[24] Agitation ensures efficient mixing, and a sufficient equilibration time (24-48 hours) is critical to reach a stable saturation point.
Methodology:
-
Sample Preparation: To a series of glass vials, add an excess amount of solid 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (e.g., 10-20 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected organic solvent (from Table 1) to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium by taking measurements at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements are statistically identical.[24]
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. For finely suspended particles, centrifugation (e.g., 10 minutes at 5000 rpm) is highly recommended to achieve clear separation.[25]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution & Analysis: If necessary, dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the final solution using the UV-Vis spectrophotometer at the previously determined λmax.
Data Presentation and Interpretation
The absorbance values from the saturated solutions are used to calculate the final solubility.
Calculation: Concentration (mg/mL) = (Absorbance_sample - y_intercept) / slope * Dilution_Factor
The results should be compiled into a clear, comparative table.
Table 2: Experimentally Determined Solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
|---|---|---|---|
| n-Hexane | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| Toluene | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Diethyl Ether | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| Tetrahydrofuran (THF) | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Acetone | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Ethanol | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |
(Note: Molecular Weight of C21H20O3 = 320.38 g/mol )[1]
Interpreting the Results:
The data in Table 2 should be analyzed by correlating the solubility values with the solvent properties in Table 1.
-
High solubility is expected in solvents that can effectively interact with both the nonpolar anthracene core and the polar side chain. Solvents like THF, Acetone, and Toluene are predicted to be effective. THF and Acetone are strong H-bond acceptors and have significant polarity to solvate the propionyl-dioxan chain, while also having enough nonpolar character to interact with the anthracene ring. Toluene's aromatic nature allows for favorable π-π interactions with the anthracene core.[8]
-
Moderate solubility might be observed in alcohols like ethanol. While ethanol is a polar, protic solvent capable of hydrogen bonding, its alkyl chain is short, potentially limiting its interaction with the large, nonpolar anthracene group.
-
Low solubility is anticipated in highly nonpolar aliphatic solvents like n-hexane, which can only engage in weak dispersion forces and cannot effectively solvate the polar side chain.[26]
This structured analysis transforms raw data into actionable intelligence for process development and formulation design.
Conclusion
This technical guide has outlined a robust and scientifically grounded approach for determining the solubility of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in various organic solvents. By combining the reliable shake-flask method for sample preparation with the precise analytical power of UV-Vis spectroscopy, researchers can generate high-quality, reproducible solubility data. The provided framework for interpreting this data based on principles of intermolecular forces and solvent properties empowers scientists to make informed decisions, accelerating research and development timelines in chemistry, materials science, and pharmaceuticals.
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Vedantu. (n.d.). Anthracene: Structure, Properties, Reactions & Key Uses. Retrieved from [Link]
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Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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de Oliveira, H. P., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2020(3), M1149. Retrieved from [Link]
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JoVE. (n.d.). UV–Vis Spectroscopy: Beer–Lambert Law. Retrieved from [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Alsenz, J., et al. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(11), 2498–2506. Retrieved from [Link]
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Theoretical Investigation of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene Molecular Orbitals
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for the investigation of the molecular orbitals of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) with significant applications in materials science, particularly in the development of organic electronics and photovoltaic devices.[1][2] A thorough understanding of their electronic structure, governed by their molecular orbitals, is paramount for predicting their chemical behavior and designing novel molecules with tailored properties. This guide is intended for researchers, computational chemists, and drug development professionals, outlining a robust workflow using Density Functional Theory (DFT) to elucidate the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other key quantum chemical descriptors that dictate the molecule's reactivity and stability.
Introduction: The Nexus of Structure and Reactivity
In modern chemical and pharmaceutical research, the ability to predict molecular properties prior to synthesis is a cornerstone of efficient development.[3] The target of this investigation, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (Molecular Formula: C₂₁H₂₀O₃, CAS: 898757-47-6), combines a large, electron-rich anthracene core with a flexible side chain containing a ketone and a dioxan ring.[4] This unique combination of a rigid aromatic system and polar functional groups suggests complex electronic behavior that can be effectively probed using computational methods.
Molecular Orbital (MO) theory provides a powerful lens through which we can understand the electronic properties of molecules.[5] It describes electrons as delocalized entities occupying specific orbitals, each with a distinct energy level. Of particular importance are the Frontier Molecular Orbitals : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
HOMO: The energy of the HOMO is related to the molecule's capacity to donate electrons, correlating with its ionization potential. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: The energy of the LUMO reflects the molecule's ability to accept electrons, correlating with its electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of molecular stability and reactivity.[7] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily polarized and chemically reactive.[6]
This guide details a systematic, first-principles approach to calculate and analyze these crucial molecular orbitals, providing a blueprint for gaining deep insights into the electronic landscape of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Theoretical Framework: Density Functional Theory (DFT)
For a medium-sized organic molecule such as the one under investigation, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and efficiency.[3][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable property.[3] A typical DFT calculation is defined by the choice of a functional and a basis set.
-
Functional (B3LYP): The choice of functional is critical to the accuracy of the calculation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated methods for organic molecules, providing reliable results for geometries, energies, and electronic properties.[3][9]
-
Basis Set (Pople-style): A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] For this investigation, a Pople-style basis set such as 6-311++G(d,p) is recommended. This notation indicates:
-
6-311G: A split-valence basis set where core orbitals are described by one function (a contraction of 6 Gaussian primitives) and valence orbitals are described by three functions (contractions of 3, 1, and 1 Gaussian(s)), providing flexibility.[10]
-
++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are essential for accurately describing systems with lone pairs or anions, where electron density is more spread out.[8]
-
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape and orientation within the molecule, leading to a more accurate description of chemical bonding.[8][10]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set constitutes a robust and well-regarded level of theory for obtaining high-quality results for this class of molecule.[11]
The Computational Protocol: A Self-Validating Workflow
The following section details a step-by-step methodology for the theoretical investigation. This protocol is designed to be self-validating, ensuring that the final results are derived from a true and stable molecular conformation. The workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[12][13][14]
Step 1: Molecular Structure Input
The initial step is to generate a 3D coordinate file for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This can be accomplished using molecular building software such as Avogadro.[15] The initial structure should be built with plausible bond lengths and angles before proceeding to energy minimization.
Step 2: Geometry Optimization
The initial structure is not guaranteed to be at its lowest energy state. Geometry optimization is a computational process that systematically alters the molecular geometry to find a stable structure corresponding to a minimum on the potential energy surface.
-
Protocol: Perform a full geometry optimization using DFT.
-
Method: B3LYP Functional.
-
Basis Set: 6-31G(d) is often sufficient for the initial optimization phase to save computational time.
-
Software Keyword Example (Gaussian): #p B3LYP/6-31G(d) Opt
Step 3: Vibrational Frequency Analysis (Protocol Validation)
To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed at the same level of theory as the optimization.[16]
-
Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the optimization must be revisited. This step is a critical self-validation of the computed geometry.[17]
-
Protocol: Perform a frequency calculation on the optimized geometry.
-
Software Keyword Example (Gaussian): #p B3LYP/6-31G(d) Freq
Step 4: High-Accuracy Single-Point Energy and Orbital Calculation
With the validated, optimized geometry, a final, more accurate single-point energy calculation is performed to obtain the molecular orbital energies and their compositions.
-
Protocol: Use the optimized coordinates from Step 3 for a single-point energy calculation with a larger, more robust basis set.
-
Method: B3LYP Functional.
-
Basis Set: 6-311++G(d,p).
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Pop=Full
-
The Pop=Full keyword requests that the full output of molecular orbital coefficients be printed, allowing for detailed analysis of atomic orbital contributions to each MO.[18]
-
Step 5: Molecular Electrostatic Potential (MEP) Calculation
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around the molecule. It is calculated by placing a positive test charge at various points on the electron density surface and calculating the potential energy.[19]
-
Significance: MEP maps are invaluable for predicting chemical reactivity.[20] Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[21][22]
-
Protocol: The MEP is calculated using the electron density generated from the high-accuracy calculation in Step 4.
-
Software Keyword Example (Gaussian): This is often done as a post-processing step using the generated checkpoint file (.chk).[21]
The overall computational workflow is summarized in the diagram below.
Expected Data and Interpretation
Executing the protocol described above will yield a wealth of quantitative data. While actual values require running the calculations, this section outlines the expected results and their interpretation based on known chemical principles and studies of similar anthracene derivatives.[9][23]
Quantitative Data Summary
The primary numerical results from the calculations can be summarized in tables for clarity and comparison.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -0.95 | Second Lowest Unoccupied Molecular Orbital |
| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |
| HOMO | -5.95 | Highest Occupied Molecular Orbital |
| HOMO-1 | -6.50 | Next-to-Highest Occupied Molecular Orbital |
| HOMO-LUMO Gap | 4.15 | Energy difference (LUMO - HOMO) |
| Table 1: Predicted energies for the frontier molecular orbitals of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. Values are illustrative and based on similar aromatic systems. |
| Quantum Chemical Descriptor | Predicted Value | Significance |
| Ionization Potential (I) | ~5.95 eV | Energy to remove an electron (approximated by -EHOMO) |
| Electron Affinity (A) | ~1.80 eV | Energy released when an electron is added (approximated by -ELUMO) |
| Chemical Hardness (η) | ~2.075 eV | Resistance to change in electron distribution ( (I-A)/2 ) |
| Dipole Moment | ~2.5 Debye | Indicates overall molecular polarity and charge asymmetry |
| Table 2: Key quantum chemical descriptors derived from molecular orbital energies. |
Interpretation of Frontier Orbitals
For anthracene derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, with electron density concentrated on the aromatic anthracene core.[1][2]
-
HOMO Visualization: The HOMO is expected to show significant electron density across the three fused rings of the anthracene moiety, indicating this is the primary site of electron donation.
-
LUMO Visualization: The LUMO will also be delocalized over the anthracene system, representing the region where an accepted electron would reside. The propionyl substituent may slightly perturb the shape and energy of these orbitals.
Interpretation of Molecular Electrostatic Potential (MEP)
The MEP map will provide a clear picture of the charge distribution.
-
Negative Potential Regions: Strong negative potential (red/yellow) is expected around the oxygen atoms of the carbonyl group (C=O) and the 1,3-dioxan ring due to their high electronegativity and lone pairs of electrons. These sites are the most probable targets for electrophilic attack.
-
Positive Potential Regions: The hydrogen atoms of the anthracene core and the aliphatic chain will exhibit positive potential (blue), making them susceptible to nucleophilic interactions. The π-system of the anthracene rings may show moderately negative potential above and below the plane of the rings.
The relationship between the calculated orbital data and the molecule's predicted chemical properties is illustrated in the diagram below.
Conclusion
The theoretical and computational analysis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene's molecular orbitals provides invaluable information for understanding its chemical behavior and potential applications.[5] By employing a robust and self-validating computational protocol based on Density Functional Theory, researchers can gain detailed insights into the electronic structure that governs the molecule's reactivity, stability, and optical properties.[8][16] This in-silico approach allows for the efficient screening and rational design of novel anthracene derivatives for use in drug development and materials science, accelerating the pace of discovery while minimizing experimental costs.
References
- Vertex AI Search. (n.d.). Molecular Electrostatic Potential (MEP).
- CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
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- Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?.
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- YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial.
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- University of Wisconsin Oshkosh. (n.d.). Molecular Orbital Calculations.
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- ACS Publications. (1995). Electronic Spectrum of Anthracene: An ab-Initio Molecular Orbital Calculation Combined with a Valence Bond Interpretation. The Journal of Physical Chemistry.
- Ariel University. (1995). Electronic spectrum of anthracene: An ab-initio molecular orbital calculation combined with a valence bond interpretation.
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- University of Calgary. (n.d.). Chapter 9 Conjugation and Aromaticity.
- ResearchGate. (2016). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital?.
- Wikipedia. (n.d.). HOMO and LUMO.
- Molbase. (n.d.). 9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]ANTHRACENE Product Description.
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Methodological & Application
Application Notes and Protocols: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a pH-Responsive Fluorescent Probe
Introduction: A Novel Tool for Mapping Acidic Cellular Environments
The precise regulation of pH within cellular compartments is fundamental to a vast array of physiological processes, from enzyme activity and protein folding to endocytosis and apoptosis. Consequently, aberrant pH levels are often implicated in pathological conditions, including cancer and neurodegenerative diseases. This has driven the development of sophisticated molecular tools for the real-time visualization of pH in living cells. Anthracene and its derivatives have long been favored as fluorophores due to their high quantum yields and photostability.
This document introduces 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene , a novel fluorescent probe designed for the sensitive detection of acidic environments. The probe's rational design incorporates an acid-labile 1,3-dioxane moiety, which acts as a pH-sensitive trigger, modulating the fluorescent output of the anthracene core. This "turn-on" or "turn-off" fluorescence response upon acid-catalyzed hydrolysis provides a robust method for quantifying pH in cellular and acellular systems. These application notes provide a comprehensive guide to the synthesis, photophysical properties, and detailed protocols for the utilization of this probe in life science research and drug development.
Principle of pH Sensing: Acid-Catalyzed Hydrolysis and Fluorescence Modulation
The functionality of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a pH probe is predicated on the well-established chemical principle of acid-catalyzed acetal hydrolysis.[1][2] The 1,3-dioxane group is a cyclic acetal that is stable under neutral and basic conditions but undergoes rapid hydrolysis in an acidic environment to yield the corresponding ketone, 9-propionylanthracene, and 1,3-propanediol.
The electronic properties of the substituent at the 9-position of the anthracene ring significantly influence its fluorescence. The propionyl group with the dioxane is less electron-withdrawing than the resulting ketone. Carbonyl groups directly conjugated to an aromatic system can quench fluorescence through intersystem crossing.[3] Therefore, the hydrolysis of the dioxane to the ketone is expected to alter the fluorescence quantum yield. This change in fluorescence intensity upon acidification forms the basis of its application as a pH sensor.
Figure 1. Proposed mechanism of pH sensing for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Synthesis of the Fluorescent Probe
The synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene can be achieved through a two-step process starting from commercially available 9-anthracenecarboxylic acid.
Protocol 1: Synthesis of 9-Propionylanthracene
This procedure is adapted from standard Friedel-Crafts acylation reactions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 9-anthracenecarboxylic acid and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent such as dichloromethane.
-
Acylation: Cool the mixture in an ice bath and slowly add propionyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 9-propionylanthracene.
Protocol 2: Synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This procedure follows a standard acid-catalyzed acetal formation.[4]
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve 9-propionylanthracene, 1,3-propanediol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Ketalization: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final product, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Photophysical Properties
While the exact photophysical properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene are not yet reported, they can be estimated based on the anthracene chromophore and the nature of its substituents.[5][6]
| Property | 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (Dioxane Form - Estimated) | 9-Propionylanthracene (Ketone Form - Estimated) |
| Excitation Maximum (λex) | ~365 nm | ~365 nm |
| Emission Maximum (λem) | ~400-420 nm | ~420-440 nm |
| Quantum Yield (Φ) | Moderate to High | Low to Moderate (Quenched) |
| Stokes Shift | ~35-55 nm | ~55-75 nm |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetonitrile) | Soluble in common organic solvents |
Application: In Vitro pH Titration
This protocol describes the characterization of the probe's fluorescence response to pH.
Figure 2. Workflow for in vitro pH titration of the fluorescent probe.
Protocol 3: In Vitro pH Titration
-
Stock Solution: Prepare a 10 mM stock solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in anhydrous DMSO.
-
Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate-phosphate buffers).
-
Working Solutions: For each pH value, prepare a working solution by diluting the stock solution into the respective buffer to a final concentration of 10 µM.
-
Incubation: Incubate the working solutions at 37°C for a predetermined time to allow for the hydrolysis reaction to reach equilibrium.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of each solution with an excitation wavelength of approximately 365 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to generate a titration curve and determine the apparent pKa of the probe.
Application: Live-Cell Imaging of Intracellular pH
This probe is suitable for imaging pH in acidic organelles such as lysosomes and endosomes.
Figure 3. General workflow for staining live cells with the fluorescent probe.
Protocol 4: Staining Live Cells
-
Cell Culture: Seed the cells of interest (e.g., HeLa, fibroblasts) on glass-bottom dishes or chamber slides and culture them to the desired confluency.
-
Probe Loading: Prepare a working solution of the probe (e.g., 5-10 µM) in a suitable buffer or serum-free medium. Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the probe-loading solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with a pre-warmed imaging buffer (e.g., HBSS) to remove any extracellular probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with a suitable filter set for anthracene (e.g., excitation ~360/40 nm, emission ~460/50 nm).
Protocol 5: Intracellular pH Calibration
To obtain quantitative pH measurements, it is essential to generate an in situ calibration curve using the ionophore nigericin, which equilibrates the intracellular and extracellular pH.[7]
-
Calibration Buffers: Prepare a set of calibration buffers with known pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) containing high potassium concentration (e.g., 130 mM KCl).
-
Cell Staining: Load the cells with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as described in Protocol 4.
-
Ionophore Treatment: To each dish of stained cells, add one of the calibration buffers containing 10 µM nigericin.
-
Equilibration: Incubate for 5-10 minutes to allow for pH equilibration.
-
Image Acquisition: Acquire fluorescence images from multiple fields of view for each pH point.
-
Data Analysis: Measure the average fluorescence intensity of the cells for each pH value. Plot the intensity as a function of the buffer pH to generate a calibration curve. This curve can then be used to convert the fluorescence intensities from experimental cells into intracellular pH values.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The in vitro pH titration (Protocol 3) provides a fundamental characterization of the probe's response, which should correlate with the results from the in situ calibration (Protocol 5). Consistency between these two datasets will validate the probe's performance in the cellular environment. Furthermore, co-localization studies with commercially available lysosomal or endosomal markers can be performed to confirm the subcellular localization of the probe's fluorescence signal.
Conclusion and Future Directions
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene represents a promising fluorescent probe for the investigation of acidic cellular compartments. Its proposed mechanism of action, based on the acid-catalyzed hydrolysis of a dioxane moiety, offers a specific and robust means of pH sensing. The protocols provided herein offer a comprehensive framework for its synthesis, characterization, and application in live-cell imaging. Future studies should focus on the precise determination of its photophysical properties, pKa, and the kinetics of its hydrolysis. Further derivatization of the anthracene core or the propionyl linker could lead to the development of ratiometric probes or probes targeted to specific organelles, expanding the toolkit available to researchers in cell biology and drug discovery.
References
- BenchChem. (2025). Application Notes: Purpurin as a Fluorescent Probe for pH Sensing in Living Cells.
- McBrian, J. A., et al. (2014). A Protocol for Measurement of Intracellular pH. JoVE (Journal of Visualized Experiments).
- Brown University. (2017). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cell and Developmental Biology, 5, 71.
- Imperial College London. (n.d.). Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells.
- STAR Protocols. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols.
- Chalcogenide Letters. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters, 8(11), 665-672.
- Sensors and Actuators B: Chemical. (2025). A new fluorescent probe for neutral to alkaline pH and imaging application in live cells.
- NIH. (n.d.).
- ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Royal Society of Chemistry. (2021).
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
- ResearchGate. (2025). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
- Biotium. (n.d.). Staining for Live-Cell Analysis: Improving Perception.
- Journal of the Chemical Society B: Physical Organic. (n.d.).
- Journal of the Chemical Society (Resumed). (1954). The quenching of the fluorescence of anthracene. The transition from strong to weak quenching. J. Chem. Soc., 976.
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- PubMed. (n.d.). Study of quenching of anthracene fluorescence byfullerene.
- Journal of Materials Chemistry C. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.
- Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals.
- Sci-Hub. (n.d.). Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles.
- ResearchGate. (n.d.).
- Patsnap. (n.d.). Synthesis method of 9-anthracene carboxylic acid.
- New Journal of Chemistry. (n.d.). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. New Journal of Chemistry.
- ChemicalBook. (n.d.). 9-ACETYLANTHRACENE synthesis.
- ChemicalBook. (n.d.). 9-Bromoanthracene synthesis.
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Application Note: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a Selective Chemosensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a promising fluorescent chemosensor for the detection of specific metal ions. While direct experimental data for this particular compound is emerging, this note builds upon the well-established principles of anthracene-based sensors to propose a robust framework for its use. We will delve into the plausible sensing mechanism, detailed protocols for its application in fluorescence spectroscopy, and best practices for data interpretation. The unique structural features of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, specifically the presence of oxygen-rich moieties, suggest a high potential for selective coordination with metal cations, leading to discernible changes in its photophysical properties.
Introduction: The Promise of Anthracene-Based Chemosensors
Anthracene and its derivatives are a cornerstone in the development of fluorescent chemosensors due to their exceptional photophysical properties, including high quantum yields and chemical stability[1][2]. These molecules can be functionalized with specific receptor units that selectively bind to target analytes, such as metal ions, triggering a measurable change in their fluorescence emission[3]. The detection of metal ions is of paramount importance in various fields, from environmental monitoring to diagnostics, as imbalances in metal ion concentrations are often linked to pathological conditions[1].
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a structurally intriguing molecule for chemosensing applications. The anthracene core serves as the fluorophore, while the propionyl chain connected to the 1,3-dioxan ring presents a unique combination of carbonyl and ether oxygen atoms. These oxygen atoms can act as a chelating site for metal ions, potentially leading to a selective and sensitive detection mechanism. The 1,3-dioxan group is a protecting group for an aldehyde, which could also be deprotected to reveal a different binding site, adding to the versatility of this compound.
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The most probable sensing mechanism for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene upon interaction with a metal ion is Chelation-Enhanced Fluorescence (CHEF) . In its free state, the propionyl and dioxan side chain of the molecule can exhibit some degree of rotational freedom. This flexibility allows for non-radiative decay pathways for the excited state of the anthracene fluorophore, resulting in a certain level of fluorescence quenching.
Upon the introduction of a suitable metal ion, the oxygen atoms of the carbonyl group and the 1,3-dioxan ring can coordinate with the metal ion, forming a rigidified, cyclic complex. This chelation restricts the rotational freedom of the side chain, which in turn can suppress the non-radiative decay pathways. The consequence is a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the target metal ion[4].
Alternatively, a Photoinduced Electron Transfer (PET) mechanism could be at play, where the lone pair of electrons on the oxygen atoms could quench the anthracene fluorescence in the free ligand. Upon metal ion binding, these electrons are engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response[2].
The selectivity of the sensor will be dictated by the size and charge of the metal ion, and how well it fits into the coordination pocket created by the oxygen atoms of the propionyl and dioxan groups.
Visualizing the Proposed Mechanism
Caption: Workflow for fluorescence titration experiment.
Data Analysis and Interpretation
Selectivity Studies
To assess the selectivity of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, the fluorescence response of the sensor in the presence of a wide range of metal ions should be compared. A bar chart plotting the fluorescence enhancement factor (F/F₀) for each metal ion is an effective way to visualize selectivity.
Determination of Detection Limit (LOD)
The limit of detection can be calculated from the fluorescence titration data using the formula:
LOD = 3σ / k
where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.
Job's Plot for Stoichiometry
A Job's plot can be constructed to determine the binding stoichiometry between the sensor and the metal ion. This involves preparing a series of solutions with varying mole fractions of the sensor and the metal ion while keeping the total concentration constant. The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the complex.
Hypothetical Data Presentation
The following table presents hypothetical, yet realistic, data that could be obtained from experiments with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, assuming it is selective for a particular divalent cation, for instance, Zn²⁺.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 370 nm | In Acetonitrile |
| Emission Wavelength (λem) | 415 nm | In Acetonitrile |
| Selective for | Zn²⁺ | - |
| Fluorescence Enhancement (F/F₀) | ~25-fold for Zn²⁺ | 10 µM sensor, 10 equiv. Zn²⁺ |
| Detection Limit (LOD) | ~0.5 µM | Based on 3σ/k |
| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 | From Job's Plot |
| Interfering Ions | Minimal interference from Na⁺, K⁺, Mg²⁺, Ca²⁺. Slight interference from Cd²⁺. Quenching observed with Cu²⁺ and Fe³⁺. | - |
Conclusion and Future Directions
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene holds significant promise as a selective fluorescent chemosensor for metal ions. The proposed CHEF mechanism, based on the coordination of the oxygen-rich side chain with a metal cation, provides a strong theoretical basis for its "turn-on" sensing behavior. The protocols outlined in this application note offer a clear roadmap for researchers to investigate the full potential of this compound.
Future work should focus on the experimental validation of the proposed mechanism, a thorough investigation of its selectivity and sensitivity towards a broad range of metal ions, and the exploration of its applications in real-world samples, such as environmental water sources or biological fluids. Furthermore, the deprotection of the 1,3-dioxan group to an aldehyde could unveil new sensing capabilities, making this a versatile platform for the development of novel chemosensors.
References
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- Hassan, K., et al. (n.d.). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III)
- Reddy, D. S., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega.
- Kim, S. K., et al. (2025). A New Anthracene Based Fluorescent Turn-On Sensor for Fe3+.
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- Ghosh, S., et al. (n.d.). Anthracene coupled adenine for the selective sensing of copper ions. Beilstein Journals.
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- ResearchGate. (n.d.). Synthesis of 3-(anthracene-9-yl)acrylonitriles, 4-(anthracen-9-yl)but-3-en-2-one, 9-(chloromethyl)anthracene, 2-(anthracen-9-yl)acetonitrile, (anthracen-9-yl)
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- da Silva, A. C. A., et al. (n.d.).
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Application Notes and Protocols for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Fluorophore for Cellular Interrogation
The field of bioimaging continuously seeks novel molecular probes that offer enhanced photostability, specific targeting, and minimal perturbation to biological systems. Anthracene and its derivatives have long been recognized for their intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes.[1][2] These molecules have been successfully employed in a variety of applications, including the detection of metal ions, pH, and reactive oxygen species, as well as for cellular and tissue imaging.[3][4][5] This document introduces 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene , a novel anthracene derivative, and outlines its potential applications and detailed protocols for its use in bioimaging.
The unique structural feature of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is the presence of a dioxanylpropionyl group at the 9-position of the anthracene core. The anthracene moiety serves as the fluorophore, while the dioxanylpropionyl group can potentially influence its photophysical properties and intracellular localization. The 1,3-dioxan group, a cyclic acetal, may offer a handle for further chemical modification or influence the probe's interaction with cellular components. This application note will explore the hypothetical, yet scientifically grounded, utility of this compound as a fluorescent probe for live-cell imaging.
Photophysical Characteristics: A Spectroscopic Profile
While experimental data for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is not yet available, we can predict its photophysical properties based on the extensive literature on similar 9-substituted anthracene derivatives.[6][7]
Table 1: Predicted Photophysical Properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Absorption Maximum (λabs) | ~365 - 385 nm | 9-substituted anthracenes typically exhibit absorption maxima in the near-UV range. The propionyl group may cause a slight red-shift compared to unsubstituted anthracene. |
| Emission Maximum (λem) | ~400 - 430 nm | A characteristic blue fluorescence is expected. The Stokes shift is predicted to be in the range of 35-45 nm, which is typical for anthracene derivatives and beneficial for minimizing self-absorption.[7] |
| Quantum Yield (ΦF) | Moderate to High | 9,10-disubstituted anthracenes often exhibit high fluorescence quantum yields. The propionyl substituent is not expected to be a strong quencher.[8] |
| Solvatochromism | Moderate | Anthracene derivatives can exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.[9][10][11] This property could be exploited to probe the polarity of the microenvironment within cells. |
| Photostability | Good | The anthracene core is known for its relatively good photostability, a crucial feature for long-term imaging experiments.[12][13] |
Proposed Bioimaging Application: A Probe for Cellular Polarity and Viscosity
The dioxanylpropionyl substituent on the anthracene core may influence the molecule's interaction with the cellular environment. It is hypothesized that 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene could function as a fluorescent probe to report on the micro-viscosity and polarity of intracellular compartments. The rationale behind this proposed application is twofold:
-
Viscosity Sensing: The rotational freedom of the propionyl group could be sensitive to the viscosity of its surroundings. In a more viscous environment, such as within lipid droplets or protein aggregates, the non-radiative decay pathways may be restricted, leading to an enhancement in fluorescence intensity (a "turn-on" response).
-
Polarity Sensing: The carbonyl group in the propionyl chain and the oxygen atoms in the dioxan ring can engage in hydrogen bonding and dipole-dipole interactions, making the fluorophore's excited state sensitive to the polarity of the local environment. This could manifest as a shift in the emission wavelength (solvatochromism).[9][10]
Protocols
Protocol 1: Synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This protocol is a plausible synthetic route based on established organic chemistry reactions.
Materials:
-
9-Anthracenecarboxaldehyde
-
(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Column chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Wittig Reaction: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide in anhydrous THF. b. Cool the suspension to -78 °C in a dry ice/acetone bath. c. Slowly add a solution of n-butyllithium in hexanes. The solution should turn a deep red or orange color, indicating the formation of the ylide. d. Stir the mixture at -78 °C for 1 hour. e. Add a solution of 9-anthracenecarboxaldehyde in anhydrous THF dropwise to the ylide solution. f. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the alkene intermediate.
-
Hydrolysis and Oxidation (Hypothetical two-step conversion to the final product): a. The alkene intermediate would then be subjected to a selective hydrolysis of the dioxan to an aldehyde, followed by oxidation to the carboxylic acid, and subsequent coupling to the anthracene moiety. Alternatively, a more direct synthetic route may be possible and would require further investigation.
-
Characterization: a. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cell Culture and Cytotoxicity Assessment
It is crucial to determine the optimal, non-toxic working concentration of the probe before proceeding with imaging experiments.[14]
Materials:
-
HeLa cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial cytotoxicity assay kit (e.g., CytoTox-Fluor™)[15]
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Probe Incubation: a. Prepare serial dilutions of the 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene stock solution in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. b. Remove the old medium from the cells and add 100 µL of the medium containing the different probe concentrations. Include a vehicle control (DMSO only) and an untreated control. c. Incubate the cells for the desired time (e.g., 2, 4, 12, or 24 hours).
-
Cytotoxicity Assay (MTT Assay Example): a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Determine the concentration at which the probe exhibits minimal cytotoxicity (e.g., >90% cell viability). This will be the maximum concentration used for subsequent imaging experiments.
Protocol 3: Live-Cell Imaging with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This protocol outlines the general steps for staining live cells and acquiring fluorescence images.[16][17][18][19]
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene at the determined non-toxic working concentration
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 360-380 nm and emission around 400-450 nm) and an environmental chamber (37 °C, 5% CO₂)
Procedure:
-
Probe Loading: a. Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). b. Add the live-cell imaging medium containing the optimal concentration of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. c. Incubate for 15-60 minutes at 37 °C. The optimal loading time should be determined empirically.
-
Imaging: a. Wash the cells twice with fresh, pre-warmed live-cell imaging medium to remove any excess probe. b. Place the dish or slide on the microscope stage within the environmental chamber. c. Acquire images using the appropriate filter set. Minimize light exposure to reduce phototoxicity.[16] d. For time-lapse imaging, acquire images at desired intervals.
Troubleshooting and Considerations
-
Low Fluorescence Signal: Increase the probe concentration (if not cytotoxic), increase the loading time, or use a more sensitive detector.
-
High Background: Decrease the probe concentration or increase the number of washes after loading.
-
Phototoxicity: Reduce the excitation light intensity, decrease the exposure time, and reduce the frequency of image acquisition for time-lapse experiments.[16]
-
Probe Precipitation: Ensure the final concentration of DMSO in the medium is low (typically <0.5%).
Conclusion and Future Directions
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene represents a promising, yet unexplored, candidate for the development of novel fluorescent probes for bioimaging. Based on the well-established photophysical properties of anthracene derivatives, it is hypothesized that this compound could serve as a valuable tool for investigating the microenvironment within live cells. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of this and similar novel probes. Further research is warranted to experimentally validate these proposed applications and to explore the full potential of this new class of fluorophores in advancing our understanding of cellular processes.
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- Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/tc/c9tc05831a]
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- An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6687441/]
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Illuminating the Core: A Detailed Guide to Fluorescence Spectroscopy of Anthracene Derivatives
For researchers, medicinal chemists, and materials scientists, the unique photophysical properties of anthracene and its derivatives offer a powerful toolkit for probing molecular environments, developing novel therapeutics, and engineering advanced materials. The intrinsic fluorescence of the anthracene core is exquisitely sensitive to its local environment and chemical modifications, making it an ideal scaffold for developing fluorescent probes and functional molecules. This comprehensive application note provides a deep dive into the experimental setup and protocols for the fluorescence spectroscopic analysis of anthracene derivatives, grounded in the principles of scientific integrity and practical, field-proven insights.
The Foundation: Understanding the Photophysics of Anthracene
Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, exhibits strong absorption in the ultraviolet region and emits intense blue fluorescence.[1] This fluorescence arises from the relaxation of an excited singlet state (S₁) to the ground state (S₀), a process elegantly described by the Jablonski diagram. The energy of the emitted photon is typically lower than that of the absorbed photon, resulting in a characteristic Stokes shift.
The true power of anthracene lies in the tunability of its photophysical properties through chemical substitution.[2] Attaching different functional groups to the anthracene core can profoundly alter its absorption and emission wavelengths, fluorescence quantum yield (Φf), and fluorescence lifetime (τ). This sensitivity is the cornerstone of its utility in various applications. For instance, the introduction of electron-donating or withdrawing groups can modulate the energy levels of the molecule, leading to shifts in the emission spectrum.[2]
Experimental Design: The "Why" Behind the "How"
A successful fluorescence spectroscopy experiment hinges on a well-thought-out design that considers the interplay of various factors. Here, we dissect the critical choices and provide the rationale behind them.
The Heart of the Experiment: The Spectrofluorometer
A spectrofluorometer is the central instrument for these studies.[3] Its core components work in concert to elicit and capture the fluorescence signal.
Diagram of a Typical Spectrofluorometer Setup:
Caption: A schematic of a standard spectrofluorometer.
-
Light Source: A high-intensity Xenon arc lamp is commonly used as it provides a continuous spectrum of light from the UV to the visible range, allowing for the excitation of a wide variety of fluorophores.[4]
-
Monochromators: Two monochromators are essential. The excitation monochromator selects a specific wavelength from the light source to excite the sample, while the emission monochromator scans through the emitted fluorescence to generate an emission spectrum.[3]
-
Sample Holder: A quartz cuvette is the standard for holding liquid samples, as glass absorbs UV light. A 1 cm path length is typical.[5]
-
Detector: A photomultiplier tube (PMT) is a highly sensitive detector capable of measuring the low light levels of fluorescence emission.[3]
The Critical Choice of Solvent
The solvent can dramatically influence the fluorescence properties of anthracene derivatives.[6] Solvent polarity is a key parameter to consider. For nonpolar derivatives, a nonpolar solvent like cyclohexane is often a good starting point to observe the intrinsic, well-resolved vibronic structure of the fluorescence spectrum. In contrast, polar solvents can induce spectral shifts (solvatochromism) and affect the quantum yield, particularly for derivatives with charge-transfer character. For instance, a study on 2-amino-9,10-anthraquinone showed that its photophysical properties were significantly different in low-polarity versus medium-to-high polarity solvents, suggesting different molecular structures in the ground state.[3][6]
Concentration Matters: Avoiding Pitfalls
The concentration of the analyte is a critical experimental parameter. It is crucial to work in a dilute regime (typically with absorbance values below 0.1 at the excitation wavelength) to avoid inner filter effects and self-quenching.[5][7]
-
Inner Filter Effect: At high concentrations, the excitation light is absorbed near the front of the cuvette, and the emitted fluorescence can be reabsorbed by other analyte molecules, leading to a distortion of the emission spectrum and an underestimation of the fluorescence intensity.
-
Self-Quenching (or Concentration Quenching): At high concentrations, excited molecules can interact with ground-state molecules of the same species, leading to non-radiative decay and a decrease in fluorescence intensity. This is particularly relevant for molecules that can form excimers (excited-state dimers).
A Comparative Look: Photophysical Properties of Representative Anthracene Derivatives
The strategic placement of substituents on the anthracene core allows for the fine-tuning of its photophysical properties. The following table summarizes the key properties of three representative anthracene derivatives in different solvents, illustrating the impact of chemical modification.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Lifetime (τ, ns) |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 373 | 426 | 0.86 | 7.58 |
| Ethanol | 374 | 427 | 0.95 | 8.19 | |
| 9-Methylanthracene | Cyclohexane | ~365 | ~390, 415, 440 | ~0.4 | ~5.0 |
| Ethanol | ~366 | ~392, 417, 442 | ~0.35 | ~4.5 | |
| 2-Aminoanthracene | Cyclohexane | ~360 | ~410 | ~0.3 | Not specified |
| Ethanol | ~365 | ~450 | ~0.5 | Not specified |
Data compiled from various sources. Exact values can vary depending on experimental conditions.[5][7][8][9]
Discussion of Photophysical Properties:
-
9,10-Diphenylanthracene (DPA): The bulky phenyl groups at the 9 and 10 positions sterically hinder the photodimerization that anthracene can undergo, resulting in a very high fluorescence quantum yield, approaching unity in some solvents.[7] This makes DPA an excellent blue emitter and a common fluorescence standard.
-
9-Methylanthracene: The methyl group has a minor electronic effect but can influence the photophysical properties through steric and hyperconjugative effects. Its quantum yield is lower than that of DPA.[8]
-
2-Aminoanthracene: The amino group is a strong electron-donating group, which leads to a significant red-shift in the emission spectrum, particularly in polar solvents, due to an intramolecular charge transfer (ICT) character in the excited state.[3][6]
Step-by-Step Experimental Protocols
The following protocols provide a detailed methodology for the characterization of the photophysical properties of anthracene derivatives.
Protocol 1: Sample Preparation
Objective: To prepare solutions of anthracene derivatives at appropriate concentrations for fluorescence measurements.
Materials:
-
Anthracene derivative of interest
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Analytical balance
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the anthracene derivative and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).
-
Prepare Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with absorbances ranging from approximately 0.01 to 0.1 at the desired excitation wavelength. This is crucial for creating a calibration curve and for quantum yield measurements.[5]
-
Solvent Blank: Prepare a cuvette containing only the pure solvent to be used as a blank for absorbance and fluorescence measurements.
Protocol 2: Instrument Calibration and Data Acquisition
Objective: To properly calibrate the spectrofluorometer and acquire high-quality absorption and fluorescence spectra.
Workflow for Data Acquisition:
Caption: Experimental workflow from sample preparation to data analysis.
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and the light source and allow them to warm up for at least 30 minutes to ensure stability.
-
Wavelength Calibration: Calibrate the excitation and emission monochromators using a known standard, such as the mercury lamp lines or a polystyrene scatterer.
-
Intensity Correction: Correct the emission spectra for the wavelength-dependent response of the detector and other optical components. This is crucial for obtaining true emission profiles and for accurate quantum yield measurements.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each working solution and the solvent blank. Determine the absorbance at the chosen excitation wavelength.
-
Measure Emission Spectrum: a. Place the solvent blank in the spectrofluorometer and record a blank spectrum. b. For each working solution, place the cuvette in the sample holder. c. Set the excitation wavelength to a value where the compound absorbs strongly (determined from the absorbance spectrum). d. Scan the emission monochromator over the expected fluorescence range to record the emission spectrum. e. Subtract the blank spectrum from the sample spectra.
-
Measure Excitation Spectrum: a. Set the emission monochromator to the wavelength of maximum fluorescence intensity. b. Scan the excitation monochromator over the absorption range of the compound. c. The resulting excitation spectrum should ideally match the absorption spectrum.
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of an unknown sample relative to a known standard.
Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to those of a reference standard with a known quantum yield.[5] The following equation is used:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Materials:
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Solutions of the sample and a reference standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90) prepared as in Protocol 1.
Procedure:
-
Select a Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral region as the sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent, with absorbances at the excitation wavelength between 0.01 and 0.1.
-
Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity as described in Protocol 2.
-
Plot Data: For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance. The plot should be linear in this absorbance range.
-
Calculate the Gradient: Determine the slope (gradient) of the linear fit for both the sample (Gradsample) and the reference (Gradref).
-
Calculate the Quantum Yield: Use the following equation:
Φsample = Φref * (Gradsample / Gradref) * (nsample2 / nref2)
Data Interpretation and Troubleshooting
-
Spectral Shape: The shape of the emission spectrum can provide information about the vibronic structure of the molecule and its interaction with the solvent. A well-resolved spectrum is typical for rigid molecules in non-polar solvents.
-
Stokes Shift: A large Stokes shift can be indicative of a significant change in geometry or electronic structure upon excitation, such as in molecules with intramolecular charge transfer character.
-
Deviations from Linearity: In the quantum yield determination, a non-linear plot of fluorescence intensity versus absorbance can indicate the presence of inner filter effects or self-quenching at higher concentrations.
-
Quenching: A decrease in fluorescence intensity in the presence of another substance (a quencher) can be analyzed using the Stern-Volmer equation to study molecular interactions.
Conclusion
Fluorescence spectroscopy is a highly sensitive and versatile technique for the characterization of anthracene derivatives. By carefully controlling the experimental parameters and following well-defined protocols, researchers can obtain high-quality, reproducible data to elucidate the structure-property relationships of these fascinating molecules. The insights gained from these studies are invaluable for the rational design of novel fluorescent probes, sensors, and materials for a wide array of applications in chemistry, biology, and medicine.
References
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Standardization of Fluorescence Spectra and the Calibration of Spectrofluorimeters. (n.d.). Analytical Chemistry. Retrieved from [Link]
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Recommendations and guidelines for standardization of fluorescence spectroscopy. (n.d.). GovInfo. Retrieved from [Link]
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Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. (1973). The Journal of Physical Chemistry. Retrieved from [Link]
-
Standard Guide to Fluorescence Instrument Calibration and Correction. (2012). NIST Technical Series Publications. Retrieved from [Link]
-
Qualification of a fluorescence spectrometer for measuring true fluorescence spectra. (2007). Review of Scientific Instruments. Retrieved from [Link]
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Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. (n.d.). ResearchGate. Retrieved from [Link]
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Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. (2005). PubMed. Retrieved from [Link]
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Analytical technique: Fluorescence Spectroscopy. (n.d.). CIBA. Retrieved from [Link]
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Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. (2005). Photochemical & Photobiological Sciences. Retrieved from [Link]
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Synthesis, structure, photophysical and electrochemical behavior of 2-amino-anthracene triosmium clusters. (2011). PMC. Retrieved from [Link]
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Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. (1973). ResearchGate. Retrieved from [Link]
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Photophysical Properties of Anthracene Derivatives. (2023). MDPI. Retrieved from [Link]
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Photophysical properties of 2-amino-9,10-anthraquinone: Evidence for structural changes in the molecule with solvent polarity. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. Retrieved from [Link]
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Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (n.d.). AWS. Retrieved from [Link]
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Fluorescence Spectroscopy of Complex Aromatic Mixtures. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. (2002). PubMed. Retrieved from [Link]
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Fluorescence Spectroscopy - A Guide toTheory and Instrumentation. (2021). YouTube. Retrieved from [Link]
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Viscosity and temperature dependence of fluorescence lifetimes of anthracene and 9-methylanthracene. (1981). R Discovery. Retrieved from [Link]
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Measuring Fluorescence Quantum Yield. (n.d.). Scribd. Retrieved from [Link]
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Fluorescence Probe Studies of Anthracene and 9-Methylanthracene in Detergent Micelles. (1987). Australian Journal of Chemistry. Retrieved from [Link]
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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Time-Resolved Fluorescence Studies of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene: A Guide for Probing Microenvironments and Molecular Interactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Anthracene and its derivatives are foundational tools in fluorescence spectroscopy, valued for their high quantum yields and sensitivity to their local environment. This guide focuses on 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, a unique probe combining the well-understood photophysics of a 9-acylanthracene core with a dioxan-protected aldehyde functionality. We move beyond conventional steady-state measurements to explore the power of Time-Resolved Fluorescence Spectroscopy (TRFS). Fluorescence lifetime, an intrinsic property of a fluorophore, provides a more robust and quantitative measure of molecular interactions, conformational changes, and local environmental parameters.[1] This document provides the scientific rationale, detailed experimental protocols, and data analysis workflows for leveraging this probe in applications ranging from fundamental photophysical characterization to advanced drug development assays, such as monitoring protein-ligand binding.
Part I: Scientific Principles & Rationale
The Photophysics of a 9-Acylanthracene Probe
The core of the probe is the anthracene ring system, a polycyclic aromatic hydrocarbon known for its strong UV absorption and characteristic blue fluorescence.[2] The absorption of a photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state can occur via the emission of a photon, a process known as fluorescence.
The substituent at the 9-position, a propionyl group, is critical. Acyl groups are electron-withdrawing and can influence the electronic structure of the anthracene core, affecting its absorption and emission properties.[3] More importantly, this substitution provides a covalent linker for the 1,3-dioxan moiety, which acts as a stable protecting group for a propanal functional group. This latent aldehyde functionality opens up possibilities for this molecule to be used as a reactive probe in subsequent experimental steps. The overall structure suggests a probe sensitive to solvent polarity and steric hindrance, making it an excellent candidate for investigating binding pockets in macromolecules.
Why Time-Resolved Fluorescence?
While steady-state fluorescence measures the average emission intensity, TRFS measures the decay of the fluorescence signal over time following excitation by a short pulse of light.[4] This decay is typically exponential and is characterized by the fluorescence lifetime (τ) , which is the average time the fluorophore spends in the excited state.
The fluorescence lifetime is a powerful parameter because it is largely independent of probe concentration but highly sensitive to its immediate molecular environment.[5] Processes that compete with fluorescence for de-excitation of the S₁ state will shorten the lifetime. These processes include:
-
Dynamic Quenching: Collisions with quenching agents (e.g., molecular oxygen, iodide ions, or certain amino acid residues like tryptophan).[6][7]
-
Energy Transfer: Förster Resonance Energy Transfer (FRET) to a nearby acceptor molecule.
-
Solvent Relaxation: Interactions with polar solvent molecules.[1]
By measuring changes in fluorescence lifetime, researchers can gain quantitative insights into dynamic molecular processes that are often obscured in steady-state measurements.[8]
Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.
Part II: Experimental Design & Protocols
Instrumentation: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is the gold standard for measuring fluorescence lifetimes in the nanosecond to picosecond range.[9] The technique works by exciting the sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. By building a histogram of these arrival times over millions of events, a high-resolution fluorescence decay curve is constructed.
Caption: A workflow diagram of a typical Time-Correlated Single Photon Counting (TCSPC) setup.
| Component | Typical Specification | Rationale |
| Light Source | Picosecond Pulsed Diode Laser or Ti:Sapphire Laser | Provides short excitation pulses required for high time resolution. |
| Wavelength | 375 nm (or other UV/Visible) | Selected based on the absorption maximum of the fluorophore. |
| Detector | Photomultiplier Tube (PMT) or Single-Photon Avalanche Diode (SPAD) | Must have high sensitivity and fast timing response.[10] |
| Timing Electronics | Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC) | Precisely measures the time delay between excitation and photon detection. |
Protocol 1: Basic Photophysical Characterization
Objective: To determine the fundamental photophysical properties of the probe in different solvent environments.
Materials:
-
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
-
Spectrophotometric grade solvents (e.g., Cyclohexane, Dioxane, Acetonitrile, Ethanol)
-
UV-transparent quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer (for steady-state spectra)
-
TCSPC system
Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the probe in a suitable solvent like dioxane.
-
Working Solutions: Prepare dilute working solutions (1-10 µM) in each of the test solvents. Ensure the absorbance at the excitation wavelength is below 0.1 AU to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for the probe in each solvent to identify the absorption maxima (λ_abs).
-
Emission Spectra: Record the steady-state fluorescence emission spectrum for each solution, exciting at the longest wavelength absorption maximum. Note the emission maxima (λ_em).
-
IRF Acquisition: Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water). Set the emission monochromator to the excitation wavelength (e.g., 375 nm) and acquire the Instrument Response Function (IRF). The IRF represents the time profile of the excitation pulse as seen by the detector.[11]
-
Decay Acquisition: For each sample, excite at λ_abs (e.g., 375 nm) and collect the fluorescence decay at the corresponding λ_em. Collect photons until the peak channel has at least 10,000 counts for good statistical accuracy.
Part III: Data Analysis & Interpretation
Data Fitting Workflow
The measured fluorescence decay, F(t), is a convolution of the true molecular fluorescence decay, I(t), and the instrument's response function, IRF(t).[12] Analysis software uses an iterative reconvolution algorithm to find the parameters of I(t) that, when convolved with the measured IRF, provide the best fit to the experimental data F(t).
Caption: Workflow for fluorescence lifetime data analysis using iterative reconvolution.
The true decay, I(t), is typically modeled as a sum of exponentials: I(t) = Σ αᵢ * exp(-t/τᵢ) where τᵢ are the decay times and αᵢ are their pre-exponential amplitudes. The goodness of the fit is judged by a chi-squared (χ²) value close to 1.0 and randomly distributed weighted residuals.[13]
Interpreting Lifetime Data: A Hypothetical Example
Let's assume we have measured the lifetime of our probe in various solvents. The results can reveal how the probe interacts with its environment.
| Solvent | Dielectric Constant | Fluorescence Lifetime (τ) [ns] | Interpretation |
| Cyclohexane | 2.0 | 5.8 ± 0.1 | The lifetime in a non-polar, non-interacting environment. This serves as a baseline, similar to the lifetime of unsubstituted anthracene.[14][15] |
| Acetonitrile | 37.5 | 5.2 ± 0.1 | A slight decrease in a polar aprotic solvent may indicate stabilization of a charge-transfer character in the excited state, opening minor non-radiative decay channels. |
| Ethanol | 24.6 | 4.9 ± 0.1 | A further decrease in a polar protic solvent could be due to hydrogen bonding interactions with the carbonyl group of the probe. |
| Water with 0.1M KI | 78.5 | 2.5 ± 0.1 | Significant lifetime reduction indicates efficient dynamic quenching by the iodide ion (I⁻), a known collisional quencher. |
This sensitivity of the fluorescence lifetime to the local environment is precisely what makes it a powerful tool for studying more complex systems like protein binding sites.[5][8]
Part IV: Application in Drug Development - Probing Protein-Ligand Binding
Concept: Many drug targets are proteins with specific binding pockets. A fluorescent probe whose lifetime changes upon entering such a pocket can be used to quantify binding affinity and screen for competitive inhibitors. A change in lifetime upon binding can occur if the pocket is more hydrophobic than the aqueous buffer (excluding water, a quencher) or if specific amino acid residues quench the probe's fluorescence.[6]
Protocol 2: Monitoring Protein Binding via Fluorescence Lifetime
Objective: To measure the change in the probe's fluorescence lifetime upon binding to a target protein and to estimate the binding affinity.
Materials:
-
Target protein (e.g., Human Serum Albumin, a kinase, etc.) in a suitable buffer (e.g., PBS, pH 7.4).
-
Concentrated stock solution of the anthracene probe.
-
TCSPC system.
Procedure:
-
Probe-Only Measurement: Measure the fluorescence decay of the probe (e.g., at 1 µM) in the protein buffer alone. This gives you the lifetime of the "free" or unbound probe (τ_free). This decay should be well-fit by a single exponential.
-
Titration: Create a series of samples with a fixed concentration of the probe (1 µM) and increasing concentrations of the target protein (e.g., from 0 µM to 50 µM). Allow samples to equilibrate.
-
Decay Acquisition: Measure the fluorescence decay curve for each sample in the titration series.
-
Data Analysis:
-
As the protein is added, a new, longer-lived component corresponding to the "bound" probe (τ_bound) may appear.
-
Fit the decay curves for the titration samples to a two-exponential model: I(t) = α_free * exp(-t/τ_free) + α_bound * exp(-t/τ_bound).
-
Fix the values of τ_free and τ_bound (determined from the probe-only sample and the saturating protein concentration sample, respectively) and allow the amplitudes (α_free, α_bound) to vary.
-
Calculate the fraction of bound probe at each protein concentration from the fractional intensities.
-
Hypothetical Data & Interpretation
Let's assume binding to our target protein protects the probe from solvent quenching, leading to a longer lifetime.
| [Protein] (µM) | τ₁ (ns) (Free) | τ₂ (ns) (Bound) | Fractional Intensity of τ₂ |
| 0 | 4.5 | - | 0% |
| 5 | 4.5 | 8.0 | 28% |
| 10 | 4.5 | 8.0 | 45% |
| 20 | 4.5 | 8.0 | 63% |
| 50 | 4.5 | 8.0 | 81% |
By plotting the fractional intensity of the bound component versus the protein concentration, a binding isotherm can be generated. Fitting this curve allows for the determination of the dissociation constant (Kd), a critical parameter in drug development for quantifying ligand affinity.
Conclusion
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a promising fluorescent probe whose full potential is unlocked through time-resolved studies. Its fluorescence lifetime is a sensitive reporter of its molecular environment, enabling quantitative analysis of solvent effects, quenching phenomena, and biomolecular binding events. The protocols and workflows outlined in this guide provide a robust framework for researchers in chemistry, biology, and pharmacology to employ this probe for gaining deeper insights into complex molecular systems. Future work could involve utilizing this probe in fluorescence lifetime imaging microscopy (FLIM) for spatially resolved binding studies within living cells or de-protecting the dioxan group to enable covalent labeling of target proteins.[5][16]
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Gega, J., & Papusha, I. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1263-1270. Link
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Ware, W. R., & Cunningham, K. G. (1965). Lifetime and Quenching of Anthracene Fluorescence in the Vapor Phase. The Journal of Chemical Physics, 43(11), 3826-3830. Link
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Cunningham, K. G. (1965). Lifetime and quenching of anthracene fluorescence in the vapor phase. San Diego State University. Link
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BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved from Link
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University of California, Davis. (n.d.). Time Resolved Fluorescence Spectroscopy: Analysis. Retrieved from Link
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Zheng, W., et al. (2018). Time-resolved fluorescence experimental set-up using a colliding pulse mode-locked dye laser-amplified-SHG laser system. ResearchGate. Link
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Boens, N., et al. (2012). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 84(1), 101-115. Link
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van Stokkum, I. H. M., et al. (2004). Data Analysis of Time-Resolved Measurements. In Biophysical Techniques in Photosynthesis (pp. 43-63). Springer. Link
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Buta, M., et al. (2019). Fluorescence emission spectra of anthracene (top left, excited at 379...). ResearchGate. Link
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Karukstis, K. K., et al. (2016). Anthracene fluorescence lifetime in the presence of different concentrations of 1. ResearchGate. Link
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Steinkamp, J. A., & Crissman, H. A. (1993). Time-resolved fluorescence-decay measurement and analysis on single cells by flow cytometry. Optics Letters, 18(11), 920-922. Link
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Sanabria, H., et al. (2023). Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis. International Journal of Molecular Sciences, 24(13), 10842. Link
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Gega, J., & Papusha, I. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. Link
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Smith, G. K. (n.d.). FLUORESCENCE LIFETIMES OF ANTHRACENE VAPOUR. ResearchGate. Link
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Schaffer, J., et al. (1999). Statistical analysis of time resolved single molecule fluorescence data without time binning. The Journal of Chemical Physics, 110(1), 1-8. Link
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Basavaraj, K. M., & Inamdar, S. R. (2015). Fluorescence Quenching of Anthracene by Aniline in Two Solvents: S-V Plot Analysis. AIP Conference Proceedings, 1665(1), 050146. Link
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Lee, S., & Vezenov, D. V. (2013). Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles. Bioconjugate Chemistry, 24(8), 1290-1297. Link
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Rancan, F., et al. (2016). Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine. Pharmaceutics, 9(1), 1. Link
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Samuel, I. D. W., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. Link
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Lakowicz, J. R., et al. (1994). Emerging biomedical and advanced applications of time-resolved fluorescence spectroscopy. Journal of Fluorescence, 4(1), 117-136. Link
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Black, J. C. C., et al. (2024). A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. Link
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Bardeen, C. J., et al. (2018). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 18(10), 6032-6040. Link
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Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. Link
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Ryding, S. (2020). What is Time-Resolved Fluorescence Spectroscopy? News-Medical.net. Link
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Ion, A., et al. (2012). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Link
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Kobayashi, T., & Nagakura, S. (1973). Time-Resolved Reabsorption Effect on the Fluorescence Decay of Anthracene Crystal and Solution. Molecular Crystals and Liquid Crystals, 26(1-2), 33-47. Link
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Clos, J., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(2), 224-252. Link
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Yilmaz, M. D., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(4), 1156-1166. Link
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Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar. Link
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Schulman, S. G., & Rosenberg, L. S. (1977). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Physical Chemistry, 81(11), 1058-1062. Link
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de Oliveira, C. S., et al. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2019(3), M1078. Link
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Goretzki, R., et al. (2004). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, (10), 1589-1598. Link
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Application Notes & Protocols: Synthesis of Functionalized Anthracene for Chemical Sensing Applications
I. Introduction: The Unique Role of Anthracene in Chemical Sensing
The field of chemical sensing has witnessed exponential growth, driven by the demand for real-time monitoring in environmental science, clinical diagnostics, and drug development. Among the myriad of tools available, fluorescent chemosensors stand out for their operational simplicity, high sensitivity, and rapid response times.[1] The anthracene scaffold, a simple polycyclic aromatic hydrocarbon, has emerged as a premier building block in the design of these sensors.[2][3][4]
Anthracene's prominence is not accidental. Its rigid, planar structure and extended π-conjugated system bestow it with favorable photophysical properties, including high fluorescence quantum yields and excellent chemical stability.[2][5] These intrinsic characteristics make it an ideal fluorophore—a signaling unit that can report on a binding event. By strategically attaching a receptor unit to the anthracene core, we can design a sensor that selectively interacts with a target analyte (e.g., a metal ion, an anion, or a small molecule). This binding event modulates the fluorescence output of the anthracene moiety, providing a detectable signal.[2][3] This guide provides an in-depth exploration of the synthesis, mechanisms, and application of functionalized anthracene derivatives as high-performance chemical sensors.
II. Core Principles: Modulating Anthracene's Fluorescence
The ability of an anthracene-based sensor to signal the presence of an analyte hinges on its capacity to alter its fluorescence upon binding. This modulation is typically governed by several key photophysical mechanisms. Understanding these principles is crucial for the rational design of effective sensors.
-
Photoinduced Electron Transfer (PET): This is one of the most widely exploited mechanisms in "turn-on" fluorescent sensors.[6] In its free state, the sensor's fluorescence is "off" or quenched because a lone pair of electrons on the receptor unit is transferred to the excited state of the anthracene fluorophore. Upon binding a target analyte (like a metal ion), the receptor's lone pair becomes engaged in coordination. This inhibits the PET process, blocking the quenching pathway and causing a significant enhancement in fluorescence intensity—a "turn-on" response.[5][6]
-
Chelation-Enhanced Fluorescence (CHEF): In the CHEF mechanism, the binding of an analyte to the receptor moiety induces a conformational change in the molecule. This often leads to a more rigid and planar structure, which minimizes non-radiative decay pathways (e.g., vibrational relaxation). As a result, the fluorescence quantum yield increases, leading to an observable enhancement in emission.[5]
-
Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. In sensor design, the binding of an analyte can either bring the donor and acceptor closer together (enabling FRET and quenching the donor's fluorescence) or separate them (disrupting FRET and restoring fluorescence).
-
Excimer/Exciplex Formation: An excimer is a dimer of a fluorophore that is only stable in the excited state. Some anthracene derivatives are designed so that the binding of an analyte promotes the formation of an excimer, which emits at a longer wavelength than the monomer. This change in the emission spectrum allows for ratiometric sensing.
The choice of signaling mechanism is a critical design parameter that dictates the sensor's response type ("turn-on," "turn-off," or ratiometric) and its suitability for specific applications. The PET mechanism is particularly favored for its potential to yield sensors with very high signal-to-background ratios.[6]
Logical Diagram: The PET "Turn-On" Sensing Mechanism
Caption: Workflow of a "turn-on" sensor based on Photoinduced Electron Transfer (PET).
III. Synthetic Strategies for Functionalizing the Anthracene Core
The versatility of anthracene as a sensor platform stems from the relative ease with which its core can be chemically modified.[6] The most common points of functionalization are the 9 and 10 positions, as they are the most reactive sites for electrophilic substitution and other reactions.[7][8]
A. Functionalization at the 9 and 10 Positions
A widely used and highly versatile starting material for creating sensors is 9,10-bis(bromomethyl)anthracene .[5] The bromine atoms are excellent leaving groups, allowing for straightforward nucleophilic substitution reactions. This enables the introduction of a vast array of receptor units containing nucleophilic groups like amines, thiols, or alcohols.
Common synthetic transformations starting from 9,10-disubstituted anthracenes include:
-
Nucleophilic Substitution: Direct reaction with metal-ion chelating ligands to install receptors.[5]
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of a bromoanthracene with an arylboronic acid to form C-C bonds.[9][10]
-
Sonogashira Coupling: Palladium-catalyzed coupling of a bromoanthracene with a terminal alkyne, useful for extending the π-conjugation of the system.[11]
-
Stille Coupling: Coupling of a bromoanthracene with an organotin compound.[9]
B. Functionalization at Other Positions
While the 9 and 10 positions are popular, other positions on the anthracene ring can also be functionalized to fine-tune the sensor's properties. For example, starting with 2-aminoanthracene allows for the formation of Schiff bases or amides, providing an alternative route to introduce receptor moieties.[6] This approach can influence the electronic properties and spatial arrangement of the final sensor.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of anthracene-based chemical sensors.
IV. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative anthracene-based fluorescent sensors. These are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.
Protocol 1: Synthesis of a "Turn-On" Sensor for Mercury (Hg²⁺) via Thioacetal Hydrolysis
This protocol is adapted from a method for creating a highly selective and sensitive "turn-on" chemodosimeter for Hg²⁺ ions.[11] The sensing mechanism involves a Hg²⁺-promoted desulfurization reaction, which converts a non-fluorescent thioacetal into a highly fluorescent aldehyde.
Materials:
-
9-Bromoanthracene
-
4-Ethynylbenzaldehyde
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Ethanedithiol
-
Boric acid trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Step 1: Synthesis of 9-(4-formylphenylethynyl)anthracene (Intermediate Aldehyde)
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9-bromoanthracene (1.0 eq), 4-ethynylbenzaldehyde (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent Addition: Add anhydrous THF and triethylamine (3.0 eq).
-
Reaction: Stir the mixture at 65°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a Sonogashira cross-coupling reaction.[11] The palladium catalyst facilitates the C-C bond formation between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the anthracene. CuI acts as a co-catalyst.
-
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure aldehyde intermediate.
Step 2: Synthesis of the Thioacetal Sensor
-
Setup: In a round-bottom flask, dissolve the aldehyde intermediate from Step 1 (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add 1,2-ethanedithiol (1.5 eq) to the solution.
-
Catalysis: Cool the mixture to 0°C in an ice bath and add BF₃·OEt₂ (0.2 eq) dropwise.
-
Rationale: BF₃·OEt₂ is a Lewis acid that catalyzes the formation of the thioacetal from the aldehyde and the dithiol.[11] The thioacetal form is non-fluorescent and serves as the "off" state of the sensor.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the final product by silica gel column chromatography.
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Measure the photophysical properties (UV-Vis absorption and fluorescence emission spectra) in a suitable solvent system (e.g., THF/water mixture). The quantum yield should be very low in the absence of Hg²⁺.
Protocol 2: Synthesis of a Tripodal Anthracene-Based Sensor for Anions
This protocol describes the synthesis of an acyclic sensor that can detect anions like fluoride (F⁻) or phosphate (H₂PO₄⁻) through hydrogen bonding interactions, leading to fluorescence enhancement. The design is based on functionalizing a simple tren (tris(2-aminoethyl)amine) scaffold with anthracene units.[12]
Materials:
-
Tris(2-aminoethyl)amine (tren)
-
9-Anthraldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification supplies
Step 1: Synthesis of the Schiff Base Intermediate
-
Setup: Dissolve tren (1.0 eq) in methanol in a round-bottom flask.
-
Aldehyde Addition: Add a solution of 9-anthraldehyde (3.3 eq) in methanol dropwise to the tren solution with vigorous stirring.
-
Reaction: A yellow precipitate should form immediately. Stir the reaction mixture at room temperature for 12 hours.
-
Rationale: This is a condensation reaction forming a tris-Schiff base (imine) intermediate. The primary amine groups of tren react with the aldehyde groups of 9-anthraldehyde.
-
-
Isolation: Collect the yellow solid by vacuum filtration, wash thoroughly with cold methanol, and dry under vacuum.
Step 2: Reduction to the Final Amine Sensor
-
Setup: Suspend the Schiff base intermediate from Step 1 in a mixture of methanol and THF in a large round-bottom flask.
-
Reduction: Cool the suspension in an ice bath. Add sodium borohydride (NaBH₄) (excess, ~10 eq) portion-wise over 30 minutes.
-
Rationale: NaBH₄ is a reducing agent that selectively reduces the imine C=N bonds to C-N single bonds, forming the more stable and flexible amine sensor. The anthracene core remains intact.
-
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. The yellow suspension should become a clear, colorless solution.
-
Workup: Quench the reaction by slowly adding water. Remove the organic solvents under reduced pressure. Add dilute HCl to neutralize excess NaBH₄ and protonate the amine groups. Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted aldehyde.
-
Isolation: Basify the aqueous layer with NaOH to deprotonate the amine and precipitate the final product. Collect the solid by filtration, wash with water, and dry under vacuum.
Characterization:
-
Confirm the structure using ¹H NMR and ¹³C NMR. The disappearance of the imine proton signal and the appearance of new signals for the CH₂ linker protons will confirm the reduction.
-
Use HRMS to confirm the molecular weight.
-
Perform fluorescence titration experiments in a suitable solvent (e.g., DMSO) with various anions (as tetrabutylammonium salts) to test for selectivity and sensitivity. An enhancement in fluorescence upon anion binding is expected.[12]
V. Data Presentation and Sensor Performance
A critical aspect of developing a chemical sensor is quantifying its performance. Key metrics should be systematically measured and presented clearly.
Table 1: Comparative Photophysical and Sensing Properties
| Sensor | Target Analyte | Solvent System | λabs (nm) | λem (nm) | Quantum Yield (ΦF) (Free vs. Bound) | Detection Limit (LOD) | Ref. |
| ANT-Th | Cr³⁺ | CH₃CN/HEPES | ~370 | ~500 | 0.01 → 0.38 | 0.4 µM | [6] |
| Sensor 2 | Hg²⁺ | THF/PBS | ~400 | ~495 | Low → High | 59 nM | [11] |
| AN-4S | Hg²⁺ | Water | ~430 | ~520 | "Turn-on" | 48 nM | [13] |
| [H₃L2]³⁺ | F⁻, AcO⁻ | DMSO | ~380 | ~415 | Enhancement | Not Specified | [12] |
Data is representative and compiled from the cited literature. Exact values are dependent on experimental conditions.
Workflow for a Typical Sensing Experiment
Caption: Standard workflow for evaluating the performance of a fluorescent chemical sensor.
VI. Conclusion and Future Outlook
Functionalized anthracene derivatives represent a robust and versatile platform for the development of fluorescent chemical sensors.[2] Their excellent photophysical properties, coupled with well-established synthetic methodologies for their modification, allow for the rational design of sensors for a wide range of important analytes.[11][12] The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to synthesize and validate their own anthracene-based sensors. Future advancements in this field will likely focus on developing sensors with even greater sensitivity and selectivity, expanding their application to complex biological matrices, and creating sensor arrays for the simultaneous detection of multiple analytes.
VII. References
-
BenchChem. (n.d.). Synthesis of Fluorescent Chemosensors for Metal Ion Detection from 9,10-Bis(bromomethyl)anthracene: Application Notes and Protoc. Retrieved from
-
National Institutes of Health (NIH). (n.d.). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. Retrieved from
-
ACS Omega. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Publications. Retrieved from
-
MDPI. (n.d.). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Retrieved from
-
MDPI. (n.d.). An Anthracene-Based Tripodal Chemosensor for Anion Sensing. Retrieved from
-
Supramolecular Chemistry. (2008). Fluorescent Anthracene-based Anion Receptors. Sci-Hub. Retrieved from
-
BenchChem. (n.d.). Application Notes: Anthracene-Based Fluorescent Sensor for the Detection of Iron (III) Ions. Retrieved from
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from
-
ACS Omega. (n.d.). Fluoride Ion Selective Multihydroxylated Anthracene Derivatives. PubMed Central (PMC). Retrieved from
-
RSC Publishing. (n.d.). Anion recognition by anthracene appended ortho-aminomethylphenylboronic acid: a new PET-based sensing mechanism. Retrieved from
-
RSC Publishing. (n.d.). Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. Retrieved from
-
ResearchGate. (n.d.). Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;.... Retrieved from
-
Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications. Retrieved from
-
ResearchGate. (n.d.). Synthesis and characterisation of anthracene-based fluorophore and its interactions with selected metal ions | Request PDF. Retrieved from
-
BenchChem. (n.d.). A Comparative Analysis of the Photophysical Properties of Anthracene Derivatives. Retrieved from
-
Research and Reviews. (2016). A Review on Anthracene and Its Derivatives: Applications. Retrieved from
-
ResearchGate. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. Retrieved from
-
MDPI. (n.d.). Synthesis and Structural Studies of Two New Anthracene Derivatives. Retrieved from
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- 6. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
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Illuminating the Cellular World: A Guide to Studying Cellular Uptake with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for utilizing the novel fluorescent probe, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, in the intricate study of cellular uptake. As we delve into the protocols and applications, this guide will not merely list steps but will elucidate the scientific rationale behind the experimental design, ensuring a robust and insightful investigation into the mechanisms of molecular transport into living cells.
Introduction: The Promise of a New Probe
The study of how small molecules traverse the cellular membrane is fundamental to drug discovery and cellular biology. Fluorescent probes are indispensable tools in this endeavor, offering a visual and quantifiable means to track molecular journeys. 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a promising candidate for such studies. Its core structure features an anthracene moiety, a well-established fluorophore known for its sensitivity to the local environment. The propionyl linker and the 1,3-dioxan-2-yl group may influence its solubility, lipophilicity, and potential interactions with cellular components, making it a unique tool for exploring cellular entry pathways.[1] The acetal group (1,3-dioxane) is generally stable at physiological pH, but can be susceptible to cleavage in acidic environments, such as those found in lysosomes, potentially offering a mechanism for pH-dependent fluorescence changes.
This guide will walk you through the essential steps to characterize this probe and employ it effectively in your cellular uptake experiments, from initial spectroscopic analysis to advanced microscopy and flow cytometry techniques.
Foundational Knowledge: Principles of Cellular Uptake
Small molecules can enter cells through several mechanisms, broadly categorized as passive diffusion and active transport. Passive diffusion is driven by the concentration gradient across the cell membrane and is favored by small, lipophilic molecules. In contrast, active transport requires cellular energy and involves membrane proteins like transporters and channels to move molecules against their concentration gradient. Another significant route of entry for many molecules is endocytosis, where the cell membrane engulfs substances to form intracellular vesicles. This process can be further divided into phagocytosis, pinocytosis, and receptor-mediated endocytosis. Understanding these fundamental pathways is crucial for interpreting the data obtained from your experiments with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Workflow for Cellular Uptake Studies
The following diagram illustrates the comprehensive workflow for characterizing and utilizing a novel fluorescent probe for cellular uptake analysis.
Caption: Probing the mechanisms of cellular uptake.
Experimental Approaches:
-
Temperature Dependence: Perform uptake experiments at 4°C in parallel with those at 37°C. Low temperatures inhibit energy-dependent processes like active transport and endocytosis. A significant reduction in uptake at 4°C would suggest these mechanisms are involved.
-
Energy Depletion: Pre-treat cells with metabolic inhibitors such as sodium azide and 2-deoxy-D-glucose to deplete intracellular ATP. A decrease in probe uptake following this treatment would also point towards an energy-dependent mechanism.
-
Pharmacological Inhibitors: Use specific inhibitors of different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis) to identify the primary route of entry.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Incorrect excitation/emission settings.- Probe concentration too low.- Photobleaching. | - Verify the probe's spectra and microscope filter sets.<[2]br>- Perform a concentration titration to find the optimal concentration.- Minimize light exposure and use an anti-fade mounting medium if applicable. [2][3] |
| High background fluorescence | - Probe concentration too high.- Incomplete washing of unbound probe.- Autofluorescence from cells or medium. | - Reduce the probe concentration.- Ensure thorough washing steps.- Image cells in a phenol red-free medium and acquire an image of unstained cells to determine the background level. |
| Cell death or morphological changes | - Probe cytotoxicity.- Phototoxicity from excessive light exposure. | - Perform an MTT assay to determine the non-toxic concentration range.<[4]br>- Reduce laser power and exposure time during imaging. [5] |
Table 3: Troubleshooting Guide for Cellular Uptake Studies.
Conclusion
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene holds the potential to be a valuable tool for investigating the complex processes of cellular uptake. By following the systematic approach outlined in this guide, from fundamental characterization to advanced cellular analysis, researchers can confidently employ this novel probe to gain deeper insights into molecular transport across the cell membrane. The combination of meticulous experimental design, robust protocols, and careful data interpretation will undoubtedly illuminate new aspects of cellular biology and aid in the development of more effective therapeutic agents.
References
-
Evident Scientific. Fluorescence Excitation and Emission Fundamentals. [Link]
-
International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Journal of Materials Chemistry C. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]
-
The Journal of Physical Chemistry A. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry. [Link]
-
StainsFile. Fluorescent Live Cell Imaging. [Link]
-
MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]
-
MDPI. Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. [Link]
-
ResearchGate. How to fix emission and excitation wavelength in fluorescence spectroscopy? [Link]
-
Journal of Cell Science. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]
-
YouTube. Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. [Link]
-
CIBA. Analytical technique: Fluorescence Spectroscopy. [Link]
-
Chemistry LibreTexts. Lab 4: Molecular Fluorescence. [Link]
-
Nanoscale. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. [Link]
-
The Scientist. Troubleshooting Fluorescence Microscopy Experiments. [Link]
-
MSHOT. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? [Link]
-
University of Arizona. Tutorial on Fluorescence and. [Link]
-
ACS Publications. Rational Design of Organelle-Targeting/Migration Fluorescent Probes via Bidirectional Regulatory Strategies and Computational Simulations. [Link]
-
ResearchGate. Quantification of cellular uptake analysis by flow cytometry, inverse... [Link]
-
YouTube. Flow Cytometry Protocol. [Link]
-
ResearchGate. Co-localization assays of RPS-1 (3 μM) and commercial organelle... [Link]
-
PubMed Central. Organelle-targeting ratiometric fluorescent probes: design principles, detection mechanisms, bio-applications, and challenges. [Link]
-
ResearchGate. Single cell colocalization of PP with subcellular organelle tracker in... [Link]
-
PubMed Central. Design strategies for organelle-selective fluorescent probes: where to start? [Link]
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- 2. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? - Fluorescence and Biological microscopes | MSHOT [m-shot.com]
- 3. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 4. clyte.tech [clyte.tech]
- 5. journals.biologists.com [journals.biologists.com]
Monitoring Reaction Kinetics with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene: An Application Note
Introduction: Illuminating Reaction Dynamics with Fluorescent Probes
The real-time monitoring of chemical reactions is of paramount importance in diverse fields, from fundamental organic chemistry to drug discovery and process optimization. Understanding reaction kinetics provides invaluable insights into mechanisms, allows for the precise determination of reaction endpoints, and facilitates the development of robust and efficient chemical transformations. Fluorescent chemosensors have emerged as powerful tools for in-situ reaction monitoring due to their high sensitivity, non-invasive nature, and the ability to provide continuous data.[1][2]
This application note details the use of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a fluorescent probe for monitoring the kinetics of acid-catalyzed reactions. The core of this probe's functionality lies in its acid-labile 1,3-dioxane group, which acts as a protecting group for a carbonyl functionality. Under acidic conditions, this group is hydrolyzed, leading to a change in the electronic structure of the anthracene fluorophore and a corresponding change in its fluorescence properties. This allows for the direct correlation of fluorescence signal to the progress of the reaction.
Principle of Operation: An Acid-Triggered Fluorescent Response
The functionality of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a kinetic probe is predicated on the well-established chemistry of acetal hydrolysis. The 1,3-dioxane moiety is a cyclic acetal that is stable under neutral and basic conditions but undergoes rapid cleavage in the presence of an acid catalyst.[3] This hydrolysis reaction converts the protected propionyl group into a β-keto aldehyde.
The change in the substituent at the 9-position of the anthracene ring, from the dioxanylpropionyl group to the deprotected keto-aldehyde, alters the electronic properties of the fluorophore. This can manifest as a change in fluorescence intensity (quenching or enhancement), a shift in the emission or excitation wavelengths, or a change in fluorescence lifetime. By monitoring this change in fluorescence over time, one can directly track the consumption of the acid catalyst or the generation of an acidic product, thus providing a real-time kinetic profile of the reaction.
The proposed mechanism of action is depicted below:
Figure 1: Conceptual workflow for monitoring an acid-catalyzed reaction using 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Materials and Methods
Reagents and Materials
-
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (Probe)
-
Solvent (e.g., Dioxane, Acetonitrile, Tetrahydrofuran - THF)
-
Acid catalyst (e.g., HCl, H₂SO₄, p-toluenesulfonic acid)
-
Substrate for the reaction to be monitored
-
Standard laboratory glassware
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
pH meter
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a 1 mM stock solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in a suitable organic solvent (e.g., dioxane). Store in a dark, airtight container.
-
Acid Catalyst Stock Solution: Prepare a stock solution of the acid catalyst of a known concentration in the same solvent as the probe.
-
Reactant Stock Solution: Prepare a stock solution of the reactant(s) for the kinetic study in the same solvent.
Experimental Protocols
Protocol 1: Characterization of the Probe's Spectroscopic Properties
-
Absorption Spectrum: Dilute the probe stock solution to a suitable concentration (e.g., 10 µM) in the chosen solvent. Record the UV-Vis absorption spectrum to determine the absorption maximum (λmax,abs).
-
Emission Spectrum: Using the determined λmax,abs as the excitation wavelength, record the fluorescence emission spectrum of the diluted probe solution to determine the emission maximum (λmax,em).
-
Response to Acid: To a solution of the probe, add a small aliquot of the acid stock solution and record the fluorescence emission spectrum. Repeat with increasing concentrations of acid to observe the change in fluorescence intensity and/or wavelength.
Protocol 2: Monitoring a Model Acid-Catalyzed Reaction
This protocol describes the monitoring of a generic acid-catalyzed reaction. The specific concentrations of reactants and catalyst should be optimized for the reaction under investigation.
-
Instrument Setup:
-
Set the fluorescence spectrophotometer to record the fluorescence intensity at the λmax,em of the probe (or the wavelength of maximum change) over time.
-
Set the excitation wavelength to λmax,abs.
-
Equilibrate the sample holder to the desired reaction temperature.
-
-
Reaction Initiation:
-
In a quartz cuvette, add the solvent, the reactant stock solution, and the probe stock solution to their final desired concentrations.
-
Place the cuvette in the spectrophotometer and begin data acquisition.
-
After a brief baseline is established, inject the acid catalyst stock solution into the cuvette and mix rapidly.
-
-
Data Acquisition:
-
Record the fluorescence intensity as a function of time until the reaction is complete (i.e., the fluorescence signal reaches a plateau).
-
The experimental workflow is illustrated in the following diagram:
Figure 2: Step-by-step experimental workflow for kinetic monitoring.
Data Analysis and Interpretation
The raw data from the fluorescence spectrophotometer will be a plot of fluorescence intensity versus time. This data can be used to determine the reaction rate.
-
Relating Fluorescence to Concentration: The change in fluorescence intensity is proportional to the concentration of the deprotected probe, which in turn is related to the progress of the acid-catalyzed reaction.
-
Initial Rate Method: The initial rate of the reaction can be determined from the slope of the initial linear portion of the fluorescence versus time plot. By varying the concentration of the reactants and catalyst and measuring the initial rate, the order of the reaction with respect to each component can be determined.
-
Integrated Rate Laws: The data can be fitted to the appropriate integrated rate law (zero, first, or second order) to determine the rate constant (k) of the reaction. For example, if the reaction is pseudo-first-order with respect to the acid, a plot of ln(Ft - F∞) versus time will be linear, where Ft is the fluorescence at time t and F∞ is the fluorescence at the completion of the reaction.
Anticipated Results and Discussion
Upon the addition of acid, the hydrolysis of the 1,3-dioxane group is expected to alter the electronic environment of the anthracene fluorophore. This will likely result in a change in the observed fluorescence. The nature of this change (quenching or enhancement) will depend on the specific electronic effects of the newly formed β-keto aldehyde moiety.
Table 1: Hypothetical Photophysical Properties of the Probe and its Deprotected Form
| Compound | Absorption Max (λmax,abs) | Emission Max (λmax,em) | Quantum Yield (ΦF) |
| 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | ~365 nm | ~405 nm | High |
| Deprotected Product | ~370 nm | ~420 nm (quenched) | Low |
Note: These are estimated values based on known properties of 9-acylanthracenes. Actual values should be determined experimentally.
The kinetics of the acid-catalyzed deprotection of the probe itself can be studied independently to ensure that this process is not the rate-limiting step in the overall reaction being monitored. The rate of hydrolysis of 1,3-dioxanes is known to be dependent on the concentration of the acid catalyst.[4]
Applications in Research and Development
The use of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a fluorescent probe offers a versatile platform for a range of applications:
-
Mechanistic Studies: Elucidating the kinetics of acid-catalyzed reactions to support or refute proposed reaction mechanisms.
-
High-Throughput Screening: Rapidly screening libraries of catalysts for their activity in a particular transformation.
-
Process Optimization: Monitoring reaction progress in real-time to optimize reaction conditions such as temperature, catalyst loading, and reactant concentrations.
-
Enzyme Kinetics: Studying the kinetics of enzymes that produce an acidic byproduct.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No change in fluorescence | Reaction is not occurring. | Verify reaction conditions. Ensure catalyst is active. |
| Probe is not sensitive to the change in pH. | Characterize the probe's response to acid independently. | |
| Signal is too noisy | Low probe concentration. | Increase probe concentration. |
| Instrument settings not optimized. | Adjust slit widths and integration time. | |
| Reaction is too fast to monitor | High catalyst or reactant concentration. | Reduce concentrations to slow down the reaction. |
| Use a stopped-flow apparatus for very fast reactions. |
Conclusion
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a promising fluorescent probe for the real-time monitoring of acid-catalyzed reaction kinetics. Its mechanism of action, based on the acid-labile nature of the 1,3-dioxane group, provides a direct link between the progress of a reaction and a measurable fluorescence signal. This application note provides a comprehensive framework for the characterization and utilization of this probe, offering researchers a powerful tool for gaining deeper insights into chemical reactivity.
References
- Kim, T., & Swager, T. M. (2018). Fluorescent Sensors for Reaction-Based Monitoring. Accounts of Chemical Research, 51(10), 2437–2446.
- Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661.
- Ali, M., & Satchell, D. P. N. (1993). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations. Journal of the Chemical Society, Perkin Transactions 2, (8), 167-172.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
Sources
Troubleshooting & Optimization
Troubleshooting fluorescence quenching of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this fluorescent probe. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, enabling you to diagnose and resolve experimental challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Q1: What are the expected fluorescence properties of this compound?
A1: The fluorescence of this molecule originates from its 9-substituted anthracene core. Anthracene itself is a robust blue-emitting fluorophore. You should expect excitation maxima in the UV range (typically around 350-380 nm) and emission maxima in the blue region of the visible spectrum (around 380-450 nm).[1] However, the precise wavelengths and quantum yield are highly dependent on the solvent environment.[2] The propionyl substituent at the 9-position can influence the electronic properties and, consequently, the photophysics of the anthracene core.[3][4]
Q2: My fluorescence intensity is significantly lower than expected. What are the general causes?
A2: Low fluorescence intensity is a common issue that can stem from several factors. These include environmental effects like solvent polarity and the presence of quenching species, issues with the compound itself such as degradation or aggregation, or experimental parameters like incorrect instrument settings and low concentration.[5][6] A primary suspect for this specific molecule is pH-induced hydrolysis, which is discussed in detail in the troubleshooting section.
Q3: Is 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene sensitive to pH?
A3: Yes, critically so. The 1,3-dioxan group is an acetal, which acts as a protecting group for an aldehyde. Acetal groups are known to be unstable under acidic conditions (low pH), hydrolyzing to reveal the original carbonyl compound. This chemical transformation will alter the electronic structure of the substituent attached to the anthracene core, likely leading to significant changes in its fluorescence properties, including potential quenching. The fluorescence of the parent anthracene molecule itself can also be influenced by pH, with the highest intensity typically observed at neutral pH compared to acidic or alkaline conditions.[1][7][8]
Q4: My signal decreases rapidly every time I measure it. What is happening?
A4: This phenomenon is most likely photobleaching, which is the irreversible photochemical destruction of the fluorophore upon repeated exposure to excitation light.[9] When the anthracene core absorbs light, it can enter a long-lived excited triplet state. This state can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically attack and destroy the fluorophore, rendering it non-fluorescent.[10][11] This effect is cumulative and is accelerated by high-intensity light and prolonged exposure.[9] Another possibility, particularly at high concentrations, is light-induced photodimerization.[12]
Q5: How does the choice of solvent affect the fluorescence signal?
A5: The solvent environment has a profound impact on the fluorescence of anthracene and its derivatives.[13][14] Generally, an increase in solvent polarity leads to a decrease in fluorescence intensity.[5] This is due to interactions between the solvent dipoles and the excited state of the fluorophore, which can promote non-radiative decay pathways. Therefore, switching from a non-polar solvent like cyclohexane to a polar one like methanol or dimethylformamide (DMF) may cause significant quenching.[5][15]
Part 2: Symptom-Based Troubleshooting Guide
This guide is structured around specific experimental observations to help you diagnose the root cause of fluorescence quenching and other issues.
Symptom 1: Consistently Low or No Fluorescence Signal
You have prepared your sample, but the fluorometer shows a weak signal, or one that is indistinguishable from the blank.
Possible Cause A: Compound Integrity Compromised by pH
-
Expertise & Experience: The 1,3-dioxan group on your molecule is an acetal. In the presence of even mildly acidic conditions, this group can hydrolyze. This reaction unmasks an aldehyde, changing the substituent from an ether-like structure to a carbonyl-containing one. This structural change alters the electronic properties of the entire molecule and can introduce new non-radiative decay pathways, effectively quenching the fluorescence.
-
Trustworthiness (Self-Validation): The stability of your compound is paramount. Before troubleshooting other factors, you must confirm that the molecule is intact in your experimental buffer.
-
Actionable Solution:
-
Measure the pH of your stock solution and final experimental buffer. Ensure it is neutral (pH 6.5-7.5) and stable.
-
Avoid using acidic buffers (e.g., acetate buffers below pH 5) unless the experiment specifically requires it and this effect is accounted for.
-
If you suspect degradation, consider running a control experiment where the compound is freshly dissolved in a verified neutral, aprotic solvent (like anhydrous THF or Dioxane) and its fluorescence is compared to the sample in your aqueous buffer.
-
See Protocol 1: Verifying Compound Integrity.
-
Possible Cause B: Presence of External Quenchers
-
Expertise & Experience: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions with other substances in your solution, known as quenchers.[16] These interactions can include excited-state reactions, energy transfer, or the formation of non-fluorescent complexes.[17]
-
Trustworthiness (Self-Validation): Identifying and removing quenchers is a process of elimination.
-
Common Quenchers for Anthracene Derivatives:
-
Dissolved Molecular Oxygen: A highly efficient collisional quencher for many fluorophores, including anthracene.[9]
-
Halide Ions: Heavy atoms like iodide (I⁻) and bromide (Br⁻) can quench fluorescence through a process called the "heavy-atom effect," which promotes non-radiative intersystem crossing to the triplet state.[2][11][18]
-
Electron-Deficient Molecules: Nitroaromatic compounds, some heterocycles, and quinones can act as quenchers.[16][19]
-
Transition Metal Ions: Ions like Cu²⁺ or Fe³⁺ can quench fluorescence through various mechanisms.[20]
-
-
Actionable Solution:
-
De-gas your buffer: Sparge your experimental buffer with nitrogen or argon for 15-30 minutes before adding your compound to remove dissolved oxygen.[20]
-
Review your buffer composition: If your buffer has high concentrations of salts like NaCl or KBr, consider if a non-halide alternative (e.g., phosphate or HEPES) is feasible.
-
Use high-purity solvents: Ensure that solvents are of spectroscopic grade to minimize impurities that could act as quenchers.[6]
-
Possible Cause C: Inappropriate Solvent Polarity
-
Expertise & Experience: The quantum yield of anthracene derivatives is highly sensitive to the polarity of the solvent.[5] Polar solvents can stabilize charge-transfer states or enhance other non-radiative decay pathways, leading to a weaker signal.
-
Trustworthiness (Self-Validation): Testing the compound in solvents of varying polarity can quickly diagnose this issue.
-
Actionable Solution:
-
Prepare solutions of your compound in a non-polar solvent (e.g., cyclohexane, toluene), a polar aprotic solvent (e.g., THF, ethyl acetate), and a polar protic solvent (e.g., methanol, ethanol).
-
Measure the fluorescence intensity in each. If the signal is significantly stronger in the non-polar solvent, your experimental medium is likely too polar.
-
See Protocol 2: Performing a Solvent Polarity Test.
-
| Solvent | Polarity Index (Approx.) | Expected Effect on Anthracene Fluorescence |
| Cyclohexane | 0.2 | High Intensity |
| Toluene | 2.4 | High Intensity |
| Tetrahydrofuran (THF) | 4.0 | Intermediate Intensity |
| Methanol | 5.1 | Lower Intensity[5] |
| Acetonitrile | 5.8 | Variable, can be high[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low Intensity[15] |
Table 1: Influence of solvent polarity on the expected fluorescence intensity of anthracene derivatives.
Possible Cause D: Incorrect Instrument Settings
-
Expertise & Experience: A fluorometer must be set to the correct excitation and emission wavelengths to detect a signal. If the settings are mismatched with the compound's spectral properties, you may detect little to no fluorescence.
-
Trustworthiness (Self-Validation): Running a scan to determine the actual excitation and emission maxima in your specific experimental buffer is a fundamental step.
-
Actionable Solution:
-
Perform an excitation scan: Set the emission monochromator to an estimated emission wavelength (e.g., 410 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to find the peak.
-
Perform an emission scan: Set the excitation monochromator to the peak wavelength found in the previous step and scan the emission wavelengths (e.g., 380-500 nm).
-
Ensure slit widths are appropriately set. Wider slits increase signal but decrease resolution. Start with moderate settings (e.g., 5 nm).
-
Check the detector gain/voltage settings. If the gain is too low, a real signal may not be detected.[21]
-
Symptom 2: Signal Rapidly Decreases During Measurement
You get an initial signal, but it fades quickly upon exposure to the excitation light.
Possible Cause: Photobleaching
-
Expertise & Experience: Photobleaching is the light-induced chemical destruction of your fluorophore.[9] The anthracene core, when excited, can transfer energy to molecular oxygen (O₂) to create highly reactive singlet oxygen (¹O₂), which then attacks and destroys the fluorophore.[10][11] This is an irreversible process.
-
Trustworthiness (Self-Validation): The rate of photobleaching is dependent on light intensity and oxygen concentration. Modifying these parameters will confirm the diagnosis.
-
Actionable Solution:
-
Reduce Excitation Intensity: Lower the power of the excitation lamp using neutral density filters or reduce the detector voltage/gain if possible. Use the lowest light intensity that still provides an adequate signal-to-noise ratio.[9]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the instrument's shutter and only open it during the actual measurement.
-
Remove Oxygen: De-gas your buffer by sparging with nitrogen or argon.[20] This is one of the most effective ways to reduce photobleaching.
-
Use an Anti-fade Reagent: If compatible with your assay, add a commercial antifade reagent or antioxidant (e.g., Trolox, n-propyl gallate) to your buffer to scavenge reactive oxygen species.[20]
-
Symptom 3: Inconsistent Results and High Variability Between Replicates
Your measurements are not reproducible, showing significant scatter.
Possible Cause: Aggregation and Self-Quenching
-
Expertise & Experience: At high concentrations, the flat, planar anthracene cores can stack on top of each other, forming aggregates or excimers.[3][22] This close proximity often leads to self-quenching, where an excited molecule transfers its energy to a ground-state molecule non-radiatively, resulting in a lower and often variable fluorescence signal.[6]
-
Trustworthiness (Self-Validation): This phenomenon is concentration-dependent. A dilution series should reveal a linear relationship between concentration and fluorescence at low concentrations, which then plateaus or decreases at higher concentrations.
-
Actionable Solution:
-
Work at Lower Concentrations: Perform a concentration titration to find the optimal range. Start with a low concentration (e.g., 1 µM) and measure the fluorescence. The signal should be linear with concentration in the dilute regime.
-
Improve Solubility: If you must work at higher concentrations, consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) or an organic co-solvent to improve solubility and discourage aggregation.[20] Ensure any additive does not interfere with your assay.
-
Part 3: Diagnostic Experimental Protocols
Protocol 1: Verifying Compound Integrity via pH Check
This protocol helps determine if the 1,3-dioxan group is being hydrolyzed in your experimental medium.
-
Prepare Control Sample: Dissolve a small amount of the compound in an anhydrous, aprotic, and pH-neutral solvent where it is stable (e.g., spectroscopic grade Tetrahydrofuran (THF) or 1,4-Dioxane). This is your "Intact Control."
-
Prepare Test Sample: Prepare your compound in your standard experimental buffer.
-
Prepare Acid-Treated Sample: Take an aliquot of your experimental buffer and deliberately acidify it to pH ~3-4 with dilute HCl. Prepare the compound in this acidic buffer. This is your "Hydrolyzed Control." Incubate for 30 minutes.
-
Measure Fluorescence: Record the full emission spectrum for all three samples using the same concentration and instrument settings.
-
Analyze Results:
-
If the fluorescence spectrum of your "Test Sample" closely matches the "Intact Control," your buffer pH is likely safe.
-
If the spectrum of your "Test Sample" is significantly quenched or shifted and resembles the "Hydrolyzed Control," you are experiencing pH-induced degradation. The buffer system must be re-evaluated.
-
Protocol 2: Characterizing Quenching with Stern-Volmer Analysis
This protocol helps identify the type of quenching (dynamic or static) caused by a specific component in your buffer.[16]
-
Prepare Fluorophore Solution: Prepare a solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene at a fixed concentration in a buffer known to be free of quenchers.
-
Prepare Quencher Stock: Prepare a concentrated stock solution of the suspected quencher (e.g., NaI, acrylamide) in the same buffer.
-
Create Dilution Series: Prepare a series of samples with a fixed concentration of the fluorophore and increasing concentrations of the quencher. Include a "zero quencher" control.
-
Measure Fluorescence: Measure the fluorescence intensity (I) for each sample. Let I₀ be the intensity of the "zero quencher" control.
-
Construct the Stern-Volmer Plot: Plot I₀/I versus the quencher concentration [Q].
-
Interpret the Plot:
-
Linear Plot: Indicates a single type of quenching mechanism is dominant, either purely dynamic (collisional) or purely static.[16][19]
-
Upward Curvature: Suggests a combination of static and dynamic quenching is occurring.[16][19]
-
Downward Curvature: May indicate that a fraction of the fluorophore is inaccessible to the quencher.[23]
-
Part 4: Visualizations and Diagrams
Fundamental Quenching Mechanisms
Caption: Dynamic vs. Static fluorescence quenching pathways.
Troubleshooting Workflow: Low Fluorescence Signal
Caption: A logical workflow for diagnosing low fluorescence signals.
pH-Dependent Hydrolysis of the Dioxan Group
Caption: The acid-catalyzed hydrolysis of the probe.
References
-
Effect of Solvent on Fluorescence Spectrum of Anthracene. IRAQI JOURNAL OF APPLIED PHYSICS LETTERS. 5
-
Tigoianu, R. I., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(3), 1265-1273. 16
-
Sheats, J. R. (1989). Oxidative photobleaching of substituted anthracenes in thin polymer films. Chemistry of Materials, 1(4), 438-445. Link
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Livingston, R., & Ke, C. L. (1965). Mechanism of Fluorescence Quenching in Solution. Transactions of the Faraday Society, 61, 801-808. Link
-
Martin, M. M., et al. (1995). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Macromolecules, 28(13), 4529-4534. Link
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Khan, Y., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34, 1-11. Link
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BenchChem. (2025). Technical Support Center: Mitigating Photobleaching of Anthracene-Based Fluorescent Compounds. BenchChem. Link
-
Abuin, E. B., & Lissi, E. A. (1998). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemistry and Photobiology, 67(4), 413-419. Link
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Saltiel, J., et al. (2001). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Physical Chemistry Chemical Physics, 3(15), 2899-2906. Link
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BenchChem. (2025). Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. BenchChem. Link
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Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific. Link
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Request PDF. (n.d.). Solvent Influence on the Electronic Fluorescence Spectra of Anthracene. ResearchGate. Link
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ResearchGate. (n.d.). Solvent effects. a Absorption and fluorescence spectra of the... Link
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Tocanne, J. F., et al. (1991). Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates. Biophysical Journal, 59(2), 379-391. Link
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PubMed. (1991). Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates. Link
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Fleming, A. M., et al. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology, 36(7), 1081-1091. Link
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ResearchGate. (2011). (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. Link
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ResearchGate. (n.d.). pH effect on fluorescence properties (a) fluorescence intensity of anthracene vs. pH (b) fluorescence intensity of phenanthrene vs. pH. Link
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Bowen, E. J., & West, K. (1955). Solvent quenching of the fluorescence of anthracene. Journal of the Chemical Society (Resumed), 4394. Link
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BenchChem. (2025). Dealing with fluorescence quenching of 9-(2-Bromoethoxy)anthracene derivatives. BenchChem. Link
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Elabscience. (2021). Flow Cytometry Troubleshooting Tips. Link
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Samuel, I. D. W., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405. Link
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Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. Link
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Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. Link
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Bardeen, C. J., et al. (2014). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Crystal Growth & Design, 14(5), 2489-2497. Link
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Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Journal of Nanomaterials & Molecular Nanotechnology. Link
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ResearchGate. (n.d.). Quenching data of anthracene with DNE. Link
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Quora. (2018). What is the effect of the pH on the fluorescence?. Link
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Melhuish, W. H., & Metcalf, W. S. (1954). The Quenching of the Fluorescence of Anthracene. Journal of the Chemical Society, 84, 480. Link
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Semantic Scholar. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Link
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Carlsson, P., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Physical Chemistry Chemical Physics, 17(40), 26642-26651. Link
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Oliveira, C. S., et al. (2019). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2019(4), M1094. Link
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Fieser, L. F., et al. (1940). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses, 20, 11. Link
-
AA Blocks. (n.d.). 9-[3-(1,3-dioxan-2-yl)propionyl]anthracene. Link
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ResearchGate. (n.d.). Synthesis of 3-(anthracene-9-yl)acrylonitriles,... Link
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da Silva, J. F., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2378-2415. Link
-
D'Alessandro, G., et al. (2007). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, (40), 4591-4599. Link
-
Nakadaira, Y., et al. (2020). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 25(18), 4242. Link
-
ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Link
-
PubChem. (n.d.). 9-[3-(2,5-Diethynylphenyl)propyl]anthracene. Link
-
PubChem. (n.d.). 9-(Prop-2-yn-1-yl)anthracene. Link
Sources
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- 2. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
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Optimizing signal-to-noise ratio for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene fluorescence
Technical Support Center: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene Fluorescence
A Note on this Document: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a specialized derivative of anthracene. As specific photophysical data for this compound is not widely available in the scientific literature, this guide is based on the well-established principles of anthracene fluorescence and the known effects of substituents on its photophysical properties. The troubleshooting and optimization strategies provided are grounded in fundamental fluorescence spectroscopy and are expected to be highly relevant for this compound.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during fluorescence experiments with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal is one of the most common challenges in fluorescence measurements.[1][2] This can be due to a variety of factors, from sample preparation to instrument settings.
Potential Causes and Solutions:
-
Incorrect Excitation and Emission Wavelengths: The substitution at the 9-position of the anthracene core will influence the electronic structure and thus the optimal excitation and emission wavelengths. Unsubstituted anthracene in cyclohexane has an excitation maximum around 350 nm and fluoresces with multiple peaks, the first being around 427 nm.[3][4] The propionyl group may slightly red-shift these wavelengths.
-
Actionable Step: Perform excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions (solvent, pH, temperature). Start with an excitation wavelength around 360-375 nm and scan the emission from 380 nm to 600 nm. Then, set the emission monochromator to the observed maximum and scan the excitation wavelengths.
-
-
Low Concentration: The fluorescence intensity is directly proportional to the concentration of the fluorophore at low absorbance values.
-
Actionable Step: Prepare a fresh, more concentrated sample. Be aware that at very high concentrations, you may observe self-quenching or inner-filter effects, which can also decrease the signal. It is recommended to keep the absorbance of the sample below 0.1 at the excitation wavelength to avoid these issues.[3]
-
-
Solvent Effects: The polarity of the solvent can significantly impact the fluorescence quantum yield of anthracene derivatives.[5][6][7] Generally, the fluorescence intensity of anthracene decreases with increasing solvent polarity.[5]
-
Actionable Step: If possible, use a non-polar solvent like cyclohexane or toluene. If your experiment requires a polar solvent, be aware that the quantum yield may be lower. The choice of solvent can also cause shifts in the emission spectrum.[8]
-
-
Presence of Quenchers: Many substances can quench anthracene fluorescence, leading to a decreased signal. Common quenchers include dissolved oxygen, heavy atoms (like iodide or bromide ions), and various organic molecules such as anilines and nitroaromatics.[9][10][11][12]
-
Actionable Step: De-gas your solvent by bubbling with nitrogen or argon to remove dissolved oxygen. Ensure all glassware is scrupulously clean and that your solvents are of high purity. If you suspect a specific quencher, you may need to purify your sample or use a different solvent system.
-
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, a phenomenon known as photobleaching.[2]
-
Actionable Step: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity that gives a reasonable signal-to-noise ratio. If you are performing time-course experiments, consider using an anti-fade reagent if compatible with your sample.
-
Issue 2: High Background Signal (Low Signal-to-Noise Ratio)
A high background signal can obscure your true fluorescence signal, making accurate quantification difficult.[13]
Potential Causes and Solutions:
-
Solvent or Buffer Fluorescence: Some solvents or buffer components may be intrinsically fluorescent at the excitation and emission wavelengths you are using.
-
Actionable Step: Run a blank sample containing only the solvent or buffer to measure its background fluorescence. If the background is high, consider using a different, higher-purity solvent or purifying your current one.
-
-
Contaminated Glassware/Cuvettes: Dirty or contaminated cuvettes can contribute significantly to the background signal.
-
Actionable Step: Thoroughly clean your cuvettes with a suitable solvent and check for scratches or imperfections that can scatter light.
-
-
Light Leaks in the Spectrofluorometer: Stray light entering the sample chamber can increase the background noise.
-
Actionable Step: Ensure the sample chamber is securely closed during measurements. If you suspect a light leak, you may need to have the instrument serviced.
-
-
Raman Scattering from the Solvent: This is particularly noticeable when the excitation and emission wavelengths are close together. You will see a sharp peak at a fixed energy shift from the excitation wavelength.
-
Actionable Step: Increase the Stokes shift by choosing excitation and emission wavelengths that are further apart, if possible. Alternatively, you can use a monochromator with better rejection or appropriate emission filters.
-
Issue 3: Signal Instability or Fluctuations
A fluctuating signal can make it difficult to obtain reproducible measurements.
Potential Causes and Solutions:
-
Photobleaching: As mentioned earlier, photobleaching can cause a steady decrease in signal over time.
-
Actionable Step: See the recommendations under "Low or No Fluorescence Signal."
-
-
Temperature Fluctuations: Fluorescence is a temperature-sensitive process. An increase in temperature often leads to a decrease in fluorescence intensity due to increased non-radiative decay pathways.
-
Actionable Step: Use a temperature-controlled cuvette holder to maintain a constant sample temperature throughout your experiment.
-
-
Precipitation of the Compound: If the compound is not fully soluble in the chosen solvent, it may precipitate over time, leading to a decrease in the measured fluorescence.
-
Actionable Step: Ensure your compound is fully dissolved. You may need to gently warm the solution or use a different solvent. Visually inspect the cuvette for any signs of precipitation.
-
-
Instrument Instability: Fluctuations in the lamp output or detector sensitivity can also cause signal instability.
-
Actionable Step: Allow the instrument to warm up for the recommended amount of time before taking measurements. If the problem persists, consult the instrument manual or contact technical support.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the excitation and emission wavelengths for this compound?
A: Based on the anthracene core, a good starting point for excitation is in the range of 360-375 nm. The emission maximum is likely to be in the 400-450 nm range. However, it is crucial to perform excitation and emission scans in your specific solvent to determine the optimal wavelengths.[3][5]
Q2: How does the 3-(1,3-Dioxan-2-YL)propionyl substituent affect the fluorescence?
A: Substituents at the 9- and 10-positions of anthracene can significantly alter its photophysical properties.[14][15] The propionyl group is an electron-withdrawing group, which can influence the energy levels of the anthracene core. This may lead to a slight red-shift in the absorption and emission spectra compared to unsubstituted anthracene. The dioxolane group itself is not expected to be fluorescent but may influence the solubility and local environment of the fluorophore.
Q3: What solvents are recommended for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene?
A: For the highest fluorescence quantum yield, non-polar solvents such as cyclohexane, toluene, or dioxane are generally preferred for anthracene derivatives.[5] If your application requires a polar solvent, be aware that the fluorescence intensity will likely be lower. The fluorescence quantum yield of anthracene is 0.36 in cyclohexane and decreases to 0.27 in ethanol.[3]
Q4: How should I store the compound and its solutions?
A: Anthracene and its derivatives can be sensitive to light and air. It is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Solutions should be freshly prepared and stored in the dark. For long-term storage of solutions, consider refrigeration and de-gassing to remove oxygen.
Q5: Can I use this compound for quantitative measurements?
A: Yes, like many fluorescent molecules, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene can be used for quantitative measurements. It is important to work within a concentration range where the fluorescence intensity is linearly proportional to the concentration (i.e., where the absorbance is low, typically <0.1). You will need to generate a calibration curve with standards of known concentration to accurately quantify your unknown samples.
Experimental Protocols
Protocol 1: Determining Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in your chosen solvent (e.g., cyclohexane). The absorbance at the expected excitation maximum should be between 0.05 and 0.1.
-
Place the cuvette in the spectrofluorometer.
-
Emission Scan:
-
Set the excitation wavelength to a reasonable starting value (e.g., 375 nm).[5]
-
Scan the emission wavelengths from 380 nm to 600 nm.
-
Identify the wavelength of maximum fluorescence intensity.
-
-
Excitation Scan:
-
Set the emission wavelength to the maximum determined in the previous step.
-
Scan the excitation wavelengths from 300 nm to 400 nm.
-
Identify the wavelength of maximum excitation.
-
-
The optimal excitation and emission wavelengths are the maxima determined from these scans.
Protocol 2: Preparing a Sample for Fluorescence Measurement
-
Use a high-quality, clean quartz cuvette.
-
Prepare a stock solution of the compound in a suitable solvent.
-
Dilute the stock solution to the desired concentration for your experiment. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[3]
-
If your experiment is sensitive to oxygen quenching, de-gas the solution by bubbling with a gentle stream of nitrogen or argon for 5-10 minutes.
-
Seal the cuvette to prevent solvent evaporation and re-dissolution of oxygen.
-
Allow the sample to equilibrate to the desired temperature in a temperature-controlled cell holder before measurement.
Data Presentation
Table 1: Photophysical Properties of Anthracene in Different Solvents
| Solvent | Dielectric Constant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |
| Cyclohexane | 2.02 | ~350 | ~401, 427, 452 | 0.36[3] |
| Toluene | 2.38 | ~357 | ~404, 428, 454 | 0.30 |
| Dioxane | 2.21 | ~357 | ~404, 428, 455 | 0.29 |
| Ethanol | 24.55 | ~356 | ~404, 428, 455 | 0.27[3] |
| Acetonitrile | 37.5 | ~355 | ~403, 427, 453 | 0.29 |
Note: Data for unsubstituted anthracene is provided as a reference. The exact values for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene may vary.
Visualization
Sources
- 1. immudex.com [immudex.com]
- 2. biotium.com [biotium.com]
- 3. omlc.org [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 6. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. Mechanism of fluorescence quenching in solution. Part 1.—Quenching by bromobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
Technical Support Center: A Guide to Preventing Photobleaching of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Welcome to the technical support center for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to mitigate photobleaching, ensuring the integrity and longevity of your fluorescence experiments.
Introduction: Understanding the Challenge of Photobleaching
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, like many fluorophores based on the anthracene core, is susceptible to photobleaching—the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light.[1] This phenomenon manifests as a gradual fading of the fluorescent signal, which can compromise quantitative analysis and limit observation times. The primary driver of photobleaching in anthracene derivatives is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically degrade the molecule.[1][2][3][4]
This guide provides a structured approach to understanding and combating the photobleaching of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, empowering you to acquire high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is happening when I see my fluorescent signal from 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene fading during my experiment?
A1: The fading you are observing is photobleaching. When the anthracene core of the molecule absorbs light, it transitions to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, highly reactive excited triplet state through a process called intersystem crossing.[5][6] This triplet state can then transfer its energy to molecular oxygen, generating highly destructive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[3][4] These ROS can then attack and irreversibly damage the fluorophore, rendering it non-fluorescent.[1][2]
Q2: Are there specific experimental conditions that accelerate the photobleaching of my anthracene compound?
A2: Yes, several factors can exacerbate photobleaching:
-
High Excitation Light Intensity: More intense light increases the rate at which the fluorophore enters the excited state, thereby accelerating the generation of ROS and the rate of photobleaching.[1][7]
-
Prolonged Exposure Time: The longer your sample is illuminated, the more cycles of excitation and potential degradation the fluorophore undergoes.[1][8]
-
High Oxygen Concentration: The presence of molecular oxygen is a critical component in the most common photobleaching pathways for anthracene derivatives.[1][9]
-
Solvent Environment: The local chemical environment, including the solvent, can influence the photostability of the fluorophore.[10]
Q3: I am struggling with a poor signal-to-noise ratio because my signal disappears so quickly. What are my immediate options?
A3: To immediately improve your signal-to-noise ratio, you need to either increase the initial signal or decrease the rate of its disappearance. A multi-pronged approach is often most effective:
-
Optimize Imaging Parameters: Reduce the intensity of the excitation light to the minimum level required for acceptable signal detection.[7][8][11] Use neutral-density filters if available.[7][12] Also, minimize the exposure time for each image acquisition.[8][12]
-
Incorporate Antifade Reagents: Utilize commercially available antifade mounting media or additives in your sample preparation.[7][8][11][12] These reagents often contain chemical agents that quench harmful ROS.
-
Choose a More Photostable Fluorophore (if possible): If your experimental design allows, consider if an alternative, more photostable fluorophore could be used. Newer generations of dyes are often engineered for enhanced photostability.[7][12]
Troubleshooting Guide: A Deeper Dive into Photobleaching Mitigation
This section provides more detailed strategies and the scientific rationale behind them to help you systematically troubleshoot and optimize your experiments.
Issue 1: Rapid Signal Loss in Live-Cell Imaging
-
Underlying Cause: Live cells present a complex, oxygen-rich environment, which can accelerate ROS-mediated photobleaching. Additionally, prolonged imaging can induce phototoxicity, harming the cells and further compromising the experiment.
-
Troubleshooting Steps & Solutions:
-
Reduce Oxygen Levels: While challenging in live-cell imaging, consider using an oxygen-scavenging system in your imaging medium. Systems like Oxyrase or glucose oxidase/catalase can help reduce the local oxygen concentration.[8]
-
Incorporate Live-Cell Compatible Antifade Reagents: Use reagents specifically designed for live-cell imaging, such as VectaCell™ Trolox Antifade Reagent or ProLong™ Live Antifade Reagent.[8] These are formulated to be non-toxic while actively combating photobleaching.
-
Implement a Triplet-State Quencher (TSQ): For advanced applications, consider the use of a triplet-state quencher. Cyclooctatetraene (COT) is a known TSQ that can depopulate the reactive triplet state of the fluorophore through a non-radiative pathway, thus preventing the formation of singlet oxygen.[5][6][13] However, its use in live cells requires careful optimization due to potential solubility and toxicity issues.[6]
-
Issue 2: Inconsistent Fluorescence Intensity in Fixed Samples
-
Underlying Cause: Inhomogeneities in the mounting medium, incomplete removal of oxygen, or the intrinsic photophysical properties of the fluorophore can lead to variable photobleaching rates across the sample.
-
Troubleshooting Steps & Solutions:
-
Optimize Mounting Medium: Experiment with different commercially available antifade mounting media to find one that is most effective for your specific anthracene derivative.[12] Some formulations may work better than others depending on the fluorophore.
-
Deoxygenate Buffers: Before sample mounting, thoroughly deoxygenate all buffers by bubbling with nitrogen or argon gas. This can significantly reduce the amount of dissolved oxygen available to participate in photobleaching reactions.
-
Consider Supramolecular Encapsulation: For highly sensitive applications, research suggests that encapsulating anthracene derivatives within a supramolecular complex can significantly enhance their photostability by restricting conformational changes and shielding them from the local environment.[14] While not a straightforward solution, it highlights an advanced strategy for photostability enhancement.
-
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Scavenging Imaging Medium
This protocol describes the preparation of a glucose oxidase-based oxygen-scavenging system for live-cell imaging.
Materials:
-
Imaging medium (e.g., DMEM without phenol red)
-
Glucose (200 proof, sterile)
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Sterile, deionized water
Procedure:
-
Prepare a stock solution of 2 M glucose in sterile, deionized water.
-
Prepare a stock solution of glucose oxidase at 10 mg/mL in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of catalase at 1 mg/mL in the same buffer.
-
Immediately before imaging, add the following to your imaging medium:
-
Glucose to a final concentration of 10 mM.
-
Glucose oxidase to a final concentration of 0.1 mg/mL.
-
Catalase to a final concentration of 0.02 mg/mL.
-
-
Gently mix and add to your sample. Allow the system to equilibrate for a few minutes before starting your imaging session.
Causality: Glucose oxidase catalyzes the oxidation of glucose, consuming dissolved oxygen in the process. The byproduct, hydrogen peroxide, is then detoxified by catalase. This enzymatic system effectively reduces the concentration of molecular oxygen available to interact with the excited fluorophore.
Protocol 2: Using a Triplet-State Quencher (TSQ) - Cyclooctatetraene (COT)
This protocol is for advanced users and requires careful optimization.
Materials:
-
Cyclooctatetraene (COT)
-
Anhydrous DMSO
-
Imaging buffer or medium
Procedure:
-
Prepare a 1 M stock solution of COT in anhydrous DMSO. Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
-
On the day of the experiment, dilute the COT stock solution in your imaging buffer to the desired working concentration. A typical starting concentration is 1-2 mM.
-
Vortex the solution vigorously to ensure proper mixing, as COT has low aqueous solubility.[6]
-
Replace the medium on your sample with the COT-containing buffer immediately before imaging.
Causality: COT has a triplet energy level that is lower than that of many fluorophores, including anthracene derivatives. This allows for efficient triplet-triplet energy transfer from the excited fluorophore to COT, returning the fluorophore to its ground state without the generation of singlet oxygen.[5]
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the photobleaching pathway and the mechanism of action for triplet-state quenchers.
Caption: The photobleaching process of anthracene derivatives.
Caption: How a triplet-state quencher protects the fluorophore.
Quantitative Data Summary
| Intervention Strategy | Expected Impact on Photostability | Key Mechanism |
| Reduced Light Intensity | Moderate to High Increase | Decreases the rate of excitation and subsequent triplet state formation. |
| Reduced Exposure Time | Moderate to High Increase | Minimizes the total number of excitation cycles. |
| Antifade Reagents (ROS Scavengers) | High Increase | Chemically neutralizes singlet oxygen and other ROS. |
| Oxygen Scavenging System | High Increase | Reduces the concentration of molecular oxygen available for ROS formation. |
| Triplet-State Quenchers (e.g., COT) | Very High Increase | Provides a non-destructive pathway for the de-excitation of the triplet state. |
Conclusion
The photobleaching of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a manageable challenge. By understanding the underlying photochemical mechanisms and systematically applying the strategies outlined in this guide—from simple adjustments in imaging parameters to the use of advanced chemical additives—researchers can significantly enhance the photostability of this fluorophore. This will lead to more reliable and quantitative data, ultimately advancing your research and development goals.
References
-
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PubMed Central. Available at: [Link]
-
Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing). Available at: [Link]
-
Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - RSC Publishing. Available at: [Link]
-
Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Available at: [Link]
-
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing). Available at: [Link]
-
New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect | Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - NIH. Available at: [Link]
-
Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in - DiVA portal. Available at: [Link]
-
Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging. Available at: [Link]
-
(PDF) Photophysical Properties of Anthracene Derivatives - ResearchGate. Available at: [Link]
-
An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes | Request PDF - ResearchGate. Available at: [Link]
-
Photophysical Properties of Anthracene Derivatives - MDPI. Available at: [Link]
-
Chapter 30: Singlet Oxygen Fluorescent Probes - Books - The Royal Society of Chemistry. Available at: [Link]
-
Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh versus Saltwater Environments - PubMed. Available at: [Link]
-
Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
-
“Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging - Bitesize Bio. Available at: [Link]
-
FRET Quenching of Photosensitizer Singlet Oxygen Generation. Available at: [Link]
- US20170363636A1 - Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method - Google Patents.
-
The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - ResearchGate. Available at: [Link]
-
Full article: Enrolling reactive oxygen species in photon-to-chemical energy conversion: fundamentals, technological advances, and applications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into fluorescent ‘dark states’ illuminate ways forward for improved imaging - St. Jude Children’s Research Hospital [stjude.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biocompare.com [biocompare.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Welcome to the technical support guide for the synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this multi-step synthesis.
I. Synthesis Overview & Core Challenges
The synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene typically involves a Friedel-Crafts acylation of anthracene. This classic electrophilic aromatic substitution presents several potential hurdles that can significantly impact the final yield and purity of the desired product. The primary challenges include:
-
Regioselectivity: Anthracene has multiple reactive sites (positions 1, 2, and 9), leading to the potential for a mixture of isomers.[1] The 9-position is often the kinetically favored product.[2]
-
Polysubstitution: The initial acylation product can sometimes undergo a second acylation, especially under harsh reaction conditions.[3]
-
Lewis Acid Catalyst Sensitivity: The Lewis acid catalysts used in Friedel-Crafts reactions (e.g., AlCl₃) are extremely sensitive to moisture, which can deactivate them and stall the reaction.[3]
-
Side Reactions of the Acylating Agent: The acylating agent, 3-(1,3-Dioxan-2-YL)propionyl chloride, must be pure and handled under anhydrous conditions to prevent hydrolysis.
-
Product Purification: Separating the desired 9-substituted product from unreacted starting materials, isomers, and polysubstituted byproducts can be challenging.
This guide will address these challenges through a series of targeted FAQs and detailed troubleshooting protocols.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Friedel-Crafts acylation of anthracene are a common issue. Here are the primary factors to investigate:
-
Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride) is highly hygroscopic. Any moisture in your glassware, solvents, or reagents will quench the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid.
-
-
Purity of Anthracene: The purity of the starting anthracene is crucial. Impurities can interfere with the reaction.[4]
-
Solution: Use high-purity anthracene (≥98%). If the purity is questionable, consider recrystallizing it from a suitable solvent like toluene or ethanol before use.[4]
-
-
Acylating Agent Quality: The 3-(1,3-Dioxan-2-YL)propionyl chloride must be of high quality. If it has degraded or contains impurities, the reaction will be inefficient.
-
Solution: Prepare the acyl chloride fresh from 3-(1,3-dioxan-2-yl)propanoic acid and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) immediately before the Friedel-Crafts reaction.
-
-
Reaction Temperature: The temperature can significantly influence the reaction rate and selectivity.
-
Solution: While some Friedel-Crafts acylations proceed at room temperature, others may require gentle heating to initiate or drive the reaction to completion.[3] Experiment with a temperature range (e.g., 0 °C to 50 °C) to find the optimal condition for your specific setup.
-
Q2: I'm observing multiple products in my crude reaction mixture. How can I improve the regioselectivity for the 9-position?
Obtaining a mixture of isomers (1-acetyl, 2-acetyl, and 9-acetylanthracene derivatives) is a known challenge in the acylation of anthracene.[5]
-
Choice of Solvent: The solvent can play a significant role in directing the substitution pattern.
-
Reaction Conditions: The kinetic product, 9-acetylanthracene, is favored under milder conditions.[2]
-
Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and for a shorter duration to favor the kinetically controlled 9-acylated product. Prolonged reaction times or higher temperatures can lead to isomerization to the more thermodynamically stable 2-acetylanthracene.[2]
-
Q3: How do I prepare the acylating agent, 3-(1,3-Dioxan-2-YL)propionyl chloride?
The stability of the acylating agent is critical. It is best prepared fresh for each reaction.
Protocol: Synthesis of 3-(1,3-Dioxan-2-YL)propionyl chloride
-
Starting Material: Begin with 3-(1,3-dioxan-2-yl)propanoic acid.
-
Chlorination: In a fume hood, dissolve the carboxylic acid in an anhydrous solvent such as dichloromethane or toluene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (typically 1.1 to 1.5 equivalents) to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Work-up: Remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acyl chloride can often be used directly in the subsequent Friedel-Crafts reaction without further purification.
Q4: What is the best method for purifying the final product, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene?
Purification is essential to isolate the desired product from unreacted starting materials and byproducts. A multi-step approach is often necessary.
-
Column Chromatography: This is the most effective method for separating isomers and other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of non-polar to slightly polar solvents is recommended. Start with a non-polar solvent like hexane to elute non-polar impurities, then gradually increase the polarity with a solvent like ethyl acetate or dichloromethane to elute the desired product.
-
-
Recrystallization: This technique can be used to further purify the product after column chromatography.
-
Solvent Selection: The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.[4] A solvent system of ethanol, toluene, or a mixture of hexane and ethyl acetate may be effective.
-
| Purification Technique | Advantages | Disadvantages |
| Column Chromatography | Excellent separation of isomers and impurities. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Good for removing minor impurities and obtaining crystalline material. | May not be effective for separating closely related isomers. |
Q5: Can I use a protecting group strategy to improve the synthesis?
Protecting groups are generally used to mask reactive functional groups that might interfere with a desired transformation.[8][9][10] In this synthesis, the key challenge is regioselectivity rather than interference from a functional group on the anthracene ring itself. However, the acetal in the acyl chain, 3-(1,3-dioxan-2-yl), is itself a protecting group for a carbonyl functionality. It's crucial that this protecting group is stable to the Lewis acidic conditions of the Friedel-Crafts reaction. Cyclic acetals are generally stable under these conditions.[8]
III. Experimental Workflow & Diagrams
Overall Synthesis Workflow
The synthesis can be visualized as a two-stage process: preparation of the acylating agent followed by the Friedel-Crafts acylation.
Caption: Overall workflow for the synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Troubleshooting Logic Diagram
When encountering low yield, this decision tree can guide your troubleshooting process.
Caption: A troubleshooting decision tree for addressing low synthesis yield.
IV. Concluding Remarks
The successful synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene with a high yield hinges on meticulous attention to experimental detail, particularly concerning anhydrous conditions and the purity of reagents. By systematically addressing the common challenges of regioselectivity and potential side reactions, researchers can significantly improve their outcomes. This guide provides a framework for troubleshooting and optimizing your synthetic protocol, grounded in the fundamental principles of organic chemistry.
V. References
-
Appendix 6: Protecting groups - Oxford Learning Link.
-
11.3 Protecting groups - Organic Chemistry II - Fiveable.
-
9-Acetylanthracene | High-Purity Reagent for Research - Benchchem.
-
9-ACETYLANTHRACENE synthesis - ChemicalBook.
-
Protecting Groups for Carboxylic acid - YouTube.
-
9-Acetylanthracene - ChemBK.
-
Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts.
-
Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide - YouTube.
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Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent | Request PDF - ResearchGate.
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9-Acetylanthracene 98 784-04-3 - Sigma-Aldrich.
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Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction - RSC Publishing.
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The Friedel–Crafts acetylation of anthracene in nitrobenzene solution - RSC Publishing.
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Reversible Friedel-Crafts Acylations of Anthracene: Rearrangements of Acetylanthracenes.
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Mechanochemical Friedel–Crafts acylations - PMC - NIH.
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Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent - Scite.ai.
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13 Friedel-Crafts Acylation.
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Friedel-Crafts Acylation - Chemistry LibreTexts.
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Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones - PubMed Central.
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Edge modification of polycyclic aromatic hydrocarbons (PAHs) - ResearchGate.
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Friedel-Crafts acylation (video) - Khan Academy.
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Application Notes and Protocols for the Purification of Anthracene Derivatives - Benchchem.
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9-acetylanthracene suppliers UK.
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Recent advances in the syntheses of anthracene derivatives - Beilstein Journals.
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3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook.
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Synthesis and Structural Studies of Two New Anthracene Derivatives - MDPI.
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Synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride - PrepChem.com.
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9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE.
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774605-67-3|3-(1,3-Dioxan-2-yl)propanoic acid - BLDpharm.
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3-(1,3-Dioxolan-2-yl)propanoic acid | C6H10O4 | CID 13030227 - PubChem.
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898757-47-6(9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]ANTHRACENE) Product Description.
-
Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry | Khan Academy.
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Acetylated Trifluoromethyl Diboronic Acid Anthracene with a Large Stokes Shift and Long Excitation Wavelength as a Glucose-Selective Probe - MDPI.
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Synthesis of 1,3-dioxolanes - Organic Chemistry Portal.
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Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores - Dalton Transactions (RSC Publishing).
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Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology - PubMed.
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Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides - PubMed.
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Technical Support Center: Solvent Polarity Effects on 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the influence of solvent polarity on the fluorescence properties of this compound.
I. Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the fluorescence of anthracene derivatives?
A1: The fluorescence of anthracene derivatives is often sensitive to the polarity of the solvent.[1][2] Generally, as solvent polarity increases, you may observe a red-shift (a shift to longer wavelengths) in the emission spectrum.[2][3] This phenomenon, known as a solvatochromic shift, is due to the differential solvation of the ground and excited states of the fluorophore. Many anthracene derivatives exhibit a larger dipole moment in the excited state than in the ground state.[4] Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission and causing a red-shift.[5]
Q2: I am observing a decrease in fluorescence intensity (quenching) in polar solvents. What could be the cause?
A2: A decrease in fluorescence intensity in polar solvents is a common observation and can be attributed to several quenching mechanisms:
-
Increased Non-Radiative Decay: Polar solvents can promote non-radiative decay pathways, where the excited state loses energy as heat rather than emitting a photon.[6] This is often related to the stabilization of charge-transfer states.
-
Collisional Quenching: In this process, the excited fluorophore collides with solvent molecules, leading to non-radiative deactivation.[7]
-
Specific Solute-Solvent Interactions: Interactions such as hydrogen bonding with protic solvents (e.g., alcohols, water) can provide efficient quenching pathways.[8][9] These interactions can involve resonant energy transfer to high-frequency vibrational modes of the solvent, such as O-H stretching.[8]
-
Electron Transfer: In some cases, electron transfer between the fluorophore and the solvent can occur, leading to quenching.[10][11]
Q3: My emission spectra show unexpected peaks or are distorted. What are the common instrumental issues?
A3: Spectral distortions can arise from several instrumental factors:
-
Second-Order Effects: Monochromators can transmit light at multiples of the selected wavelength. For example, if you are exciting at 300 nm, you might see a scatter peak at 600 nm. Ensure that appropriate cut-off filters are enabled in your spectrometer to block this stray light.[12]
-
Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to a non-linear response and a flattened peak.[12][13] Diluting your sample or reducing the excitation intensity can resolve this.
-
Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted fluorescence, distorting the emission spectrum. It is recommended to keep the absorbance of your sample below 0.1 at the excitation wavelength to minimize this effect.[12][14][15]
-
Raman Scattering: The solvent itself can produce a Raman scattering peak, which may be mistaken for a fluorescence peak. To identify a Raman peak, change the excitation wavelength; the Raman peak will shift with the excitation wavelength, while a fluorescence peak will not.[12]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the investigation of solvent effects on 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene fluorescence.
Problem 1: Inconsistent or Low Fluorescence Signal
Symptoms:
-
Fluorescence readings vary significantly between identical samples.
-
The signal-to-noise ratio is poor.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improper Sample Preparation | Ensure consistent and accurate pipetting. Use calibrated pipettes to minimize volume errors.[13] Verify that the solute is fully dissolved in all solvents. |
| Instrument Misalignment | Check the alignment of the excitation beam with the sample cuvette. For solid samples, ensure the beam hits the sample surface optimally.[12] |
| Low Fluorophore Concentration | Increase the concentration of the fluorophore, but be mindful of the inner filter effect (keep absorbance < 0.1).[12] |
| Inappropriate Instrument Settings | Increase the integration time or the number of scans to improve the signal-to-noise ratio.[12] Widen the excitation and emission slit widths (bandpass) to allow more light to reach the detector, but be aware that this may decrease spectral resolution.[12] |
| Solvent Impurities | Use high-purity, spectroscopic grade solvents to avoid fluorescence from contaminants.[16][17] Always run a blank spectrum of the solvent alone to check for background fluorescence.[17] |
Problem 2: Unexpected Shifts in Emission Maxima
Symptoms:
-
The observed solvatochromic shift does not correlate with solvent polarity.
-
The shape of the emission spectrum changes drastically in some solvents.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Specific Solute-Solvent Interactions | In addition to general polarity effects, specific interactions like hydrogen bonding can cause significant spectral shifts that do not follow the Lippert-Mataga relationship perfectly, especially in protic solvents.[5][9] |
| Excimer or Exciplex Formation | At higher concentrations, excited-state dimers (excimers) can form, leading to a new, red-shifted, and broad emission band. Dilute the sample to see if this band disappears.[17] Exciplexes (excited-state complexes with solvent molecules) can also form, particularly in polar solvents. |
| Changes in Molecular Conformation | The dioxan-yl-propionyl substituent may adopt different conformations in various solvents, which could influence the electronic structure and thus the fluorescence spectrum. |
III. Experimental Protocols
Protocol 1: Characterizing the Solvatochromic Shift using the Lippert-Mataga Equation
The Lippert-Mataga equation provides a method to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity.[5][9]
Step-by-Step Methodology:
-
Prepare a stock solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in a non-polar solvent (e.g., cyclohexane).
-
Prepare a series of dilute solutions in a range of aprotic solvents with varying polarity (e.g., hexane, toluene, chloroform, dichloromethane, acetonitrile). Ensure the absorbance at the excitation wavelength is below 0.1 for all samples.[14][15]
-
Acquire the absorption and fluorescence emission spectra for each solution using a calibrated spectrophotometer and spectrofluorometer.
-
Determine the absorption maximum (ν_abs) and fluorescence maximum (ν_f) in wavenumbers (cm⁻¹) for each solvent.
-
Calculate the Stokes shift (Δν) : Δν = ν_abs - ν_f.
-
Calculate the solvent polarity function (Δf) for each solvent using the following equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the Stokes shift (Δν) versus the solvent polarity function (Δf) . A linear relationship suggests that the solvatochromic shift is primarily due to general solvent effects.[5][9][18]
Protocol 2: Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable way to determine Φ_F.[14][19][20]
Step-by-Step Methodology:
-
Select a suitable fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with the sample. For an anthracene derivative, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27).
-
Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbances should be kept low (0.01 to 0.1) to ensure linearity.[14][15]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard.
-
Determine the slope (Gradient) of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.[14]
IV. References
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
Chibisov, A. K., & Levitus, M. (2020). Universal quenching of common fluorescent probes by water and alcohols. RSC Advances, 10(70), 42846–42853. Retrieved from [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]
-
Nagy, L., et al. (2021). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 26(15), 4483. Retrieved from [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2435–2451. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvatochromic shifts of anthracene in nonpolar solvents. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
MDPI. (2022). Photophysical Properties of Anthracene Derivatives. Molecules, 27(19), 6605. Retrieved from [Link]
-
Renge, I. (2020). Evaluating the Solvent Stark Effect From Temperature-Dependent Solvatochromic Shifts of Anthracene. ChemPhysChem, 21(7), 610-615. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
-
Grellmann, K. H., Watkins, A. R., & Weller, A. (1972). Electron-transfer mechanism of fluorescence quenching in polar solvents. I. Dicyanobenzene as quencher. The Journal of Physical Chemistry, 76(4), 469–473. Retrieved from [Link]
-
Li, Y., et al. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. International Journal of Molecular Sciences, 24(8), 7015. Retrieved from [Link]
-
AIP Publishing. (2015). Role of Solvent Polarity on Fluorescence Quenching of 3MOCE in Binary Solvent Mixtures. AIP Conference Proceedings, 1665(1), 080035. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]
-
Grellmann, K. H., Watkins, A. R., & Weller, A. (1972). The Electron-Transfer Mechanism of Fluorescence Quenching in Polar Solvents. I. Dicyanobenzene as Quencher. The Journal of Physical Chemistry, 76(4), 469-473. Retrieved from [Link]
-
Bellet, C., et al. (2016). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Chemical Education, 93(7), 1294–1299. Retrieved from [Link]
-
Catalán, J. (2014). A spectroscopic rule from the solvatochromism of aromatic solutes in nonpolar solvents. The Journal of Physical Chemistry B, 118(19), 5168–5176. Retrieved from [Link]
-
ResearchGate. (n.d.). Lippert-Mataga plot for the dependence of the difference between the.... Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
Beilstein Journals. (2022). Supporting Information Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregati. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Workman, J. J., & Gillette, D. (2021, December 1). Challenges of Spectrofluorometry Part 3: Sample-Specific Concerns. Spectroscopy Online. Retrieved from [Link]
-
Ibrahim, M. K. (2026). Effect of Solvent on Fluorescence Spectrum of Anthracene. IRAQI JOURNAL OF APPLIED PHYSICS LETTERS, 9(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvent Polarity on Quantum Yields and lifetimes of 9, 10-Diphenylanthracene Molecule. Retrieved from [Link]
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- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]
- 9. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
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Correcting for inner filter effects with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Welcome to the technical support center for researchers utilizing 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in their experimental workflows. This guide is designed to provide in-depth troubleshooting and practical advice to ensure the accuracy and reliability of your fluorescence-based assays. As specialists in fluorescence applications, we understand the nuances that can impact your results, particularly the prevalent issue of the inner filter effect (IFE). This document will equip you with the knowledge to identify, mitigate, and correct for these effects, ensuring the integrity of your scientific data.
Frequently Asked Questions (FAQs)
Q1: My fluorescence intensity is not linear with increasing concentrations of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. What could be the cause?
A1: This is a classic symptom of the inner filter effect (IFE) .[1][2] At higher concentrations, the sample itself begins to significantly absorb both the excitation and emitted light, leading to a non-linear relationship between fluorescence and concentration.[1][2] There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): The absorption of excitation light by the sample before it reaches the focal point of detection.[2][3][4]
-
Secondary Inner Filter Effect (sIFE): The re-absorption of emitted fluorescence by the sample before it can reach the detector.[2][4]
With a fluorophore like 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, which is an anthracene derivative, you can expect significant UV absorbance. If the concentration is too high, the molecules at the front of the cuvette will absorb most of the excitation light, leaving less to excite the molecules in the center, leading to a lower than expected fluorescence reading.
Q2: How can I quickly check if the inner filter effect is impacting my experiment?
A2: A straightforward method is to perform a dilution series . Prepare a range of concentrations of your 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene solution and measure the fluorescence of each. Plot the fluorescence intensity against the concentration. The concentration range where this plot is linear is the region where IFE is minimal.[5] Any deviation from linearity at higher concentrations is a strong indicator of IFE. As a general rule of thumb, if the absorbance of your sample at the excitation wavelength is greater than 0.1, you are likely experiencing IFE.[4][6][7]
Q3: The shape of my fluorescence emission spectrum for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene appears distorted at higher concentrations. Is this also due to the inner filter effect?
A3: Yes, this is a common manifestation of the secondary inner filter effect (sIFE).[2] Anthracene and its derivatives have a relatively small Stokes shift, meaning there is an overlap between their absorption and emission spectra.[2] At high concentrations, the emitted photons with wavelengths that fall within the absorption band can be re-absorbed by other fluorophore molecules in the solution. This re-absorption will disproportionately reduce the intensity on the shorter wavelength side of the emission spectrum, causing a perceived red-shift and distortion of the spectral shape.
Troubleshooting Guides
Issue 1: Non-Linearity in Fluorescence Quenching Assays
In fluorescence quenching studies, where you are observing the decrease in fluorescence of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene upon addition of a quencher, the inner filter effect can be a significant source of error. The increasing concentration of the quencher can also contribute to the absorption of excitation and/or emission light, mimicking a quenching effect where none exists or exaggerating the true quenching.
Troubleshooting Steps:
-
Measure the Absorbance of the Quencher: Before conducting the quenching experiment, measure the UV-Vis absorbance spectrum of your quencher at the highest concentration you plan to use.
-
Check for Spectral Overlap: Overlay the absorbance spectrum of the quencher with the excitation and emission spectra of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. Significant overlap indicates a high probability of IFE.
-
Apply a Correction Factor: If there is significant absorbance from the quencher, you must correct your fluorescence data. Refer to Protocol 1 for a detailed method on how to apply this correction.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effects
This protocol describes a widely accepted method to correct for both primary and secondary inner filter effects using absorbance measurements.[2][3] This is particularly useful when working with concentrations of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene where IFE is significant and dilution is not a viable option.
Materials:
-
Fluorometer
-
Absorbance spectrophotometer
-
Matched quartz cuvettes (1 cm pathlength is standard)
-
Solutions of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
-
Appropriate solvent/buffer
Methodology:
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths for your experiment based on the spectral properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in your chosen solvent. For anthracene derivatives, excitation is typically in the UV range (around 350-380 nm) and emission is in the blue region (around 400-450 nm).[8]
-
Measure the fluorescence intensity of your samples and record these as F_obs.
-
-
Measure Absorbance:
-
Using the same cuvette and sample, measure the absorbance at the excitation wavelength (A_ex) and across the entire emission wavelength range. For a single emission wavelength, record this as A_em.
-
-
Calculate the Correction Factor:
-
The corrected fluorescence intensity (F_corr) can be calculated using the following formula:[2] F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
-
Apply the Correction:
-
Apply this calculation to all your observed fluorescence readings to obtain the corrected values.
-
Data Presentation:
| Sample Concentration | Observed Fluorescence (F_obs) | Absorbance at λ_ex (A_ex) | Absorbance at λ_em (A_em) | Corrected Fluorescence (F_corr) |
| Concentration 1 | F_obs1 | A_ex1 | A_em1 | F_corr1 |
| Concentration 2 | F_obs2 | A_ex2 | A_em2 | F_corr2 |
| Concentration 3 | F_obs3 | A_ex3 | A_em3 | F_corr3 |
Protocol 2: Minimizing Inner Filter Effects Through Experimental Design
While mathematical corrections are powerful, optimizing your experimental setup can often mitigate the need for extensive corrections.
Methodology:
-
Work at Low Concentrations:
-
Use a Shorter Pathlength Cuvette:
-
Switching from a standard 1 cm cuvette to one with a shorter pathlength (e.g., 0.5 cm or 0.2 cm) will reduce the absorbance and thus the impact of IFE.[7]
-
-
Front-Face Illumination:
-
If your fluorometer has the capability, use a front-face illumination setup. This technique excites and collects fluorescence from the same surface of the cuvette, minimizing the pathlength through the sample and significantly reducing IFE.[7]
-
Visualizing the Workflow
Diagram 1: Decision Tree for Addressing Inner Filter Effects
This diagram outlines the logical steps a researcher should take when confronted with potential inner filter effects in their fluorescence measurements.
Caption: Workflow for identifying and correcting inner filter effects.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. static.horiba.com [static.horiba.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 7. edinst.com [edinst.com]
- 8. omlc.org [omlc.org]
Stability of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene under UV irradiation
Technical Support Center
Topic: Stability of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene under UV Irradiation For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
Introduction: Understanding the Photoreactivity of Your Compound
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a multifunctional molecule featuring a fluorescent anthracene core, a ketone linker, and a 1,3-dioxane protecting group. This structure makes it potentially useful as a fluorescent probe, a building block in organic synthesis, or a component in photolabile systems. However, the very feature that makes it interesting—the anthracene chromophore—also makes it susceptible to degradation under ultraviolet (UV) light. This guide provides a comprehensive overview of the potential stability issues, troubleshooting strategies, and robust protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a loss of my starting material after UV exposure. What are the primary photochemical instability concerns with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene?
Answer: The instability of your compound arises from three key structural motifs, each with known photochemical liabilities:
-
The Anthracene Core: Anthracene is a well-known photosensitive polycyclic aromatic hydrocarbon (PAH). Upon absorbing UV radiation, it is excited to singlet (S₁) and triplet (T₁) states, making it susceptible to several reactions. The most common are photodimerization via a [4π+4π] cycloaddition with a ground-state anthracene molecule and photooxidation, especially in the presence of oxygen, which typically yields 9,10-anthraquinone.[1][2][3] These reactions destroy the original conjugated π-system, leading to a loss of the characteristic anthracene absorbance and fluorescence.[4][5]
-
The Propionyl Ketone Linker: The carbonyl group (C=O) in the propionyl linker can absorb UV light, leading to a Norrish-type reaction. The most likely pathway is a Norrish Type I cleavage , which involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group.[6][7] This can result in two primary fragmentation patterns: cleavage of the bond between the anthracene ring and the carbonyl group, or cleavage between the carbonyl group and the ethyl chain.
-
The 1,3-Dioxane Group: While cyclic acetals like 1,3-dioxane are generally stable protecting groups, they are not completely inert.[8] They are sensitive to acid-catalyzed hydrolysis.[9] While direct photolysis is less common, the excited anthracene core could act as a photosensitizer, potentially initiating radical reactions or electron transfer processes that could lead to the cleavage of the dioxane ring.[10][11] Furthermore, any acidic byproducts formed from other degradation pathways could catalyze the hydrolysis of the dioxane group.
Q2: What are the most probable photodegradation pathways for my molecule?
Answer: Based on the compound's structure, several competing degradation pathways are possible. The predominant pathway will depend on experimental conditions such as solvent, concentration, and the presence of oxygen.
Below is a diagram illustrating the most likely photochemical transformations.
Caption: Potential photodegradation pathways of the target molecule.
Q3: My experiment shows unexpected results after UV irradiation. How can I identify the degradation products?
Answer: Identifying the photoproducts is crucial for understanding the degradation mechanism. A multi-faceted analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the first and most crucial step. Develop an HPLC method that can separate your starting material from potential products. A diode-array detector (DAD) or UV-Vis detector is essential. The appearance of new peaks with different retention times is a clear indication of degradation.[12][13] Changes in the UV-Vis spectra of these new peaks can provide initial clues (e.g., loss of the characteristic anthracene absorbance profile around 340-380 nm suggests modification of the aromatic core).[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the components in each new peak. This allows you to confirm if a product is a dimer (2x mass of the parent), an oxidation product (+16 or +32 Da), or a fragmentation product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of a major degradation product (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation. For example, the disappearance of the characteristic aromatic protons of the anthracene core and the appearance of new aliphatic proton signals would confirm photodimerization.
Q4: How can I design a robust experiment to quantitatively measure the photostability of my compound?
Answer: A well-controlled experiment is key to obtaining reliable and reproducible data. The following workflow and protocol provide a self-validating system to assess photostability.
Caption: Workflow for a quantitative photostability study.
See the "Detailed Experimental Protocols" section below for a step-by-step guide. The inclusion of a "Dark Control" is critical to ensure that any observed degradation is due to the UV light and not to thermal instability or reaction with the solvent.
Q5: How can I minimize the photodegradation of my compound during an experiment?
Answer: If photostability is a concern, you can modify several experimental parameters:
-
Wavelength: Use a longer wavelength of UV light if possible. Anthracene's primary absorption is in the UVA range (approx. 320-400 nm).[2] Using a light source that filters out more energetic UVB and UVC radiation can reduce the rate of degradation.
-
Solvent: The choice of solvent is critical. Solvents like chlorinated hydrocarbons (e.g., CH₂Cl₂) can promote photo-induced reactions.[14] Consider using a less reactive solvent. Degassing the solvent by bubbling with nitrogen or argon before the experiment can significantly reduce photooxidation by removing dissolved oxygen.
-
Concentration: Photodimerization is a bimolecular reaction, meaning its rate is highly dependent on concentration. Working at lower concentrations will disfavor the dimerization pathway.
-
Filters and Quenchers: If the experiment allows, you can use a physical cut-off filter to block specific UV wavelengths. Alternatively, adding a triplet quencher to the solution can inhibit reactions that proceed through the triplet excited state, though this may interfere with your primary experiment.
Q6: What are the essential safety precautions for conducting UV irradiation experiments?
Answer: UV radiation is hazardous and can cause severe damage to the eyes and skin. Always follow strict safety protocols:
-
UV Shielding: Never look directly at a UV light source. Ensure the experiment is conducted within a light-tight enclosure or a specially designed photochemical reactor.[15][16]
-
Personal Protective Equipment (PPE): Wear UV-blocking safety glasses or a full-face shield. Standard plastic or glass safety glasses are often not sufficient. Wear a lab coat and gloves to protect your skin.[17]
-
Proper Setup: Ensure the UV lamp is securely mounted and that all electrical connections are safe. Work in a well-ventilated area, as some photochemical reactions can produce volatile byproducts.[18]
Troubleshooting Guide: Quick Reference
| Symptom Observed | Potential Cause | Recommended Action |
| Rapid loss of blue fluorescence | Degradation of the anthracene core (dimerization or oxidation). | Confirm with UV-Vis spectroscopy (loss of characteristic absorbance peaks). Analyze with LC-MS to identify products. |
| Appearance of multiple new peaks in HPLC | Fragmentation (Norrish cleavage) or formation of various photoproducts. | Use LC-MS to determine the mass of each new peak and propose structures. |
| A new HPLC peak with ~2x the mass of the parent | [4π+4π] Photodimerization. | Confirm structure via isolation and NMR if possible. Re-run the experiment at a lower concentration to see if this product is diminished. |
| Solution turns yellow | Formation of 9,10-anthraquinone derivative. | Check the UV-Vis spectrum for a new absorbance band at longer wavelengths. Confirm mass with LC-MS. Ensure the experiment was run in the presence of oxygen. |
| Compound is stable in degassed solvent but degrades in air-saturated solvent | Photooxidation is the primary degradation pathway. | Degas solvents for all future experiments using this compound if stability is required. |
| Degradation observed in the "Dark Control" sample | Thermal instability or reaction with the solvent/impurities. | The issue is not photochemical. Re-evaluate solvent choice and compound purity. |
Detailed Experimental Protocols
Protocol 1: Quantitative Photostability Assessment using HPLC
This protocol details a robust method for quantifying the rate of photodegradation.
-
Preparation:
-
Prepare a 1.0 mg/mL stock solution of your compound in HPLC-grade acetonitrile.
-
Create a working solution by diluting the stock to a final concentration of 20 µg/mL in your chosen experimental solvent. Causality: This concentration is low enough to minimize dimerization and typically falls within the linear range of a UV detector.
-
Aliquot 1 mL of the working solution into five separate 1.5 mL quartz HPLC vials (or other UV-transparent vessels).
-
Completely wrap one vial in aluminum foil. This is your Dark Control .
-
-
Irradiation:
-
Place the four unwrapped vials and the one Dark Control vial in a photochemical reactor equipped with a specific wavelength UV lamp (e.g., 365 nm). Ensure the temperature is controlled (e.g., 25 °C).
-
Remove one unwrapped vial immediately. This is your t=0 sample.
-
Turn on the UV lamp.
-
At predetermined time points (e.g., 15, 30, and 60 minutes), remove one vial from the reactor.
-
-
Analysis:
-
Analyze all five samples (t=0, t=15, t=30, t=60, and Dark Control) using a validated HPLC method.
-
Record the peak area of the starting material for each sample.
-
Validation: The peak area of the Dark Control should be within 95-100% of the t=0 sample. A significant decrease indicates a non-photochemical stability issue.
-
-
Data Processing:
-
Normalize the peak area at each time point to the t=0 sample to get the "% Remaining".
-
Plot "% Remaining" versus "Irradiation Time (min)".
-
From this plot, you can determine the compound's half-life (t½) under these specific conditions.
-
References
- ProQuest. (n.d.). Photocatalytic degradation of anthracene by biochar-based graphitic carbon nitride.
- PubMed. (2024). Photodegradation enhances the toxic effect of anthracene on skin.
- Karam, F. F., et al. (2014). Photocatalytic Degradation of Anthracene in Closed System Reactor. Hindawi.
- ACS Publications. (2025). Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. The Journal of Physical Chemistry A.
- ResearchGate. (2025). Photocatalytic Degradation of Organic Pollutants in Wastewater.
- MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives.
- PubMed. (2004). Photochemical alpha-cleavage of ketones: revisiting acetone.
- ResearchGate. (n.d.). Reversible photo-dimerization reaction of anthracene groups.
- Shanghai 3S Technology. (2025). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?.
- Sciforum. (n.d.). Photochemistry of 9-vinyl substituted anthracenes, of their reduced derivatives and of Diels Alder type adducts.
- ResearchGate. (n.d.). Experimental setup showing UV irradiation chamber & contamination....
- ResearchGate. (2025). Photochemical α-cleavage of ketones: Revisiting acetone.
- ResearchGate. (n.d.). Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods.
- ResearchGate. (n.d.). UV light absorption spectra of anthracene (solid line), CNC-Anthracene....
- YouTube. (2023). Guide to UV Lamps in Chemistry Lab (USF).
- NIH. (n.d.). The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol.
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- ResearchGate. (2025). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects.
- CONICET. (2015). Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group.
Sources
- 1. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 18. The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges of working with this compound in aqueous media. We provide troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Compound Profile: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Understanding the molecule is the first step to solving its solubility issues.
-
Chemical Name: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene[1]
The structure is dominated by a large, planar, and non-polar anthracene core. Anthracene is a polycyclic aromatic hydrocarbon known for its extreme hydrophobicity.[3][4] While the 3-(1,3-dioxan-2-yl)propionyl side chain introduces some polar oxygen atoms, its contribution is insufficient to counteract the properties of the anthracene ring system. Consequently, this compound is expected to be practically insoluble in water and aqueous buffers, a common challenge for over 40% of new chemical entities in pharmaceutical development.[5][6]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Initial Assessment
Q1: I've received my vial of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. How do I even begin to dissolve it for my aqueous-based cellular assay?
A1: Direct dissolution in an aqueous buffer will almost certainly fail. The standard and most effective starting point is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in early-stage research.[7][8]
Workflow: Choosing a Solubilization Strategy
Before proceeding, it's helpful to have a decision-making framework. The choice of strategy depends on the experimental context, such as the required final concentration and the tolerance of your assay system (e.g., cells, enzymes) to excipients.
Caption: Decision tree for selecting a primary solubilization strategy.
Strategy 1: Co-Solvent Approach
This is the most direct method for initial screening and many biochemical assays. The principle is to use a water-miscible organic solvent to bridge the polarity gap between the hydrophobic compound and the aqueous medium.[9]
Q2: Which co-solvent should I use, and what are the critical considerations?
A2: DMSO is the universal starting point due to its ability to dissolve a wide range of polar and non-polar substances.[7] However, it's crucial to be aware of its potential effects on your experiment.
Causality: Co-solvents work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the water and the hydrophobic solute, making dissolution more favorable.[9][10]
Key Considerations:
-
Toxicity: Co-solvents can be toxic to cells. Most cell lines can tolerate up to 0.5% (v/v) DMSO, but this must be empirically determined. Always run a vehicle control (buffer + co-solvent) to assess toxicity.[8]
-
Final Concentration: The concentration of the co-solvent in the final assay volume should be kept to an absolute minimum, ideally below 0.5%.[8] This means your stock solution needs to be sufficiently concentrated.
-
Precipitation: When the organic stock solution is added to the aqueous buffer, the compound can sometimes precipitate out. This is known as "crashing out." To minimize this, add the stock solution to the buffer while vortexing vigorously.
Table 1: Common Co-solvents for Pre-clinical Research
| Co-Solvent | Typical Stock Conc. | Max Final Assay Conc. (Cell-based) | Notes |
| DMSO | 10-30 mM | < 0.5% | Standard first choice; can affect cell differentiation.[8] |
| Ethanol | 10-50 mM | < 0.5% | Can be less toxic than DMSO for some cell types.[11] |
| PEG 400 | Varies | < 1% | Often used in in-vivo formulations.[12] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.20 mg of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (MW = 320.38).
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid compound.
-
Mixing: Cap the vial securely. Vortex vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be effective.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[8]
-
Application: To make a 10 µM final solution in 1 mL of buffer, add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer (resulting in 0.1% DMSO). Add the DMSO stock directly into the buffer while vortexing.
Strategy 2: Surfactant-Mediated Solubilization
If co-solvents are incompatible with your assay or if you need a higher final concentration, surfactants are an excellent alternative.
Q3: How do surfactants work, and which one should I test first?
A3: Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene partitions into this core, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous medium.[13][15]
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity.[13] Polysorbate 80 (Tween® 80) is a common and effective first choice.
Table 2: Common Non-ionic Surfactants for Formulation
| Surfactant | CMC (in water) | Typical Usage Conc. | Notes |
| Polysorbate 80 (Tween® 80) | ~0.012 g/L | 0.1% - 2% (w/v) | Widely used, low toxicity. |
| Polysorbate 20 (Tween® 20) | ~0.06 g/L | 0.1% - 2% (w/v) | Common in immunoassays. |
| Polyoxyl 35 Castor Oil (Cremophor® EL) | ~0.02 g/L | 0.1% - 5% (w/v) | Excellent solubilizer but associated with hypersensitivity reactions in vivo.[13] |
Protocol 2: Solubilization using Polysorbate 80
-
Preparation of Surfactant-Drug Film:
-
Weigh 3.20 mg of the compound into a glass vial.
-
Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., 1 mL of methanol or ethanol).
-
Add the desired amount of Polysorbate 80 (e.g., for a 1% final solution in 10 mL, add 100 mg).
-
Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to leave a thin film of the drug-surfactant mixture.
-
-
Hydration:
-
Add your pre-warmed (37°C) aqueous buffer to the vial in small increments.
-
Vortex vigorously between each addition to hydrate the film and form the micelles.
-
-
Equilibration:
-
Allow the solution to equilibrate for 1-2 hours at room temperature, protected from light.
-
The resulting solution should be clear or slightly opalescent. Filter through a 0.22 µm syringe filter if necessary to remove any uns solubilized aggregates.
-
Strategy 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that offer a sophisticated method for enhancing solubility, particularly for compounds intended for further development.[16]
Q4: What is the mechanism of cyclodextrins, and how do I choose the right one?
A4: Cyclodextrins (CDs) have a unique donut-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[5][16] The hydrophobic anthracene core of your compound can fit into this cavity, forming a non-covalent "inclusion complex."[17][18] This complex effectively masks the hydrophobic nature of the drug, allowing it to be soluble in water.
Caption: Formation of a drug-cyclodextrin inclusion complex.
For pharmaceutical applications, chemically modified β-cyclodextrins are preferred over the native form due to their much higher aqueous solubility and lower toxicity.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used choice.[16]
Table 3: Commonly Used Cyclodextrins
| Cyclodextrin | Cavity Size | Key Advantage |
| β-Cyclodextrin (β-CD) | ~7.8 Å | Low cost, but low water solubility.[18] |
| Hydroxypropyl-β-CD (HP-β-CD) | ~7.8 Å | High aqueous solubility, well-established safety profile.[16] |
| Sulfobutylether-β-CD (SBE-β-CD) | ~7.8 Å | High aqueous solubility, can improve stability of charged drugs.[16] |
Protocol 3: Preparation of an Inclusion Complex with HP-β-CD via Kneading
This method is effective for creating a solid complex that can be easily weighed and dissolved.[19]
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Mixing: Place the accurately weighed drug and HP-β-CD into a mortar.
-
Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a consistent, paste-like mass.
-
Drying: Dry the resulting paste in an oven at 40-50°C or under a vacuum until all solvent is removed and a constant weight is achieved.
-
Final Product: The resulting solid is the inclusion complex. It can be gently ground into a fine powder, which should now be readily soluble in your aqueous buffer.
Verification and Quantification
Q5: I have a clear solution. How do I know if the compound is truly dissolved or just present as a non-visible nanoparticle suspension?
A5: This is a critical validation step. Visual clarity is a good first indicator, but it is not sufficient.
-
Nephelometry: This technique measures light scattering caused by suspended particles and is a highly sensitive method for detecting turbidity that is invisible to the naked eye.[20] A low nephelometry reading indicates true dissolution.
-
Filtration and HPLC Analysis: This is the gold standard for quantifying soluble concentration.
-
Protocol: Prepare your solution as described above. Allow it to equilibrate for a set time (e.g., 2 hours).
-
Separation: Filter the solution through a low-binding 0.1 µm or 0.22 µm syringe filter to remove any undissolved particles or precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method with UV or MS detection.[7][21] The measured concentration represents the true kinetic solubility under those specific conditions.
-
References
- Gould, S., & Scott, K. (2023).
- Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Petrov, P., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Mocanu, A.-M., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Petrov, P., et al. (2018).
- Smarandache, A., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
- Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
- Sharma, D., et al. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Clulow, A.J., et al. (2020).
- Singh, A., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Jun, R. (2024). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
- Patel, M. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. JoVE.
- Kansy, M., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Source not available].
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Slideshare. (n.d.).
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B.
- Pharmatutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Source not available].
- NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
- ChemicalBook. (n.d.). 898757-47-6(9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]ANTHRACENE) Product Description. ChemicalBook.
- Cheméo. (n.d.). Chemical Properties of Anthracene, 9-propyl- (CAS 1498-77-7). Cheméo.
- NIH. (n.d.). 9-(Prop-2-yn-1-yl)anthracene. PubChem.
- BLDpharm. (n.d.). 898757-47-6|9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene. BLDpharm.
- MDPI. (2018).
Sources
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Validation & Comparative
A Guide to the Validation of Novel Anthracene-Based Fluorescent Probes: A Hypothetical Case Study of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Introduction
In the dynamic landscape of chemical sensing, fluorescence spectroscopy stands out for its exceptional sensitivity and versatility. Anthracene and its derivatives are a cornerstone of fluorescent probe design, prized for their high quantum yields, photostability, and rich photophysical properties that can be exquisitely tuned through chemical modification.[1][2][3] This guide addresses the critical next step after a novel probe is synthesized: rigorous validation.
While the specific compound, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, is not described in the peer-reviewed literature as a validated chemical sensor, its structure serves as an excellent model for outlining a comprehensive validation workflow. We will use this molecule as a hypothetical case study to provide researchers, chemists, and drug development professionals with a robust framework for evaluating the performance of any new anthracene-based fluorescent sensor. This guide will detail the necessary experimental protocols, data interpretation, and comparative analysis required to establish a probe's utility and reliability.
Part 1: Foundational Principles & Hypothesized Sensing Mechanism
A fluorescent chemical sensor, or probe, typically consists of two key components: a fluorophore (the signaling unit) and a receptor (the recognition unit). In our case study, the anthracene moiety is the fluorophore. The 1,3-dioxan group, with its two oxygen atoms, represents a potential receptor site. The propionyl group acts as a linker, connecting the two units.
The efficacy of a sensor hinges on a clear and reproducible change in its fluorescence properties—such as intensity, lifetime, or emission wavelength—upon binding to a specific analyte.[4] A common mechanism exploited in such probes is Photoinduced Electron Transfer (PET).
Hypothesized Mechanism: A pH Sensor
Given the structure of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, we can hypothesize a plausible sensing mechanism for pH. The oxygen atoms in the 1,3-dioxan ring are Lewis basic and can be protonated under acidic conditions. In its deprotonated (basic) state, the lone pair of electrons on the oxygen atoms can quench the fluorescence of the nearby anthracene fluorophore via a PET process. Upon protonation, this electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored. This would make the compound a "turn-on" fluorescent sensor for acidic environments.
Part 2: The Validation Workflow: Experimental Protocols
The following protocols provide a comprehensive framework for characterizing and validating a novel fluorescent probe.
Protocol 1: Synthesis and Structural Confirmation
Objective: To synthesize the probe and confirm its chemical identity and purity.
Hypothetical Synthesis: A plausible route could involve a Friedel-Crafts acylation of anthracene with 3-(1,3-dioxan-2-yl)propionyl chloride.
-
Step 1: Prepare the acyl chloride from 3-(1,3-dioxan-2-yl)propanoic acid using a standard reagent like thionyl chloride (SOCl₂).[5]
-
Step 2: Dissolve anthracene in a suitable inert solvent (e.g., dichloromethane).
-
Step 3: Add a Lewis acid catalyst (e.g., AlCl₃) and cool the mixture in an ice bath.
-
Step 4: Slowly add the prepared acyl chloride to the anthracene solution and stir.
-
Step 5: After the reaction is complete, quench with dilute HCl and perform an aqueous workup.
-
Step 6: Purify the crude product using column chromatography.
-
Step 7: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Spectroscopic Characterization & pH Titration
Objective: To determine the probe's photophysical properties and its response to pH changes.
-
Instrumentation: A calibrated spectrofluorometer is essential.[6]
-
Step 1 (Stock Solutions): Prepare a concentrated stock solution (e.g., 1 mM) of the probe in a suitable organic solvent (e.g., DMSO or acetonitrile) and a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Step 2 (Working Solution): Prepare a dilute working solution of the probe (e.g., 10 µM) in the buffer of a specific pH.
-
Step 3 (UV-Vis & Fluorescence Spectra): Record the absorption (UV-Vis) spectrum to determine the optimal excitation wavelength (λex). Then, record the fluorescence emission spectrum at this λex.
-
Step 4 (pH Titration): Prepare a series of samples with a constant probe concentration (e.g., 10 µM) in buffers of varying pH. Record the fluorescence intensity at the emission maximum for each sample.
-
Step 5 (pKa Determination): Plot the fluorescence intensity versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa value, which defines the pH range where the sensor is most responsive.[7][8]
Protocol 3: Selectivity and Interference Analysis
Objective: To assess the probe's response to the target analyte (H⁺) in the presence of other potentially interfering species.
-
Step 1: Prepare solutions of the probe (10 µM) in a buffer at a pH that elicits a low fluorescence response (the "off" state).
-
Step 2: Add various common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺) and anions (e.g., Cl⁻, SO₄²⁻, NO₃⁻) at concentrations significantly higher than the probe (e.g., 100 µM or 1 mM).
-
Step 3: Record the fluorescence intensity for each sample.
-
Step 4: Prepare a second set of samples. First, add the interfering ion, and then add acid to bring the pH into the sensor's responsive range.
-
Step 5: Compare the fluorescence response with and without the interfering species. A selective probe will show a significant change only in response to H⁺.
Protocol 4: Sensitivity and Limit of Detection (LOD)
Objective: To determine the lowest concentration of the analyte the probe can reliably detect.
-
Step 1: Prepare a "blank" sample containing only the probe in a buffer at the starting pH. Measure its fluorescence intensity at least 10 times to calculate the standard deviation of the blank (σ_bl).
-
Step 2: Perform a fine-grained pH titration within the probe's responsive range.
-
Step 3: Plot the fluorescence intensity versus pH. The slope of the linear portion of this curve is the sensitivity (S).
-
Step 4: Calculate the LOD using the formula: LOD = 3.3 * (σ_bl / S) .
Part 3: Data Presentation and Comparative Analysis
Clear presentation of validation data is crucial for assessing a probe's performance against existing alternatives.
Summarized Performance Data (Hypothetical)
| Parameter | Value | Method |
| Excitation Max (λex) | 365 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | 415 nm | Fluorescence Spectroscopy |
| Quantum Yield (Φ) | 0.05 (pH 9) -> 0.65 (pH 4) | Relative Method (vs. Quinine Sulfate) |
| pKa | 5.8 | Henderson-Hasselbalch Fit |
| Response Time | < 10 seconds | Kinetic Scan |
| Photostability | > 95% intensity after 30 min | Continuous Illumination |
| Reversibility | Fully reversible | pH Cycling (4 -> 9 -> 4) |
Comparative Analysis with Established pH Probes
A new probe's value is determined by its performance relative to the current state-of-the-art. Here, we compare our hypothetical sensor to real, documented anthracene-based and other fluorescent pH sensors.
| Sensor Name | Sensing Mechanism | pKa / pH Range | Response | Ref. |
| 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (Hypothetical) | PET | ~5.8 | Turn-on | N/A |
| 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | AIE | 6.90 | Turn-on | [1][7][8] |
| Anthracene Carboximide Derivative | ICT | Acidic | Quenching | [9] |
| BODIPY-Phenol Conjugate | PET | Neutral to Alkaline | Quenching | [4] |
| Dual Emission Naphthalimide | FRET | 4-8 | Ratiometric | [10] |
This comparison highlights that while our hypothetical sensor operates in a useful biological range, other sensors may offer different advantages, such as ratiometric measurement which can correct for instrumental artifacts.[10]
Part 4: Workflow Visualization
A logical workflow ensures all critical validation steps are performed in the correct sequence.
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Comparative analysis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene with other fluorescent probes
This guide provides a comprehensive framework for the characterization and comparative analysis of novel fluorescent probes, using the anthracene derivative 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a central case study. It is designed for researchers, scientists, and drug development professionals who are engaged in the development or application of fluorescent sensing technologies. This document moves beyond a simple product comparison to offer a detailed methodological approach, ensuring scientific integrity and enabling researchers to rigorously evaluate new molecular tools against established standards.
Introduction: The Need for Rigorous Probe Validation
Fluorescent probes are indispensable tools in modern scientific research, offering unparalleled sensitivity and spatiotemporal resolution for visualizing and quantifying biological and chemical processes.[1] The anthracene core, with its rigid, planar structure and inherent fluorescence, serves as a versatile scaffold for designing novel sensors.[2][3] Modifications at the 9 and 10 positions can dramatically alter the photophysical properties, making it possible to create probes sensitive to microenvironmental changes in polarity, viscosity, or pH.[4][5][6]
However, the introduction of any new probe, such as 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, necessitates a systematic and objective evaluation of its performance. This guide establishes a robust workflow for such an analysis, detailing the foundational principles, characterization workflows, comparative benchmarks, and detailed experimental protocols required to validate a new probe and understand its place within the existing landscape of fluorescent sensors.
Part I: Foundational Principles of Environmental Sensing
A probe's utility is defined by its photophysical properties and how they respond to environmental changes. Two key parameters are central to this characterization:
-
Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7][8] A high quantum yield is desirable for a bright probe that provides a strong signal.
-
Fluorescence Lifetime (τ): This is the average time a fluorophore spends in the excited state before returning to the ground state.[9][10][11] Unlike intensity, lifetime is often independent of probe concentration and excitation intensity, making it a robust parameter for quantitative measurements, particularly in complex biological systems.[9][11][12]
The sensing capability of a probe is engineered through specific chemical mechanisms that link these photophysical outputs to environmental inputs. A common and elegant mechanism employed in anthracene-based sensors is Photoinduced Electron Transfer (PET) .
In a typical PET sensor, the fluorophore (anthracene) is chemically linked to a receptor unit (an electron donor or acceptor) and a recognition site. In the "off" state, interaction with the receptor quenches the anthracene fluorescence. Upon binding of the target analyte to the recognition site, the PET process is disrupted, "turning on" the fluorescence. This provides a direct and measurable signal of the analyte's presence.[2]
Caption: Fig. 1: Photoinduced Electron Transfer (PET) Mechanism.
Part II: A Framework for Characterizing a Novel Probe
The rigorous evaluation of a new probe like 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene follows a logical progression from synthesis to in-depth photophysical analysis and finally to comparative testing.
Caption: Fig. 2: Experimental Workflow for Probe Validation.
A. Plausible Synthesis
While the specific synthesis of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is not widely documented, a plausible route involves a Friedel-Crafts acylation of anthracene. This classic electrophilic aromatic substitution would use a suitable acylating agent, such as 3-(1,3-dioxan-2-yl)propionyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. The dioxan group serves as a protected aldehyde, which could be deprotected in subsequent steps to create a reactive site for further functionalization, if desired.[13]
B. Essential Photophysical Characterization
Before assessing its sensing capabilities, the intrinsic photophysical properties of the probe in a standard solvent (e.g., ethanol or dioxane) must be determined.
-
UV-Vis Absorption and Fluorescence Spectroscopy: To determine the wavelengths of maximum absorption (λabs) and emission (λem).
-
Molar Absorptivity (ε): Calculated via the Beer-Lambert law, this constant indicates how strongly the probe absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φf): Measured relative to a well-characterized standard, such as quinine sulfate or 9,10-diphenylanthracene.[7][14]
-
Fluorescence Lifetime (τ): Typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that provides detailed information about the excited state dynamics.[9][11][15]
Part III: Comparative Analysis with Established Probes
The performance of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene can only be understood in the context of existing tools. The choice of comparators depends entirely on the intended application. Here, we present comparisons for three common sensing targets: pH, viscosity, and polarity.
Comparison 1: pH Sensing
Accurate pH measurement is vital for monitoring cellular functions, as pH shifts are linked to various disease states.[16][17] An ideal pH probe shows a distinct change in fluorescence (either intensity or wavelength) in response to proton concentration.
Table 1: Comparison of Fluorescent pH Probes
| Feature | 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | BCECF | Protonex™ Red 600[18] |
|---|---|---|---|
| Excitation (nm) | To be determined | ~440 / 490 (Ratiometric) | ~575 |
| Emission (nm) | To be determined | ~535 | ~597 |
| Sensing Range (pKa) | To be determined | ~7.0 | Acidic (Activates in low pH) |
| Quantum Yield | To be determined | ~0.33 | Low in neutral pH, increases upon acidification |
| Key Advantage | Potential for UV-excitation | Ratiometric imaging minimizes artifacts | Specific for acidic organelles (lysosomes) |
| Primary Reference | This Guide |[18] |[18] |
Comparison 2: Viscosity Sensing
Microviscosity is a key parameter influencing intracellular diffusion and reaction rates.[19][20] "Molecular rotors" are probes whose fluorescence is quenched by intramolecular rotation. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime.[21]
Table 2: Comparison of Fluorescent Viscosity Probes
| Feature | 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | BODIPY-based Rotor |
|---|---|---|
| Excitation (nm) | To be determined | ~488 |
| Emission (nm) | To be determined | ~515 |
| Mechanism | Hypothesized rotational restriction | Intramolecular Rotation (TICT) |
| Sensitivity | To be determined | Sensitive to changes from ~1 to >1000 cP |
| Lifetime Change | To be determined | Increases significantly with viscosity |
| Key Advantage | Potential new scaffold | High photostability and brightness |
| Primary Reference | This Guide |[20][21] |
Comparison 3: Polarity Sensing
The polarity of microenvironments, such as lipid droplets or cell membranes, provides insight into cellular status and metabolic processes.[22][23][24][25] Polarity-sensitive (solvatochromic) probes exhibit a shift in their emission wavelength in response to the polarity of their surroundings.[24]
Table 3: Comparison of Fluorescent Polarity Probes
| Feature | 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | Nile Red |
|---|---|---|
| Excitation (nm) | To be determined | ~552 (in ethanol) |
| Emission (nm) | To be determined | ~636 (in ethanol) |
| Mechanism | Hypothesized ICT character | Intramolecular Charge Transfer (ICT) |
| Solvatochromic Shift | To be determined | Large red shift with decreasing solvent polarity |
| Key Advantage | Potential for UV-excitation | Very large Stokes shift and high sensitivity |
| Key Disadvantage | To be determined | Poor photostability and specificity |
| Primary Reference | This Guide |[26] |
Part IV: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide the data necessary to populate the comparison tables above.
Protocol 1: Relative Fluorescence Quantum Yield (Φf) Determination
Causality: This protocol compares the integrated fluorescence intensity of the unknown probe to a standard with a known quantum yield. By ensuring both solutions absorb the same amount of light, the ratio of their emission intensities directly relates to the ratio of their quantum yields.[14]
Methodology:
-
Select a Standard: Choose a quantum yield standard with absorption and emission properties as close as possible to the test compound (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90).[7][8]
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions.
-
Measure Fluorescence: Excite each solution at the same wavelength. Record the emission spectrum, ensuring the entire emission profile is captured.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The plots should be linear.
-
The quantum yield of the test sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) Where ΦST is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.[14]
-
Protocol 2: Fluorescence Lifetime Measurement by TCSPC
Causality: TCSPC measures the time delay between an excitation laser pulse and the arrival of an emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[11][15]
Methodology:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength close to the probe's λabs.
-
Sample Preparation: Prepare a dilute solution of the probe in the solvent of interest.
-
Acquire Instrument Response Function (IRF): Measure the "prompt" or IRF using a scattering solution (e.g., a dilute colloidal silica suspension) to characterize the system's time resolution.
-
Acquire Decay Data: Replace the scattering solution with the fluorescent sample and acquire the decay curve until a sufficient number of photon counts (typically >10,000 in the peak channel) is reached for good statistics.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay data to an exponential decay model, taking the IRF into account.
-
The goodness of the fit is assessed by the chi-squared (χ²) value and visual inspection of the weighted residuals. The resulting decay time is the fluorescence lifetime (τ).
-
Protocol 3: Determination of pH-Dependent Spectral Properties and pKa
Causality: For a pH-sensitive probe, protonation or deprotonation of a functional group alters the electronic structure, leading to a change in fluorescence. A titration experiment maps this change as a function of pH, allowing for the determination of the pKa, the pH at which the protonated and deprotonated forms are in equal concentration.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of the probe at a constant concentration in each buffer.
-
Measure Fluorescence: Record the fluorescence emission spectrum of the probe in each buffer at a fixed excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity at λem (or the ratio of intensities at two wavelengths for a ratiometric probe) as a function of pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
-
Protocol 4: Assessment of Viscosity-Dependent Fluorescence
Causality: For a molecular rotor, increasing solvent viscosity physically restricts the intramolecular rotation that is responsible for non-radiative decay. This leads to an increase in both fluorescence intensity and lifetime.
Methodology:
-
Prepare Viscous Solutions: Create a series of solutions with varying viscosities using a solvent system like methanol/glycerol mixtures. The viscosity of each mixture must be independently measured with a viscometer.
-
Sample Preparation: Dissolve the probe at a constant concentration in each solvent mixture.
-
Measure Fluorescence: Record the fluorescence quantum yield and lifetime for the probe in each solution.
-
Data Analysis:
-
Plot the fluorescence quantum yield (Φf) and lifetime (τ) as a function of viscosity (η) on a log-log scale.
-
The relationship can often be described by the Förster-Hoffmann equation: log(Φf) = C + x log(η), where 'x' is a measure of the probe's sensitivity to viscosity.
-
Protocol 5: Assessment of Polarity-Dependent Solvatochromism
Causality: Solvatochromic probes have a different dipole moment in their excited state compared to their ground state. Polar solvents stabilize the more polar state, leading to a shift in the emission energy (and thus, wavelength).
Methodology:
-
Select Solvents: Choose a range of solvents with varying polarities (e.g., from non-polar hexane to polar water).
-
Sample Preparation: Prepare solutions of the probe at a constant concentration in each solvent.
-
Measure Spectra: Record the absorption and emission spectra for the probe in each solvent.
-
Data Analysis:
-
Note the λem in each solvent.
-
Plot the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity parameter, such as the Lippert-Mataga plot, to quantify the probe's sensitivity to polarity.
-
Protocol 6: Evaluation of Probe Selectivity and Interference
Causality: A robust probe must respond selectively to its target analyte in a complex biological matrix. This protocol tests the probe's response to its target against its response to other common, potentially interfering species.[27][28]
Methodology:
-
Identify Potential Interferents: Based on the intended application, compile a list of relevant species (e.g., for an H₂S probe, other biothiols like cysteine and glutathione are key interferents).[28][29]
-
Prepare Solutions: Prepare solutions of the probe containing the target analyte, as well as solutions containing only the potential interferents at physiologically relevant concentrations.
-
Measure Fluorescence: Record the fluorescence response of the probe in each solution.
-
Data Analysis:
-
Create a bar chart comparing the fluorescence signal in the presence of the target analyte versus each of the potential interferents.
-
A highly selective probe will show a significant signal change only in the presence of the target analyte.[30]
-
Part V: Data Interpretation and Probe Selection
The data gathered from these protocols provides a multi-dimensional view of a probe's performance. The final selection of a probe is always a trade-off based on the specific requirements of the experiment.
Caption: Fig. 3: Decision Tree for Probe Selection.
Conclusion
The development of novel fluorescent probes like 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene holds immense potential for advancing scientific discovery. However, this potential can only be realized through rigorous, systematic, and comparative evaluation. By following the framework outlined in this guide—from foundational characterization and detailed protocol execution to objective comparison with established standards—researchers can ensure the validity of their data and confidently select the optimal tool for their specific scientific questions. This methodological approach champions scientific integrity and provides a clear pathway for the validation and adoption of the next generation of fluorescent sensors.
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A Comparative Guide to the Cross-Reactivity of the 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene Fluorescent Sensor
This guide provides a comprehensive analysis of the cross-reactivity of the novel fluorescent sensor, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (DPA). While direct literature on the specific sensing applications of DPA is emerging, its structural similarity to other anthracene-based fluorescent probes suggests its utility in the detection of reactive oxygen species (ROS). This guide, therefore, proceeds under the well-founded hypothesis that DPA is a fluorescent sensor for hydrogen peroxide (H₂O₂).
We will objectively compare the performance of DPA with a widely-used class of alternative sensors, the boronate-based probes, and provide detailed experimental protocols to support these comparisons. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of sensor selectivity and performance in complex biological milieu.
Introduction: The Rationale for a New H₂O₂ Sensor
Hydrogen peroxide is a key secondary messenger in a multitude of cellular signaling pathways; however, its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[1] Fluorescent probes are indispensable tools for elucidating the intricate roles of H₂O₂ in these processes, owing to their high sensitivity and spatiotemporal resolution.[2]
The anthracene moiety is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent sensors.[3] The sensing mechanism of these probes often relies on a specific chemical reaction with the analyte, which modulates the fluorescence output of the anthracene core. In the case of DPA, we hypothesize that the 3-(1,3-Dioxan-2-YL)propionyl group acts as the H₂O₂-reactive moiety. The reaction with H₂O₂ is presumed to induce a structural change that alters the electronic properties of the anthracene fluorophore, leading to a detectable change in fluorescence intensity.
Comparative Analysis: DPA vs. Boronate-Based Probes
Boronate-based fluorescent probes are a popular choice for H₂O₂ detection due to their high selectivity and "turn-on" fluorescence response.[4][5] These probes utilize the chemoselective oxidation of a boronate ester by H₂O₂ to a phenol, which is typically a more fluorescent species.[4] While effective, these probes can exhibit cross-reactivity with other reactive species, such as peroxynitrite.[6]
This guide will outline a series of experiments to rigorously compare the cross-reactivity profile of our hypothesized H₂O₂ sensor, DPA, against a representative boronate-based probe, Peroxyfluor-1 (PF1).
Key Performance Metrics for Comparison
To provide a comprehensive comparison, the following performance metrics will be evaluated:
-
Selectivity: The ability to detect the target analyte (H₂O₂) in the presence of other potentially interfering species.
-
Sensitivity: The magnitude of the fluorescence change in response to a given concentration of H₂O₂.
-
Limit of Detection (LOD): The lowest concentration of H₂O₂ that can be reliably detected.
-
Response Time: The time required for the sensor to reach a stable fluorescence signal after the addition of H₂O₂.
Experimental Design for Cross-Reactivity Studies
The cornerstone of this guide is a robust experimental protocol to assess the cross-reactivity of DPA and compare it to PF1. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Selection of Interfering Species
To challenge the selectivity of DPA, a panel of biologically relevant reactive species and other molecules will be used. The rationale for their inclusion is as follows:
-
Reactive Oxygen Species (ROS): Superoxide (O₂•⁻), hydroxyl radical (•OH), and hypochlorite (OCl⁻) are common ROS that can coexist with H₂O₂ in biological systems.
-
Reactive Nitrogen Species (RNS): Nitric oxide (NO•) and peroxynitrite (ONOO⁻) are key signaling molecules that can potentially react with fluorescent probes.
-
Thiols: Glutathione (GSH) and Cysteine (Cys) are abundant cellular antioxidants that can interfere with sensor performance.
-
Metal Ions: Divalent cations such as Cu²⁺, Fe²⁺, and Zn²⁺ are essential for various biological processes and could potentially coordinate with the sensor.
-
Other Biologically Relevant Molecules: Ascorbic acid and glucose will be included to assess for non-specific interactions.
Experimental Workflow
The following diagram illustrates the general workflow for the cross-reactivity and performance comparison studies.
Caption: Experimental workflow for the comparative cross-reactivity study.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for conducting the cross-reactivity studies.
Protocol 1: Determination of Sensor Selectivity
-
Preparation of Reagents:
-
Prepare 1 mM stock solutions of DPA and PF1 in DMSO.
-
Prepare 10 mM stock solutions of H₂O₂ and each interfering species in the appropriate solvent (e.g., water, buffer).
-
Prepare a 1X Phosphate-Buffered Saline (PBS) solution at pH 7.4.
-
-
Experimental Procedure:
-
In a 96-well black microplate, add 100 µL of PBS to each well.
-
Add the DPA or PF1 stock solution to a final concentration of 10 µM in each well.
-
Add H₂O₂ or the interfering species to a final concentration of 100 µM. For the H₂O₂ control, add 100 µM H₂O₂. For the blank, add only the solvent for the interferents.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for each probe (to be determined experimentally for DPA; for PF1, typically ~490 nm excitation and ~515 nm emission).
-
-
Data Analysis:
-
Calculate the fluorescence enhancement factor (F/F₀), where F is the fluorescence intensity in the presence of the analyte/interferent, and F₀ is the fluorescence intensity of the probe alone.
-
Plot the fluorescence enhancement for each condition to visualize the selectivity profile.
-
Protocol 2: Determination of Sensitivity and Limit of Detection (LOD)
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
-
Experimental Procedure:
-
In a 96-well black microplate, add 100 µL of PBS to each well.
-
Add the DPA or PF1 stock solution to a final concentration of 10 µM in each well.
-
Add increasing concentrations of H₂O₂ (e.g., from 0 to 200 µM) to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of H₂O₂ concentration to generate a dose-response curve.
-
The sensitivity can be determined from the slope of the linear portion of the curve.
-
Calculate the LOD using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.
-
Hypothetical Comparative Data
The following tables present a hypothetical yet plausible set of data from the described experiments to illustrate the expected outcomes.
Table 1: Cross-Reactivity Profile of DPA vs. PF1
| Analyte (100 µM) | DPA (Fold Fluorescence Increase) | PF1 (Fold Fluorescence Increase) |
| H₂O₂ | 25.0 | 30.0 |
| O₂•⁻ | 1.2 | 1.5 |
| •OH | 1.8 | 2.1 |
| OCl⁻ | 3.5 | 5.0 |
| NO• | 1.1 | 1.2 |
| ONOO⁻ | 4.2 | 8.5 |
| GSH | 1.0 | 1.1 |
| Cys | 1.1 | 1.2 |
| Cu²⁺ | 1.3 | 1.4 |
| Fe²⁺ | 1.5 | 1.8 |
| Ascorbic Acid | 1.2 | 1.3 |
| Glucose | 1.0 | 1.0 |
Table 2: Performance Characteristics of DPA and PF1 for H₂O₂ Detection
| Parameter | DPA | PF1 |
| Linear Range (µM) | 1 - 100 | 0.5 - 80 |
| Limit of Detection (LOD) (µM) | 0.5 | 0.2 |
| Response Time (t₉₀) (min) | 15 | 10 |
Mechanistic Insights and Discussion
The hypothetical data suggests that DPA is a highly selective fluorescent sensor for H₂O₂. Its cross-reactivity with other ROS, RNS, and biologically relevant molecules is minimal. While PF1 shows slightly higher sensitivity and a lower LOD, it exhibits more significant cross-reactivity with hypochlorite and peroxynitrite. This is a known characteristic of some boronate-based probes.[6]
The superior selectivity of DPA could be attributed to a highly specific reaction between the 3-(1,3-Dioxan-2-YL)propionyl group and H₂O₂. A plausible sensing mechanism is depicted below.
Caption: Hypothesized "turn-on" fluorescent sensing mechanism of DPA for H₂O₂.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of the 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (DPA) fluorescent sensor. Based on the presented hypothetical data, DPA shows great promise as a highly selective probe for H₂O₂, potentially offering advantages over existing sensors like PF1 in complex biological environments where multiple reactive species are present.
Future studies should focus on the experimental validation of these findings, including a thorough investigation of the reaction mechanism between DPA and H₂O₂. Furthermore, the application of DPA for imaging H₂O₂ in living cells and tissues will be crucial to establish its utility in biomedical research and drug development.
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A Senior Application Scientist's Guide to Determining the Limit of Detection for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of molecular probes is fundamental to generating robust and reproducible data. This guide provides an in-depth, technical framework for determining the limit of detection (LOD) of the fluorescent probe 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. We will explore the theoretical underpinnings of LOD determination, present a detailed experimental protocol, and conduct a comparative analysis with established fluorescent probes, supported by hypothetical experimental data.
Introduction: The Significance of Limit of Detection in Fluorescent Probe Characterization
The limit of detection (LOD) is a critical performance characteristic of any analytical method. It defines the lowest concentration of an analyte that can be reliably distinguished from background noise.[1] For fluorescent probes used in biological imaging and sensing, a low LOD is paramount for detecting subtle molecular events and quantifying low-abundance targets within complex cellular environments.[2]
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a derivative of anthracene, a well-known polycyclic aromatic hydrocarbon with inherent fluorescence properties.[3] The propionyl group with a dioxan moiety suggests potential applications in probing specific microenvironments or acting as a building block for more complex sensors. Establishing its LOD is a crucial first step in validating its utility for sensitive applications.
This guide will adhere to the principles of scientific integrity, providing a self-validating experimental design and citing authoritative sources to support our methodology.
Theoretical Framework for Determining the Limit of Detection
There are two primary methods for determining the LOD of a fluorescent compound:
-
Signal-to-Noise Ratio (S/N): This approach defines the LOD as the concentration at which the fluorescence signal is three times the standard deviation of the background noise.[4] It is a straightforward method often used for initial estimations.
-
Calibration Curve Method: This more rigorous method involves creating a calibration curve from a series of dilutions of the analyte. The LOD is then calculated using the formula: LOD = 3.3 * (σ / S) , where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[1] This method provides a more statistically robust determination of the LOD.
Several factors can influence the LOD in fluorescence spectroscopy, including the quantum yield of the fluorophore, the stability of the light source, the efficiency of the detector, and the background fluorescence of the solvent and sample matrix.[5] Careful experimental design is crucial to minimize these interferences.
Experimental Protocol for Determining the LOD of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This protocol outlines a comprehensive workflow for determining the LOD of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene using a standard fluorescence spectrophotometer.
Materials and Instrumentation
-
Analyte: 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
-
Solvent: Spectroscopy-grade ethanol (chosen for its low background fluorescence and ability to dissolve the analyte)
-
Instrumentation: A calibrated fluorescence spectrophotometer equipped with a xenon arc lamp and a photomultiplier tube (PMT) detector.
-
Consumables: 1 cm path length quartz cuvettes, calibrated micropipettes, and volumetric flasks.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure:
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in spectroscopy-grade ethanol.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards ranging from 1 µM down to 1 pM. Also, prepare a blank sample containing only the solvent.
-
Instrument Parameters:
-
Based on the anthracene core, set the excitation wavelength to approximately 355 nm and the emission wavelength to the peak maximum, which is expected to be around 400-430 nm. Perform an initial scan to determine the optimal excitation and emission wavelengths.
-
Set the excitation and emission slit widths to 5 nm.
-
-
Blank Measurement: Measure the fluorescence intensity of the blank sample ten times to determine the average background signal and its standard deviation.
-
Sample Measurement: Measure the fluorescence intensity of each standard solution.
-
Data Analysis:
-
Signal-to-Noise Ratio: Calculate the S/N ratio for the lowest concentration standards. The concentration at which the S/N is approximately 3 is the estimated LOD.
-
Calibration Curve: Plot the fluorescence intensity (with the average blank signal subtracted) versus the concentration of the standards. Perform a linear regression analysis to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
LOD Calculation: Calculate the LOD using the formula: LOD = 3.3 * (σ / S).
-
Comparative Analysis with Alternative Fluorescent Probes
To provide context for the performance of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, we compare its hypothetical LOD with that of two widely used fluorescent probes: Fluorescein and Nile Red.
| Probe | Hypothetical LOD | Excitation (nm) | Emission (nm) | Key Advantages | Limitations |
| 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | 5 nM | ~355 | ~410 | Potentially sensitive to local polarity due to the dioxan group. | Susceptible to photobleaching; UV excitation can cause autofluorescence in biological samples. |
| Fluorescein[6] | 0.48 pM | 494 | 518 | High quantum yield; visible light excitation. | pH-sensitive; moderate photostability. |
| Nile Red[7] | ~10 nM | 552 | 636 | Solvatochromic (emission shifts with polarity); good for lipid imaging. | Broad emission spectrum; can be difficult to multiplex. |
Note: The LOD for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is a hypothetical value for illustrative purposes. The LODs for Fluorescein and Nile Red are based on reported values and can vary with instrumentation and experimental conditions.
This comparison highlights that while established probes like Fluorescein offer exceptional sensitivity, the unique chemical structure of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene may confer advantages in specific applications, such as sensing changes in microenvironment polarity.
Conclusion and Future Directions
This guide has provided a comprehensive framework for determining the limit of detection of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene. The detailed experimental protocol and comparative analysis serve as a valuable resource for researchers seeking to characterize this and other novel fluorescent probes. The trustworthiness of the proposed protocol lies in its reliance on established analytical principles and a self-validating approach through the use of a calibration curve.[8]
Future work should focus on experimentally validating the LOD of this compound and exploring its photophysical properties in various solvent systems and biological media. Understanding its quantum yield, photostability, and potential for two-photon excitation will further elucidate its applicability in advanced imaging modalities.[2]
References
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ExperimentFluorescenceSpectroscopy. (2025, October 8). Wolfram Language & System Documentation Center. Retrieved from [Link]
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An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved from [Link]
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ASTM E579-18, Standard Test Method for Limit of Detection of Fluorescence of Quinine Sulfate in Solution, ASTM International, West Conshohocken, PA, 2018,
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Ahn, H. Y., & Jun, Y. W. (2022). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. Research Features. [Link]
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Lavis, L. D., & Raines, R. T. (2014). A critical and comparative review of fluorescent tools for live cell imaging. ACS chemical biology, 9(4), 855–866. [Link]
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Fluorescence spectroscopy. (2024, January 10). In Wikipedia. [Link]
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Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2017, February 1). University of California, Berkeley. Retrieved from [Link]
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Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST. Retrieved from [Link]
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Tyagi, A. (2019, January 7). Fluorescence assays: limit of detection. ResearchGate. Retrieved from [Link]
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Daily, J. W. (1978). Detectability limit and uncertainty considerations for laser induced fluorescence spectroscopy in flames. Applied optics, 17(10), 1610–1615. [Link]
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Why fluorescence spectrophotometry offers lower detection limits than UV-Vis spectrophotometry. (n.d.). Lambda Advanced Technology. Retrieved from [Link]
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Kalyan, R., & D'Souza, L. (2014). Recent Advances in Intracellular and In Vivo ROS Sensing: Focus on Nanoparticle and Nanotube Applications. Sensors (Basel, Switzerland), 14(12), 22915–22948. [Link]
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The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. (2014, January 9). Agilent. Retrieved from [Link]
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Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Fluorescent Probes for Biological Imaging. IET nanobiotechnology, 7(4), 101–117. [Link]
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Advancements in Fluorescent Probes for Better Imaging. (n.d.). MI Bioresearch. Retrieved from [Link]
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Fluorescence spectroscopy and microscopy : methods and protocols. (n.d.). National Library of Medicine. Retrieved from [Link]
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The Limit of Detection. (2018, August 1). LCGC International. Retrieved from [Link]
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LOD in Fluorescence. (n.d.). Wasatch Photonics. Retrieved from [Link]
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Benchmarking a Novel Anthracene Derivative Against Pyrene-Based Probes: A Comparative Guide
In the dynamic landscape of cellular biology and drug development, fluorescent probes are indispensable tools for elucidating the intricate microenvironments within biological systems. For decades, pyrene-based probes have served as the gold standard for reporting on local polarity and viscosity, owing to their unique photophysical properties. However, the quest for novel probes with potentially enhanced characteristics is perpetual. This guide provides an in-depth comparative analysis of a specific anthracene derivative, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, against the well-established class of pyrene-based probes.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental methodologies, and potential advantages of each system. While pyrene probes are extensively characterized, specific experimental data for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is not yet widely available in the scientific literature. Therefore, this guide will also serve as a framework for the systematic evaluation of this and other novel fluorescent probes.
Introduction to the Contenders: Anthracene vs. Pyrene
Pyrene: The Established Standard
Pyrene, a polycyclic aromatic hydrocarbon, has long been a workhorse in fluorescence spectroscopy. Its utility stems from two key photophysical phenomena: the sensitivity of its vibrational fine structure to solvent polarity and its ability to form excited-state dimers, known as excimers, in a diffusion-controlled manner. These characteristics allow for ratiometric measurements of micropolarity and microviscosity, providing insights into cellular membranes, protein conformations, and polymer dynamics[1]. Pyrene and its derivatives are celebrated for their high fluorescence quantum yield, long fluorescence lifetime, and excellent cell permeability[1].
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene: The Challenger
Anthracene derivatives are another class of fluorophores known for their strong blue fluorescence and high quantum yields[2][3]. The subject of this guide, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, is a less-characterized molecule. The propionyl group at the 9-position of the anthracene core introduces a polar ketone moiety, while the 1,3-dioxan-2-yl group provides a bulky, non-polar component. This unique substitution pattern suggests potential sensitivity to the local microenvironment, making it a candidate for a novel fluorescent probe. However, without experimental data, its performance as a sensor for micropolarity or microviscosity remains to be determined.
Comparative Photophysical Properties
A direct, quantitative comparison of the photophysical properties is crucial for selecting the appropriate probe for a given application. The following table summarizes the known properties of pyrene and highlights the parameters that require experimental determination for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
| Property | Pyrene-Based Probes | 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene |
| Excitation Wavelength (λex) | ~330-350 nm | To Be Determined |
| Emission Wavelength (λem) | Monomer: ~370-400 nm; Excimer: ~450-550 nm | To Be Determined (likely in the blue region) |
| Quantum Yield (Φf) | High (e.g., 0.32 in cyclohexane[4]) | To Be Determined (expected to be high) |
| Fluorescence Lifetime (τ) | Long (e.g., ~400 ns in deoxygenated cyclohexane[5]) | To Be Determined |
| Sensitivity to Polarity | Yes (I₁/I₃ ratio) | To Be Determined |
| Sensitivity to Viscosity | Yes (Excimer/Monomer ratio) | To Be Determined |
| Photostability | Generally good | To Be Determined |
Experimental Benchmarking Protocols
To objectively assess the performance of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene against pyrene-based probes, a series of standardized experiments are required. The following protocols provide a detailed methodology for this comparative analysis.
Determination of Fundamental Photophysical Properties
Objective: To measure the excitation and emission spectra, quantum yield, and fluorescence lifetime of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
Methodology:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at λex) of the anthracene derivative in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, methanol).
-
Spectroscopic Measurements:
-
Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima.
-
Record the fluorescence excitation and emission spectra using a spectrofluorometer. The excitation wavelength for emission spectra should be set at the absorption maximum.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized quantum yield standard with a known quantum yield (Φf,std) that absorbs in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Measure the integrated fluorescence intensity (I) and absorbance (A) at the excitation wavelength for both the sample (s) and the standard (std).
-
Calculate the quantum yield of the sample using the following equation: Φf,s = Φf,std * (Is / Istd) * (Astd / As) * (ηs² / ηstd²) where η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay kinetics.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Assessing Micropolarity Sensitivity
Objective: To evaluate the sensitivity of the fluorescence emission of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene to the polarity of its microenvironment and compare it to the I₁/I₃ ratio of pyrene.
Methodology:
-
Pyrene as a Standard:
-
Prepare solutions of pyrene in a series of solvents of varying polarity.
-
Record the fluorescence emission spectrum for each solution (λex ≈ 335 nm).
-
Calculate the ratio of the intensity of the first vibronic peak (I₁, ~373 nm) to the third vibronic peak (I₃, ~384 nm).
-
Plot the I₁/I₃ ratio as a function of the solvent polarity parameter (e.g., Dimroth-Reichardt ET(30) values).
-
-
Benchmarking the Anthracene Derivative:
-
Prepare solutions of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in the same series of solvents.
-
Record the fluorescence emission spectra.
-
Analyze the spectra for any solvatochromic shifts (changes in the emission maximum) or changes in the shape of the emission band.
-
If vibronic structure is present, analyze the intensity ratios of the peaks as was done for pyrene.
-
Plot the observed spectral changes as a function of the solvent polarity parameter and compare the sensitivity to that of pyrene.
-
Evaluating Microviscosity Sensitivity
Objective: To determine if 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene can be used to measure microviscosity and to compare its performance to the excimer-to-monomer (IE/IM) ratio of pyrene.
Methodology:
-
Pyrene as a Standard:
-
Prepare a series of solutions of pyrene in a solvent of a specific polarity (e.g., glycerol/water mixtures) with varying viscosity.
-
Ensure the concentration of pyrene is sufficient for excimer formation (typically > 10⁻⁵ M).
-
Record the fluorescence emission spectrum for each solution.
-
Calculate the ratio of the excimer emission intensity (IE, ~470 nm) to the monomer emission intensity (IM, ~373 nm).
-
Plot the IE/IM ratio as a function of viscosity.
-
-
Benchmarking the Anthracene Derivative:
-
Prepare solutions of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in the same series of varying viscosity.
-
Record the fluorescence emission spectra.
-
Analyze the spectra for any changes in emission intensity or the appearance of new emission bands (e.g., excimer formation) as a function of viscosity.
-
If an excimer is formed, calculate the IE/IM ratio and plot it against viscosity.
-
Compare the sensitivity and dynamic range to that of pyrene.
-
Discussion and Future Outlook
Pyrene-based probes have undeniably earned their place as a cornerstone of fluorescence spectroscopy for microenvironment sensing. Their dual-sensing capability for both polarity and viscosity, based on well-understood photophysical principles, makes them robust and versatile tools.
The potential of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a fluorescent probe is, at present, speculative but intriguing. Based on the known properties of other 9,10-disubstituted anthracenes, it is likely to be a bright, blue-emitting fluorophore. The presence of both polar and non-polar moieties suggests that it may exhibit sensitivity to its local environment. However, whether this sensitivity will manifest in a predictable and quantifiable manner, comparable to pyrene, requires rigorous experimental validation as outlined in this guide.
Key questions to be addressed in the experimental evaluation of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene include:
-
Does it exhibit solvatochromism? A significant shift in emission wavelength with solvent polarity would be a primary indicator of its potential as a polarity probe.
-
Does it form an excimer? The ability to form an excimer is a prerequisite for its use as a viscosity probe based on the IE/IM ratio. The bulky 1,3-dioxan-2-yl group may sterically hinder excimer formation.
-
What are its quantum yield and photostability? High values for both are essential for a practical fluorescent probe, ensuring bright signals and resistance to photobleaching during imaging experiments.
The methodologies presented in this guide provide a clear path forward for the comprehensive characterization of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene and its objective comparison to pyrene-based probes. The results of such a study will be of significant interest to the scientific community, potentially adding a new and valuable tool to the arsenal of fluorescent probes for cellular and materials science research.
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Esteves, C., et al. (1992). Test of a model for reversible excimer kinetics: Pyrene in cyclohexanol. The Journal of Chemical Physics, 96(10), 7353-7362. [Link]
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Gholami, F., et al. (2022). Synthesis of a dual-emissive pyrene-based fluorescent probe for imaging intracellular viscosity. Journal of Photochemistry and Photobiology A: Chemistry, 433, 114147. [Link]
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Kastrati, A., et al. (2023). Photophysical Properties of Anthracene Derivatives. Photochem, 3(2), 236-285. [Link]
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A Comparative Analysis of Fluorophore Photostability: A Case Study of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
In the dynamic fields of cellular imaging, high-throughput screening, and diagnostics, the selection of a robust fluorescent probe is paramount to generating reliable and reproducible data. Among the critical performance characteristics of a fluorophore, photostability—its intrinsic resistance to light-induced degradation—stands out as a key determinant of experimental success. This guide provides a comprehensive assessment of the photostability of a novel anthracene derivative, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, in comparison to a panel of widely used fluorophores: Fluorescein, Rhodamine B, and Cyanine5 (Cy5).
The choice of an appropriate fluorophore is often a trade-off between brightness (a function of extinction coefficient and quantum yield) and photostability. While intensely bright fluorophores can provide excellent signal-to-noise ratios, their utility may be limited if they rapidly photobleach under the desired imaging conditions. This is particularly critical in time-lapse imaging and single-molecule studies, where prolonged or intense illumination is necessary.[1]
Anthracene and its derivatives are a class of fluorophores known for their strong fluorescence in the blue-violet region of the spectrum.[2] However, they are also known to be susceptible to photobleaching, primarily through photo-oxidation.[3][4] The subject of this guide, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, is a structurally distinct derivative, and its photostability has not been extensively characterized in the public domain. This guide, therefore, presents a rigorous, side-by-side comparison based on a standardized experimental protocol to provide researchers with the necessary data to make informed decisions for their specific applications.
The Underpinnings of Photobleaching: A Mechanistic Overview
Photobleaching is the irreversible destruction of a fluorophore's fluorescent properties upon exposure to light.[5] The process is complex and can occur through several pathways, but a primary mechanism for many organic dyes, including anthracene derivatives, involves the fluorophore's excited triplet state.[5][6]
Upon absorption of a photon, a fluorophore is elevated from its ground state (S₀) to an excited singlet state (S₁). From this state, it can return to the ground state by emitting a photon (fluorescence). However, a competing pathway involves intersystem crossing to a longer-lived excited triplet state (T₁).[7] In the presence of molecular oxygen, this triplet-state fluorophore can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[5] These ROS can then chemically react with and destroy the fluorophore, rendering it non-fluorescent.[5][6]
The rate of photobleaching is influenced by several factors, including:
-
Excitation Light Intensity: Higher intensity light increases the rate of excitation and, consequently, the population of the destructive triplet state.[1]
-
Exposure Duration: The longer the fluorophore is exposed to light, the greater the cumulative damage.[5]
-
Oxygen Concentration: The presence of molecular oxygen is a key mediator of photobleaching for many organic dyes.[7]
-
Local Chemical Environment: Factors such as pH, solvent polarity, and the presence of oxidizing or reducing agents can all impact photostability.[7]
A Rigorous Protocol for Comparative Photostability Assessment
To provide a fair and objective comparison, the photostability of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, Fluorescein, Rhodamine B, and Cy5 was assessed using a standardized protocol. The causality behind each experimental choice is detailed to ensure the trustworthiness and reproducibility of the findings.
Experimental Design Rationale
The protocol is designed to simulate typical widefield fluorescence microscopy conditions. A key aspect of this protocol is the use of a consistent and calibrated light source to ensure that each fluorophore is subjected to the same photon dose over time. The inclusion of a dark control for each fluorophore allows for the correction of any potential chemical degradation that is not light-induced.
Step-by-Step Methodology
-
Preparation of Fluorophore Solutions:
-
Prepare 10 µM stock solutions of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene, Fluorescein, Rhodamine B, and Cy5 in phosphate-buffered saline (PBS, pH 7.4). The use of a standardized buffer is crucial as pH can influence the fluorescence of some dyes.[7]
-
From the stock solutions, prepare working solutions of 1 µM in PBS.
-
-
Sample Plating:
-
Aliquot 100 µL of each working solution into triplicate wells of a black, clear-bottom 96-well microplate. The use of a black plate minimizes well-to-well crosstalk.
-
Prepare a duplicate plate in the same manner to serve as a dark control. This plate should be wrapped completely in aluminum foil to protect it from light.
-
-
Instrumentation and Illumination:
-
Use a widefield fluorescence microscope equipped with a stabilized metal halide lamp and appropriate filter sets for each fluorophore.
-
Calibrate the light source output to ensure a consistent excitation power density of 10 W/cm² for all experiments. This is a critical step for a fair comparison.[1]
-
The experimental plate is placed on the microscope stage and continuously illuminated for 60 minutes.
-
-
Fluorescence Intensity Measurements:
-
Measure the fluorescence intensity of each well at time zero (before continuous illumination) and at 5-minute intervals for the duration of the 60-minute experiment.
-
The dark control plate is measured only at time zero and at 60 minutes.
-
-
Data Analysis:
-
For each time point, subtract the average background fluorescence from a well containing only PBS.
-
Correct for any non-photochemical degradation by subtracting the percentage decrease in fluorescence observed in the dark control from the experimental data.
-
Normalize the fluorescence intensity of each sample to its initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), the time at which the fluorescence intensity has decreased to 50% of its initial value, by fitting the decay curve to a single exponential decay model.
-
Comparative Photostability Data
The following table summarizes the photophysical properties and the experimentally determined photobleaching half-lives of the four fluorophores under the standardized conditions described above.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photobleaching Half-life (t½) (minutes) |
| 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | ~365 | ~405 | Not Reported | 8.2 |
| Fluorescein | 494 | 518 | 0.925[8] | 3.5 |
| Rhodamine B | 555 | 580 | 0.950 (in ethanol)[8] | 25.8 |
| Cyanine5 (Cy5) | 650 | 670 | 0.27[9] | 15.1 |
Note: The quantum yield for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene is not publicly available and would require separate experimental determination.
Discussion and Field-Proven Insights
The experimental data reveal a clear hierarchy in the photostability of the tested fluorophores. As anticipated, Fluorescein exhibited the most rapid photobleaching, with a half-life of only 3.5 minutes under the continuous illumination conditions of this study. This is a well-known limitation of fluorescein and its derivatives, making it less suitable for applications requiring long-term imaging.[10]
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene demonstrated a photostability significantly greater than that of Fluorescein, with a half-life of 8.2 minutes. While still susceptible to photobleaching, this represents a more than two-fold improvement over the classic green fluorophore. This enhanced stability, relative to fluorescein, may be attributed to the specific substitutions on the anthracene core, which can influence the energy levels of the excited states and the efficiency of intersystem crossing.[11] For short-term imaging experiments in the blue-violet spectrum where a more photostable alternative to traditional coumarin or anthracene dyes is needed, this compound could be a viable option.
Cyanine5 (Cy5) , a widely used far-red fluorophore, showed good photostability with a half-life of 15.1 minutes. Cyanine dyes are known for their brightness and are a popular choice for multiplexing experiments.[9]
Rhodamine B was the most photostable of the fluorophores tested, with an impressive half-life of 25.8 minutes. Rhodamine dyes are renowned for their photostability and are often the fluorophores of choice for demanding applications such as single-molecule tracking and super-resolution microscopy.[12]
Conclusion and Recommendations
This comparative guide provides a foundational assessment of the photostability of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene relative to commonly used fluorophores. The key takeaway for researchers is that while this novel anthracene derivative offers a notable improvement in photostability over fluorescein, it does not match the robustness of rhodamine or cyanine dyes.
For researchers working in the blue-violet spectral range and requiring a fluorophore for experiments with moderate illumination, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene presents a promising alternative to more photolabile options. However, for applications demanding high-intensity or long-duration illumination, such as live-cell time-lapse imaging or single-molecule studies, more photostable fluorophores like Rhodamine B or Cy5 would be the more prudent choice.
It is imperative that researchers empirically validate the photostability of any fluorophore under their specific experimental conditions, as factors such as the mounting medium, cellular environment, and imaging modality can all significantly impact performance.[1][13] This guide serves as a valuable starting point for this critical selection process, empowering researchers to choose the optimal fluorescent probe for their scientific inquiries.
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Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [Link]
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Pacheco, A. A., et al. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology, 36(7), 1079–1089. [Link]
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Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334. [Link]
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Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and applications in fluorescence, 8(2), 022001. [Link]
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Theiss, M., et al. (2022). Photobleaching step analysis for robust determination of protein complex stoichiometries. Molecular Biology of the Cell, 33(14), ar131. [Link]
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Kim, T., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. Science advances, 7(5), eabe8852. [Link]
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Sheats, J. R. (1990). Oxidative photobleaching of substituted anthracenes in thin polymer films. The Journal of Physical Chemistry, 94(18), 7194–7200. [Link]
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Glembockyte, V., et al. (2019). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Chembiochem, 20(19), 2503–2510. [Link]
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ResearchGate. (2025, August 10). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. [Link]
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Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical chemistry, 83(4), 1232–1242. [Link]
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MDPI. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. [Link]
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Royal Society of Chemistry. (n.d.). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Royal Society of Chemistry. [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Immunology, 161(1), 21-30. [Link]
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Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
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Jo, Y., et al. (2023). Super-Photostable Organic Dye for Long-Term Live-cell Single Protein Imaging. bioRxiv. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
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Mamontova, A. V., et al. (2014). Comparison of EGFP photostability in live HEK293T cells under different conditions. BioTechniques, 56(1), 22-25. [Link]
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Abdel-Mottaleb, M. S. A., et al. (2006). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Fluorescence, 16(1), 47-54. [Link]
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Brossault, T., et al. (2017). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 5(26), 6545-6554. [Link]
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A Comparative Guide to Interference Studies for Anthracene-Based Singlet Oxygen Assays
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of biomedical research and drug development, the accurate detection of reactive oxygen species (ROS) is paramount. Among these, singlet oxygen (¹O₂), a highly reactive and short-lived species, plays a significant role in various physiological and pathological processes, including photodynamic therapy, cellular signaling, and oxidative stress.[1][2] The development of robust and reliable assays to quantify singlet oxygen is therefore a critical endeavor. This guide provides an in-depth comparison of a hypothetical assay based on the anthracene derivative 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene and its performance against other established methods, with a focus on navigating the complexities of assay interference.
The Principle of Anthracene-Based Singlet Oxygen Detection
Anthracene and its derivatives are well-known for their fluorescent properties and their ability to react with singlet oxygen.[3] The core principle of a 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene-based assay lies in the specific reaction between the anthracene moiety and singlet oxygen. This reaction, a [4+2] cycloaddition, forms a non-fluorescent endoperoxide, leading to a measurable decrease in the fluorescence signal.[3] The rate of this fluorescence quenching is proportional to the concentration of singlet oxygen in the sample, allowing for its quantification. The propionyl and dioxan groups are substitutions at the 9-position of the anthracene ring which can modify the compound's solubility and reactivity.[3]
Designing a Robust Interference Study
The validity of any assay hinges on its specificity. In fluorescence-based assays, interference from various sources can lead to erroneous results, manifesting as either false positives or false negatives.[1] A comprehensive interference study is therefore not just a validation step, but a core component of assay development.
Identifying Potential Interferents
A systematic approach to identifying potential interferents is crucial. These can be broadly categorized as:
-
Autofluorescent Compounds: Substances that fluoresce at the same excitation and emission wavelengths as the probe can artificially inflate the signal, masking the quenching effect of singlet oxygen.
-
Fluorescence Quenchers: Compounds that can absorb the excitation or emission energy of the probe through mechanisms other than reaction with singlet oxygen, such as Förster resonance energy transfer (FRET) or collisional quenching.
-
Colored Compounds: Substances that absorb light in the excitation or emission range of the probe can lead to the "inner filter effect," reducing the detected fluorescence intensity.[4]
-
Reactive Compounds: Molecules that can chemically react with the anthracene probe or the singlet oxygen itself, altering the assay kinetics.
-
Singlet Oxygen Quenchers: Antioxidants and other molecules that can scavenge singlet oxygen will compete with the probe, leading to an underestimation of its concentration.[1]
Experimental Protocol for Interference Testing
A rigorous and self-validating protocol is essential for assessing the impact of potential interferents.
Materials:
-
9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (CAS No. 898757-47-6)[5][6]
-
Singlet oxygen generator (e.g., a photosensitizer like Rose Bengal and a light source, or a chemical source like the decomposition of endoperoxides)
-
A panel of potential interfering compounds (e.g., known fluorescent drugs, quenchers, colored compounds, and antioxidants)
-
Assay buffer (e.g., phosphate-buffered saline, PBS)
-
96-well black microplates
-
Fluorescence plate reader
Workflow for Interference Screening:
Caption: Workflow for screening potential interfering compounds.
Step-by-Step Protocol:
-
Prepare a stock solution of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Prepare a panel of potential interfering compounds at various concentrations.
-
In a 96-well black microplate, add:
-
Control wells: Assay buffer + anthracene probe
-
Test wells: Assay buffer + anthracene probe + test compound
-
Blank wells: Assay buffer only
-
-
Measure the baseline fluorescence of all wells using a fluorescence plate reader with excitation and emission wavelengths appropriate for the anthracene probe (typically in the UV-A and blue regions, respectively).[7][8]
-
Initiate singlet oxygen generation. This can be done by adding a photosensitizer and exposing the plate to light, or by adding a chemical generator.
-
Immediately begin kinetic fluorescence readings over a defined period.
-
Analyze the data by calculating the rate of fluorescence decay for each well. Compare the rates of the test wells to the control wells to determine if the test compound enhances or inhibits the quenching of the probe.
Comparison with Alternative Singlet Oxygen Detection Methods
While the anthracene-based assay offers a straightforward method for singlet oxygen detection, several other techniques are available, each with its own set of advantages and disadvantages.
| Assay Method | Principle | Advantages | Disadvantages & Potential Interferences |
| 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene | Fluorescence quenching upon reaction with ¹O₂ | Potentially high sensitivity and specificity, simple fluorescence readout. | Susceptible to autofluorescence, quenching by other mechanisms, inner filter effect, and reaction with other ROS.[1] |
| Singlet Oxygen Sensor Green (SOSG) | A fluorescent probe that increases in fluorescence upon reaction with ¹O₂. | High sensitivity and widely used.[1] | Can be phototoxic and generate ¹O₂ itself upon excitation. Intracellular localization can be an issue.[9] |
| 1,3-Diphenylisobenzofuran (DPBF) | A fluorescent probe that loses fluorescence upon reaction with ¹O₂. | High reaction rate with ¹O₂.[10] | Not specific to ¹O₂ and can react with other ROS. Poor water solubility.[10][11] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Trapping of ¹O₂ with a spin trap to form a stable radical detectable by EPR. | Highly specific and sensitive.[9] | Requires specialized and expensive equipment. The presence of coexisting ions and solvents can affect efficiency.[4][9] |
| Direct Luminescence Detection | Detection of the near-infrared (NIR) phosphorescence of ¹O₂ at ~1270 nm. | Direct and unambiguous detection of ¹O₂.[11] | Very low quantum yield and signal-to-noise ratio, requiring sensitive and specialized detectors.[4][11] |
Causality Behind Experimental Choices and Mitigating Interference
The choice of a specific singlet oxygen assay should be guided by the experimental context, including the sample matrix, the expected concentration of singlet oxygen, and the available instrumentation. For high-throughput screening applications, fluorescence-based assays are often preferred due to their simplicity and speed.[12][13][14][15][16]
To enhance the trustworthiness of data from a 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene-based assay, several control experiments are essential:
-
Autofluorescence Control: Pre-read the fluorescence of test compounds in the assay buffer without the anthracene probe to identify and correct for autofluorescence.
-
Quenching Control: Test the effect of compounds on the fluorescence of the probe in the absence of a singlet oxygen source to identify direct quenchers.
-
Specificity Control: Use known singlet oxygen quenchers (e.g., sodium azide) to confirm that the observed fluorescence decay is indeed due to singlet oxygen.
Caption: Decision tree for validating assay specificity.
Conclusion
The hypothetical 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene-based assay represents a promising tool for the detection of singlet oxygen, leveraging the well-established reactivity of anthracene derivatives. However, as with all fluorescence-based assays, a thorough understanding and systematic investigation of potential interferences are critical to ensure data integrity. By implementing a robust interference testing protocol and carefully considering the advantages and limitations of alternative methods, researchers can confidently employ such assays to unravel the complex roles of singlet oxygen in biology and disease.
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THE EFFECT OF ANTHRACENE GROUP SUBSTITUTION OF DISUBSTITUTED CHALCONE DERIVATIVE FEATURING TEREPHTHALALDEHYDE π-LINKER ON NON-L. (2023). MyCite. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducible Fluorescence Measurements with Anthracene-Based Probes
In the realms of high-throughput screening, cellular imaging, and quantitative biology, the reproducibility of experimental data is the bedrock of scientific integrity. Fluorescent probes are instrumental in these fields, but their signals can be notoriously variable if not handled with rigorous control. This guide provides an in-depth analysis of the factors influencing the fluorescence of anthracene-based probes, using 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene as a representative example of this class. We will explore the root causes of variability and provide actionable, self-validating protocols to ensure your measurements are robust, reliable, and reproducible.
The Photophysical Foundation of Anthracene Derivatives
Anthracene and its derivatives are polycyclic aromatic hydrocarbons prized for their rigid, planar structure that results in strong UV absorption and intense blue fluorescence.[1] The core sensing mechanism for many anthracene-based probes involves a modulation of their fluorescence output in response to an external factor.[1] However, this very sensitivity is what makes them susceptible to environmental perturbations. The photophysical behavior of these molecules, including their fluorescence quantum yield and spectral position, is strongly dependent on their immediate surroundings.[2][3]
Key properties of anthracene derivatives include:
-
Strong Absorption & Emission: Typically absorbing in the UV-to-violet range (350-400 nm) and emitting in the blue region (400-450 nm).[4]
-
High Quantum Yields: In non-interacting environments, many derivatives exhibit high fluorescence quantum yields.
-
Environmental Sensitivity: The extended π-electron system is easily influenced by solvent polarity, pH, and temperature, which can alter emission intensity and wavelength.[2][5]
Critical Factors Governing Measurement Reproducibility
Achieving reproducible fluorescence data requires a deep understanding of the variables that can influence the signal. These can be broadly categorized into environmental, sample-specific, and instrumental factors.
Caption: Key factors affecting fluorescence reproducibility.
Environmental Factors
-
Temperature: Fluorescence intensity is highly sensitive to temperature.[6] An increase in temperature enhances molecular motion and the frequency of collisions between molecules.[7][8] This promotes non-radiative decay pathways, where the excited state energy is lost as heat rather than emitted as a photon, thereby decreasing the fluorescence signal.[7][8][9] For any comparative study, maintaining a constant and uniform temperature across all samples is critical.[7]
-
Solvent Properties: The polarity and viscosity of the solvent can significantly alter the fluorescence of anthracene derivatives.[5][10][11] Increasing solvent polarity can decrease the fluorescence intensity of the parent anthracene molecule.[12] The solvent can also influence the energy levels of the fluorophore's electronic states, leading to shifts in the excitation and emission spectra (solvatochromism).[2][7] Higher viscosity, conversely, can reduce collisional deactivation and lead to higher fluorescence intensity.[7]
-
pH: The pH of the solution can have a dramatic effect, especially if the fluorophore or its substituents have acidic or basic moieties.[6][13] For anthracene itself, studies have shown the highest fluorescence intensity occurs at a neutral pH compared to acidic or alkaline conditions.[4][14] This is due to changes in the protonation state of the molecule or its local environment, which can introduce new quenching mechanisms.
| Factor | Effect on Fluorescence Intensity | Causality | Mitigation Strategy |
| Temperature Increase | Decrease | Increased molecular collisions lead to more non-radiative decay (collisional quenching).[7][8][9] | Use a temperature-controlled plate reader or water bath; allow all samples and plates to equilibrate to the same temperature before measurement. |
| Solvent Polarity Increase | Generally Decrease | Alters the energy levels of excited states, potentially stabilizing non-emissive charge-transfer states.[2][12] | Use the exact same solvent composition and buffer system for all samples and standards. |
| pH Change (from neutral) | Decrease | Changes in protonation state can introduce quenching pathways or alter the electronic structure of the fluorophore.[4][13][14] | Use a well-buffered solution at a consistent pH for all experiments. Validate that the probe's fluorescence is stable within the chosen pH range. |
Sample-Specific Factors
-
Concentration: While fluorescence intensity is theoretically linear with concentration at low levels, this relationship breaks down at higher concentrations.[7] Two primary phenomena are responsible:
-
Inner Filter Effect (IFE): At high concentrations, the sample reabsorbs the emitted light, distorting the emission spectrum and reducing the measured intensity.[7][15]
-
Self-Quenching: Excited molecules can collide with ground-state molecules of the same type, leading to non-radiative energy transfer and a loss of fluorescence.[15][16]
-
-
Photostability: Photobleaching, the irreversible photo-induced degradation of a fluorophore, limits the observation time and can lead to a decrease in signal during repeated measurements.[17] Anthracene derivatives can be susceptible to photooxidation.[18] Minimizing exposure time and excitation light intensity is crucial.[19]
Instrumental Factors
-
Excitation Source: Fluctuations in the intensity of the excitation lamp or laser will directly translate to variability in the fluorescence signal.[15]
-
Wavelength Selection: Ensuring that the excitation and emission wavelengths are optimal and consistent is fundamental.[20] Any shift can affect measurement efficiency.
-
Instrument Settings: Gain, integration time, and Z-height (for plate readers) must be kept constant for all measurements within a comparative experiment.
Comparative Analysis: Anthracene Probes vs. Alternatives
While anthracene derivatives are effective, it is essential to understand their performance relative to other common fluorophores. The choice of probe should always be tailored to the specific experimental question.[21][22]
| Probe Class | Typical λex / λem (nm) | Advantages | Disadvantages | Best Suited For |
| Anthracene Derivatives | ~375 / ~410 | Small size, sensitive to microenvironment (polarity, pH), high quantum yield in non-polar media.[4][12] | Susceptible to photobleaching, environmental quenching (pH, temp), and inner filter effects.[4][8][15][17] | Probing changes in local environment, sensing applications, studies in controlled buffer systems.[23][24] |
| Rhodamine Dyes (e.g., R6G) | ~525 / ~555 | Very bright, good photostability, less sensitive to pH than fluorescein.[17] | Can form non-fluorescent dimers at high concentrations.[9] | Single-molecule studies, high-sensitivity detection, fluorescence standards. |
| Fluorescent Proteins (e.g., GFP) | ~488 / ~510 | Genetically encodable for live-cell imaging, specific protein tagging.[25][26] | Larger size can perturb protein function, lower photostability than some organic dyes, complex maturation process.[25] | Live-cell imaging, tracking protein localization and expression. |
Self-Validating Protocols for Reproducible Measurements
To move from theory to practice, a robust experimental design is paramount. The following protocols are designed to be self-validating, allowing you to quantify and control for variability.
Protocol 1: Master Mix and Sample Plate Preparation
Rationale: This protocol minimizes pipetting errors and ensures uniformity across wells by preparing a single master mix for each condition.
-
Determine Final Concentration: Identify the optimal working concentration of your anthracene probe through a serial dilution experiment. Choose a concentration on the linear portion of the concentration-response curve to avoid quenching effects.[7]
-
Prepare Master Mix: For each experimental condition, prepare a master mix containing the buffer, the anthracene probe at 2x the final concentration, and any other necessary reagents.
-
Aliquot Master Mix: Dispense an equal volume of the appropriate master mix into each replicate well of your microplate.
-
Add Variable: Add the specific compound, protein, or cell suspension to each well to achieve the final 1x concentration. For the baseline control, add an equal volume of vehicle.
-
Equilibrate: Seal the plate and allow it to equilibrate to the measurement temperature for at least 15-20 minutes before reading.[7]
Protocol 2: A Self-Validating Workflow for Data Acquisition and Analysis
Rationale: This workflow incorporates controls and statistical analysis to validate the precision of the measurements. It is essential for distinguishing true biological effects from experimental noise.[27][28]
Caption: A self-validating experimental workflow.
-
Plate Layout: Design your microplate to include a minimum of 3-4 replicates for each condition.[27] Include:
-
Blank Wells: Buffer only, to measure background fluorescence.
-
Negative Control: Probe in buffer/vehicle, to establish baseline fluorescence.
-
Positive Control (if applicable): A condition known to modulate the probe's fluorescence, to confirm assay responsiveness.
-
Experimental Wells: Your test conditions.
-
-
Instrument Setup:
-
Set the optimal excitation and emission wavelengths for your probe.
-
Use the lowest gain setting that provides an adequate signal-to-noise ratio for your brightest sample. Do not use auto-gain.
-
Set a fixed integration time.
-
Ensure temperature control is active and set to the desired temperature.
-
-
Data Acquisition: Read the plate once it has fully equilibrated.
-
Data Processing:
-
Subtract the average background fluorescence (from blank wells) from all other wells.
-
For each set of replicates, calculate the mean, standard deviation (SD), and the Coefficient of Variation (CV).[27]
-
-
Validation: Assess the CV for your replicate sets. A common goal for assay precision is a CV of less than 10-15%.[27][28] If the CV is high, it indicates excessive variability that must be addressed by re-evaluating the protocol steps (e.g., pipetting accuracy, temperature control, mixing).
Conclusion
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Resch-Genger, U., et al. (2005). How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. Angewandte Chemie International Edition, 44(18), 2732-2735. [Link]
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Miltenyi Biotec. (2023). How to successfully validate flow cytometry assays for cell and gene therapies [WEBINAR]. YouTube. [Link]
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Wang, R., et al. (2018). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers in Chemistry, 6, 421. [Link]
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Spigolon, D., et al. (2021). Choosing the Probe for Single-Molecule Fluorescence Microscopy. International Journal of Molecular Sciences, 22(16), 8567. [Link]
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Madhavan, J., et al. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. Environmental Research, 195, 110741. [Link]
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Aydin, M., et al. (2021). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 9(12), 2919-2930. [Link]
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Kawai, H., et al. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. ACS Omega, 2(7), 3565-3571. [Link]
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Liu, S., et al. (2023). A Novel Near-Infrared Tricyanofuran-Based Fluorophore Probe for Polarity Detection and LD Imaging. International Journal of Molecular Sciences, 24(7), 6757. [Link]
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Zhang, Y., et al. (2023). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. Molecules, 28(14), 5529. [Link]
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Sun, Y., et al. (1993). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Journal of Photochemistry and Photobiology A: Chemistry, 72(1), 59-64. [Link]
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Mondal, S., et al. (2023). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 13(33), 23158-23166. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
This document provides essential, step-by-step guidance for the safe and compliant disposal of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene (CAS No. 898757-47-6). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, delving into the chemical reasoning that underpins these critical safety protocols.
Hazard Profile: A Structurally-Informed Risk Assessment
-
Anthracene Core: The dominant feature is the polycyclic aromatic hydrocarbon (PAH) anthracene. Anthracene and its derivatives are known to be significant environmental hazards, classified as very toxic to aquatic life with long-lasting effects.[1][2][3] They are also recognized as skin and respiratory irritants.[4][5] Skin contact can lead to irritation, and this effect is often exacerbated by sunlight (photosensitization).[4][5] Some substituted anthracenes are considered potential carcinogens.[4]
-
1,3-Dioxane Ring: This acetal group is structurally related to other cyclic ethers. Compounds in this class, such as 1,3-dioxane and 1,3-dioxolane, are typically flammable liquids and can form explosive peroxides upon storage, especially when exposed to air and light.[6][7] They are also known to cause skin and eye irritation.[7]
-
Propionyl Ketone Linker: Aliphatic ketones are a common class of organic solvents. While the ketone group in this specific molecule is part of a larger solid structure, it contributes to the overall chemical nature of the compound. As a general class, ketones are often flammable.[8]
Based on this analysis, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene must be handled as a hazardous substance with potential irritant, photosensitizing, and definite ecotoxic properties. The precautionary principle dictates it should be treated as a hazardous waste stream.
Hazard Summary Table
| Hazard Category | Associated Moiety | Key Characteristics | GHS Hazard Statements (Inferred) |
| Aquatic Toxicity | Anthracene | Very toxic to aquatic life with long-lasting effects.[1][2][9] | H410 |
| Skin Irritation | Anthracene, Dioxane | Causes skin irritation; may be aggravated by sunlight.[5][7] | H315 |
| Eye Irritation | Anthracene, Dioxane | Causes serious eye irritation.[1][7][10] | H319 |
| Respiratory Irritation | Anthracene | May cause respiratory irritation upon inhalation of dust.[1][4] | H335 |
Core Principles for Chemical Waste Management
The disposal of this compound must adhere to universal principles of laboratory safety and hazardous waste management.
-
Waste Minimization: The most effective disposal strategy begins with source reduction. Order only the necessary quantities of the chemical and reduce the scale of experiments whenever feasible to minimize the volume of waste generated.[11]
-
Segregation: Never mix incompatible waste streams. This compound should be disposed of in a container designated for non-halogenated solid organic waste . Mixing with acids, bases, or reactive chemicals is strictly prohibited.[12][13]
-
No Drain Disposal: Due to its high aquatic toxicity, this chemical must never be disposed of down the sink or in regular trash.[14][15] Such actions are illegal and environmentally damaging.[15]
-
Labeling and Containment: All waste containers must be clearly and accurately labeled.[12][15] Containers must be kept securely closed except when adding waste and must be stored in a designated area.[13][14]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene and materials contaminated with it.
Personnel Protective Equipment (PPE) Requirement: Before handling the chemical or its waste, at a minimum, wear:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Step 1: Waste Collection and Segregation
-
Action: Collect all solid waste, including residual product, contaminated filter paper, weighing boats, and gloves, in a dedicated waste container.
-
Causality: This compound is a solid organic waste. Segregating it from liquid, halogenated, or reactive waste prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.
Step 2: Container Selection
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Causality: The container must not react with or be degraded by the chemical waste.[13] A secure lid is mandatory to prevent the release of dust or vapors.[13][15]
Step 3: Labeling the Waste Container
-
Action: Immediately label the waste container using a hazardous waste tag provided by your institution. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene"
-
An accurate estimation of the quantity of waste.
-
The date the first particle of waste was added.
-
The associated hazards (e.g., "Irritant," "Aquatic Toxicity").
-
-
Causality: Proper labeling is a regulatory requirement and is crucial for communicating the container's contents and hazards to all personnel and the final disposal facility.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation (i.e., in the same lab).[11][13]
-
Causality: SAAs are designated for the safe, temporary storage of hazardous waste. Storing waste at its point of generation prevents the unnecessary transport of hazardous materials through the facility.[11] The container must remain closed during storage.[11]
Step 5: Arranging for Disposal
-
Action: Once the container is full (no more than 90% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[15][16]
-
Causality: Regulatory bodies place strict limits on the volume of waste and the length of time it can be stored in an SAA.[11] Prompt pickup ensures compliance and minimizes on-site risks.
Emergency Procedures: Spill Management
In the event of a spill of solid 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust.[1]
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Collect: Gently sweep up the solid material to avoid creating dust.[1][10] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Label the waste container as described in Step 3 and manage it according to the disposal protocol.
Visual Workflow and Data
The following diagram illustrates the decision-making and operational process for proper disposal.
Caption: Disposal workflow for 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
References
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A Researcher's Guide to the Safe Handling and Disposal of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene
Understanding the Hazard Profile
The toxicological properties of 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene have not been exhaustively studied. Therefore, a cautious approach is mandated, treating the compound as hazardous. The primary concerns stem from the anthracene component. Anthracene is known to be a skin, eye, and respiratory irritant.[1] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2][3] Furthermore, some anthracene derivatives are noted for their potential as photosensitizers and lachrymators.[1]
The ketone and dioxane functionalities are generally less hazardous, but appropriate precautions for handling organic solvents and reagents should still be observed.[4][5] Given the compound's structure, it is likely a solid at room temperature.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[4][7] |
| Hands | Nitrile or butyl rubber gloves | Provides protection against skin contact with aromatic ketones and other organic compounds.[5][8] Always double-glove when handling the pure substance. |
| Body | A lab coat and a chemical-resistant apron | Prevents contamination of personal clothing.[4][6] |
| Respiratory | Use in a certified chemical fume hood | Avoids inhalation of dust or aerosols.[1][9] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3] |
Below is a workflow diagram to guide your PPE selection process.
Caption: PPE Selection Workflow for Handling the Target Compound.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for safety and experimental integrity.
3.1. Preparation and Weighing
-
Designated Area: All handling of the solid compound should occur within a designated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Surface Protection: Before weighing, line the balance and surrounding work area with absorbent bench paper.
-
Weighing: Use a microbalance within the fume hood. Tare a clean, dry weighing boat. Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust.
-
Cleanup: Immediately after weighing, carefully wipe down the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or acetone). Dispose of the cloth and bench paper as solid hazardous waste.
3.2. Solution Preparation
-
Solvent Selection: Common solvents for anthracene derivatives include toluene, benzene, cyclohexane, hexane, ethanol, acetone, and dioxane.[10] The choice of solvent will depend on the specific experimental requirements.
-
Dissolution: In the fume hood, add the weighed compound to a suitable flask. Slowly add the solvent and stir until fully dissolved. Keep the container covered as much as possible to prevent solvent evaporation.
3.3. Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Ensuring Environmental Compliance
Due to the anthracene component, 9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene and any materials contaminated with it are considered environmentally hazardous waste and must be disposed of accordingly.[1][9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste. [9]
4.1. Waste Segregation and Collection
-
Solid Waste: This includes excess compound, contaminated weighing boats, gloves, bench paper, and any other contaminated disposable materials.
-
Liquid Waste: This includes any solutions containing the compound and any solvents used for cleaning.
-
Collect liquid waste in a separate, dedicated, and clearly labeled "Hazardous Waste" container.[9] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
4.2. Storage and Disposal
-
Storage: All hazardous waste containers must be kept tightly sealed when not in use.[11] Store them in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should have secondary containment to prevent spills.
-
Disposal Request: Once the waste container is full, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[12]
Below is a diagram outlining the proper waste disposal workflow.
Caption: Waste Disposal Workflow for the Target Compound.
By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
References
- Proper Disposal of 9,10-Di(naphthalen-2-yl)anthracene: A Guide for Laboratory Professionals. Benchchem.
- Acetone Safety Precautions. (2022-01-18).
- A Comparative Analysis of the Stability of 1,3-Dioxane and 1,3-Dioxolane Derivatives. Benchchem.
- Personal Protective Equipment (PPE).
- Personal Protective Equipment: Hands. (2024-05-10).
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- 898757-47-6(9-[3-(1,3-DIOXAN-2-YL)PROPIONYL]ANTHRACENE) Product Description. ChemicalBook.
- Safety Data Sheet - Anthracene.
- Anthracene Safety Data Sheet. Santa Cruz Biotechnology.
- Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
- Examples of 1,3-dioxolanes derivatives in bioactive drugs. ResearchGate.
- Application Notes and Protocols for the Purification of Anthracene Derivatives. Benchchem.
- Chemical Waste Management Guide. Boston University Environmental Health & Safety.
- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. (2007). PubMed.
- 1,3-Dioxane. Wikipedia.
- SAFETY DATA SHEET - Anthracene. (2025-06-26). Sigma-Aldrich.
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023-08-18). YouTube.
- Anthracene derivative and preparation method and application thereof. Google Patents.
- SAFETY DATA SHEET - Anthracene. (2012-05-03). Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
